molecular formula C11H9N3O B1435648 4-Ethoxyquinazoline-6-carbonitrile CAS No. 1818847-80-1

4-Ethoxyquinazoline-6-carbonitrile

Cat. No.: B1435648
CAS No.: 1818847-80-1
M. Wt: 199.21 g/mol
InChI Key: ARBIUFZVGJEHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxyquinazoline-6-carbonitrile is a useful research compound. Its molecular formula is C11H9N3O and its molecular weight is 199.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxyquinazoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-2-15-11-9-5-8(6-12)3-4-10(9)13-7-14-11/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBIUFZVGJEHHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501290861
Record name 6-Quinazolinecarbonitrile, 4-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818847-80-1
Record name 6-Quinazolinecarbonitrile, 4-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818847-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Quinazolinecarbonitrile, 4-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxyquinazoline-6-carbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-ethoxyquinazoline-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide outlines a logical synthetic pathway based on established quinazoline chemistry, predicts its key physicochemical and spectroscopic characteristics, and discusses its potential role in drug discovery, particularly in the development of kinase inhibitors. This document is intended to serve as a foundational resource for researchers interested in the exploration and utilization of this and related quinazoline derivatives.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of quinazoline are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the quinazoline ring at various positions allows for the fine-tuning of its physicochemical properties and biological targets. This guide focuses on this compound, a derivative featuring an ethoxy group at the 4-position and a nitrile group at the 6-position. These functional groups offer potential for specific molecular interactions and further chemical modifications, making it a molecule of interest for drug discovery programs.

Physicochemical Properties

While experimentally determined data for this compound is limited, its key physicochemical properties can be predicted based on its structure and data from similar compounds.

PropertyValueSource/Comment
Molecular Formula C₁₁H₉N₃O[3][4]
Molecular Weight 199.21 g/mol [3][4]
CAS Number 1818847-80-1[3][4]
Appearance Light brown solidPredicted, based on supplier information.[5]
Melting Point Not availableExperimental determination required.
Boiling Point Not availableExperimental determination required.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Predicted based on the aromatic and ether functionalities.
pKa ~3-4Predicted. The quinazoline nitrogen atoms are weakly basic.

Synthesis and Mechanistic Pathways


A [label="2-Amino-5-cyanobenzoic acid"]; B [label="4-Hydroxyquinazoline-6-carbonitrile"]; C [label="4-Chloroquinazoline-6-carbonitrile"]; D [label="this compound"];

A -> B [label=" Formamide or\nFormic Acid, Δ "]; B -> C [label=" SOCl₂ or POCl₃, Δ "]; C -> D [label=" NaOEt, EtOH, Δ "]; }

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 4-Hydroxyquinazoline-6-carbonitrile (Intermediate B)

This initial step involves the cyclization of an appropriate anthranilic acid derivative.

  • Causality: The reaction of 2-amino-5-cyanobenzoic acid with a source of a single carbon, such as formamide or formic acid, under heating, leads to the formation of the pyrimidinone ring of the quinazoline system. Formamide serves as both a reactant and a solvent in many cases. This is a standard and widely used method for the preparation of 4-hydroxyquinazolines.[2]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-cyanobenzoic acid and an excess of formamide.

  • Heat the mixture to reflux (typically 180-200 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to yield 4-hydroxyquinazoline-6-carbonitrile.

Step 2: Synthesis of 4-Chloroquinazoline-6-carbonitrile (Intermediate C)

The hydroxyl group at the 4-position is converted to a more reactive chloro group.

  • Causality: The hydroxyl group of a 4-hydroxyquinazoline exists in tautomeric equilibrium with its 4-quinazolone form.[6] Treatment with a strong chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), replaces the hydroxyl group with a chlorine atom. This is a crucial step as the chloro group is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.[6][7]

Experimental Protocol:

  • To a round-bottom flask containing 4-hydroxyquinazoline-6-carbonitrile, add an excess of thionyl chloride or phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, carefully remove the excess chlorinating agent under reduced pressure.

  • The crude 4-chloroquinazoline-6-carbonitrile can often be used in the next step without extensive purification, or it can be purified by recrystallization from a suitable solvent.

Step 3: Synthesis of this compound (Final Product D)

The final step is a nucleophilic aromatic substitution to introduce the ethoxy group.

  • Causality: The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms. Reaction with sodium ethoxide (NaOEt) in ethanol results in the displacement of the chloride ion by the ethoxide nucleophile, yielding the desired this compound.[8]

Experimental Protocol:

  • Dissolve 4-chloroquinazoline-6-carbonitrile in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of sodium ethoxide in ethanol (prepared by dissolving sodium metal in anhydrous ethanol).

  • Heat the reaction mixture to reflux and stir for several hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic Analysis

While specific spectra for this compound are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure and comparison with related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinazoline ring and the ethyl group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (ethoxy)1.4 - 1.6Triplet~7
CH₂ (ethoxy)4.6 - 4.8Quartet~7
Aromatic-H7.5 - 8.5Multiplets/Doublets-
Quinazoline-H (C2)~8.7Singlet-
  • Rationale: The ethyl group will present a characteristic triplet for the methyl protons and a quartet for the methylene protons due to coupling with each other. The aromatic protons on the benzene ring portion of the quinazoline will appear in the downfield region, with their specific shifts and multiplicities depending on their electronic environment. The proton at the 2-position of the quinazoline ring is typically a singlet in the far downfield region.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for all 11 carbon atoms in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
CH₃ (ethoxy)~15
CH₂ (ethoxy)~65
Aromatic/Quinazoline Carbons110 - 165
Nitrile (CN)~118
Carbonyl-like (C4)~160
  • Rationale: The aliphatic carbons of the ethoxy group will appear in the upfield region. The aromatic and heterocyclic carbons will be in the midfield region, and the nitrile carbon will have a characteristic shift around 118 ppm. The C4 carbon, attached to the oxygen, will be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium
C≡N (nitrile)2220 - 2240Sharp, Medium
C=N, C=C (aromatic)1500 - 1650Medium to Strong
C-O (ether)1000 - 1300Strong
  • Rationale: The most characteristic peaks will be the sharp nitrile stretch and the strong C-O ether stretch, along with the various C-H and aromatic ring vibrations.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Expected Molecular Ion (M⁺): m/z = 199.08

  • Rationale: Electron impact (EI) or electrospray ionization (ESI) mass spectrometry should readily show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation may involve the loss of the ethoxy group or other small molecules.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by its functional groups.


Quinazoline [label="{this compound | { Nitrile Group (C6) | Ethoxy Group (C4) | Quinazoline Ring } }"];

Quinazoline:n -> Hydrolysis [label=" Hydrolysis\n(Acid/Base) "]; Quinazoline:n -> Reduction [label=" Reduction\n(e.g., DIBAL-H) "]; Quinazoline:e -> Cleavage [label=" Ether Cleavage\n(Strong Acid, e.g., HBr) "]; Quinazoline:r -> N_Alkylation [label=" N-Alkylation\n(at N1 or N3) "];

Hydrolysis [label="Carboxylic Acid or Amide", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Reduction [label="Aldehyde or Amine", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Cleavage [label="4-Hydroxyquinazoline-6-carbonitrile", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; N_Alkylation [label="Quaternary Salts", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; }

Figure 2: Key reactivity sites of this compound.

  • Nitrile Group: The nitrile group at the 6-position can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide. It can also be reduced to an amine or an aldehyde.

  • Ethoxy Group: The ether linkage at the 4-position is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr) to yield the corresponding 4-hydroxyquinazoline.

  • Quinazoline Ring: The nitrogen atoms of the quinazoline ring are weakly basic and can be protonated or alkylated. The aromatic ring system can undergo electrophilic substitution, although the specific regioselectivity will be influenced by the existing substituents.

Potential Applications in Drug Discovery

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of protein kinases.[1] Many approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, feature a 4-anilinoquinazoline core that targets the ATP-binding site of epidermal growth factor receptor (EGFR) tyrosine kinase.[7]

While this compound does not possess the typical anilino side chain, it can be considered a valuable intermediate or building block in the synthesis of more complex kinase inhibitors. The ethoxy group at the 4-position can be displaced by various amines to generate a library of 4-aminoquinazoline derivatives for screening against different kinase targets. The nitrile group at the 6-position offers a handle for further chemical modifications to explore structure-activity relationships and improve potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Although detailed experimental data is sparse in the current literature, this guide has provided a robust framework for its synthesis, predicted its key chemical properties, and outlined its potential applications in drug discovery. The proposed synthetic route is based on reliable and well-documented chemical transformations. Further experimental validation of the synthesis and comprehensive characterization of the compound are necessary to fully unlock its potential for the development of novel therapeutics.

References

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Preparation and properties of some substituted quinazolino[3,2-b]-cinnolines. (1970). Journal of the Chemical Society C: Organic. Retrieved January 19, 2026, from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • The physicochemical characters of quinazoline, 2-quinazolinone,... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis and Reactions of 2-Carboxyvinyl-4-chloro-6,8- dibromoquinazoline and Some New Fused Triazolo-Quinazoline Derivatives. (n.d.). Retrieved January 19, 2026, from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021). YouTube. Retrieved January 19, 2026, from [Link]

  • Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • This compound. (n.d.). Universal Biologicals. Retrieved January 19, 2026, from [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 19, 2026, from [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 4-Ethoxyquinazoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive walkthrough for the structural elucidation of 4-ethoxyquinazoline-6-carbonitrile, a key heterocyclic scaffold of interest to researchers, scientists, and drug development professionals. This document eschews a rigid template, instead adopting a narrative structure that mirrors the logical flow of scientific inquiry, from synthesis and initial analysis to definitive structural confirmation.

Introduction: The Quinazoline Core in Modern Research

The quinazoline skeleton is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The precise structural characterization of novel quinazoline analogues is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of subsequent biological and toxicological studies. This guide focuses on a specific derivative, this compound, to illustrate a robust, multi-technique approach to structure elucidation.

The Genesis of the Unknown: A Plausible Synthetic Pathway

For the purpose of this guide, we will hypothesize the synthesis of our target compound, "Compound X," to provide context for its structural elucidation. A common and effective method for the preparation of 4-alkoxyquinazolines involves the nucleophilic substitution of a 4-chloroquinazoline precursor.[3]

A plausible synthetic route would involve a two-step process:

  • Chlorination: The commercially available 4-hydroxyquinazoline-6-carbonitrile is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the highly reactive intermediate, 4-chloro-6-cyanoquinazoline.[4][5]

  • Alkoxylation: The crude 4-chloro-6-cyanoquinazoline is then subjected to nucleophilic substitution with sodium ethoxide (NaOEt) in ethanol. The ethoxide ion displaces the chloride at the C4 position to yield the final product, our "Compound X".

This synthetic pathway provides us with a hypothetical molecular formula (C₁₁H₉N₃O) and a foundational hypothesis for the structure of "Compound X," which we will proceed to rigorously validate.

The Elucidation Workflow: A Multi-Pronged Spectroscopic Approach

The definitive identification of an unknown compound requires the convergence of data from multiple analytical techniques. Our strategy for elucidating the structure of "Compound X" will rely on a synergistic combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques).

Elucidation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Hypothesized Synthesis of 'Compound X' MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Synthesis->MS Initial Characterization FTIR Infrared (IR) Spectroscopy - Functional Group Identification MS->FTIR Functional Group Clues NMR Nuclear Magnetic Resonance (NMR) - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) - 2D NMR (Connectivity) FTIR->NMR Detailed Structural Mapping Structure Proposed Structure: This compound NMR->Structure Definitive Confirmation

Caption: Key 2D NMR correlations for structure confirmation.

  • COSY: This experiment would show correlations between H-5 and H-7, and between H-7 and H-8, confirming their adjacent positions on the benzene ring portion of the quinazoline. A correlation between the methylene and methyl protons of the ethoxy group would also be observed.

  • HSQC: This experiment would link each proton to its directly attached carbon atom, confirming the assignments made in the 1D spectra. For example, the proton at ~8.90 ppm would correlate with the carbon at ~155.0 ppm, confirming their assignment as H-2 and C-2, respectively.

Conclusion: The Converged Evidence

The collective data from Mass Spectrometry, FTIR, and NMR spectroscopy provides a self-validating and unambiguous confirmation of the structure of "Compound X" as this compound.

  • HRMS established the correct molecular formula: C₁₁H₉N₃O.

  • FTIR confirmed the presence of the key functional groups: a nitrile, an ether, and an aromatic system.

  • ¹H and ¹³C NMR provided a detailed map of the proton and carbon environments, consistent with the proposed structure.

  • 2D NMR definitively established the connectivity of the atoms, leaving no ambiguity.

This systematic and multi-faceted approach ensures the scientific rigor required in the fields of chemical research and drug development. By explaining the causality behind each experimental choice and ensuring that the data from each technique corroborates the others, we establish a high degree of trust in the final structural assignment.

References

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022-11-22). National Institutes of Health. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021-04-19). National Institutes of Health. [Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2025-10-16). ResearchGate. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024-09-30). Chemistry LibreTexts. [Link]

  • 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. PubChem. [Link]

  • 7-Methoxyquinoline-4-carbonitrile. PubChem. [Link]

  • 4-Nitro-o-xylene - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • Ethoxyquin. National Institute of Standards and Technology. [Link]

  • 4-hydroxyquinazoline-6-carbonitrile (C9H5N3O). PubChem. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. National Institutes of Health. [Link]

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • 13-C NMR Chemical Shift Table.pdf. Unknown Source. [Link]

  • 6-Methoxyisoquinoline-4-carbonitrile. PubChem. [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2025-08-10). ResearchGate. [Link]

Sources

An In-depth Technical Guide to 4-Ethoxyquinazoline-6-carbonitrile (CAS No. 1818847-80-1)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxyquinazoline-6-carbonitrile, a heterocyclic compound of significant interest within the broader class of quinazoline derivatives. Quinazolines are recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[1] This document will delve into the physicochemical properties, a plausible synthetic route based on established chemical principles, and the potential mechanisms of action and applications of this compound in drug discovery and scientific research. The content is structured to provide both foundational knowledge and actionable insights for professionals in the field.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the development of therapeutic agents.[2] Its planar structure and versatile synthetic accessibility have made it a favored scaffold for designing molecules with a wide array of pharmacological activities.[2] These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] The clinical success of drugs like gefitinib and erlotinib, which are based on the quinazoline framework, underscores the therapeutic potential of this heterocyclic motif.[2] this compound, with its specific substitution pattern, represents a potentially valuable intermediate or active molecule in the ongoing quest for novel therapeutics.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1818847-80-1Internal Database
Molecular Formula C₁₁H₉N₃O[5]
Molecular Weight 199.21 g/mol [5]
Appearance Light brown solid
pKa (Predicted) 4.48 ± 0.50
Purity Typically ≥97%[5]

Synthesis of this compound: A Proposed Pathway

Step 1: Chlorination of 4-Hydroxy-6-cyanoquinazoline

The initial step involves the conversion of the hydroxyl group at the 4-position to a chlorine atom. This is a common strategy to activate the position for subsequent nucleophilic substitution. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are typically employed for this transformation. This reaction likely proceeds via the formation of a chlorophosphite or chlorosulfite ester intermediate, which is then displaced by a chloride ion.

Step 2: Nucleophilic Aromatic Substitution with Ethoxide

The resulting 4-chloro-6-cyanoquinazoline is a key intermediate. The chlorine atom at the 4-position is susceptible to nucleophilic attack due to the electron-withdrawing nature of the quinazoline ring system. The introduction of the ethoxy group can be achieved by reacting the chloro-intermediate with sodium ethoxide in ethanol. The ethoxide anion acts as the nucleophile, displacing the chloride ion to yield the final product, this compound.

A generalized experimental protocol for this proposed synthesis is provided below.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

  • 4-Hydroxy-6-cyanoquinazoline

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or other suitable high-boiling solvent

  • Sodium metal

  • Anhydrous Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of 4-Chloro-6-cyanoquinazoline

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-6-cyanoquinazoline in an excess of phosphorus oxychloride or thionyl chloride. A high-boiling solvent like toluene can be used as a co-solvent.

  • Add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully quench the excess chlorinating agent by slowly adding the reaction mixture to crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to obtain crude 4-chloro-6-cyanoquinazoline.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the freshly prepared sodium ethoxide solution, add a solution of 4-chloro-6-cyanoquinazoline in anhydrous ethanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate in vacuo.

  • Purify the crude this compound by column chromatography or recrystallization to yield the final product.

Below is a conceptual workflow diagram for the proposed synthesis.

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Ethoxylation Start_Material 4-Hydroxy-6-cyanoquinazoline Chlorination React with POCl₃ or SOCl₂ Start_Material->Chlorination Intermediate 4-Chloro-6-cyanoquinazoline Chlorination->Intermediate Reaction Nucleophilic Substitution Intermediate->Reaction Ethoxide Sodium Ethoxide in Ethanol Ethoxide->Reaction Final_Product This compound Reaction->Final_Product

Caption: Proposed two-step synthesis of this compound.

Potential Mechanism of Action and Biological Relevance

The biological activity of quinazoline derivatives is often attributed to their ability to act as ATP-competitive inhibitors of various protein kinases. The nitrogen atoms at positions 1 and 3 of the quinazoline ring can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction motif for many kinase inhibitors.

The specific substitutions on the quinazoline ring of this compound may confer selectivity and potency towards certain kinases. The ethoxy group at the 4-position is a relatively small, lipophilic group that can occupy a hydrophobic pocket within the ATP-binding site. The carbonitrile group at the 6-position is an electron-withdrawing group that can modulate the electronic properties of the quinazoline ring system and potentially engage in specific interactions with the target protein.

Given the prevalence of quinazoline-based kinase inhibitors in oncology, it is plausible that this compound could exhibit inhibitory activity against kinases implicated in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or others.

The diagram below illustrates the hypothetical interaction of a quinazoline derivative within a kinase ATP-binding site.

Kinase_Interaction cluster_kinase Kinase ATP-Binding Site Hinge Hinge Region (Amino Acid Residues) Hydrophobic_Pocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Quinazoline Quinazoline Scaffold Quinazoline->Hinge H-Bonding R4 4-Ethoxy Group Quinazoline->R4 Interacts with R6 6-Carbonitrile Group Quinazoline->R6 N1 N3 R4->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Hypothetical binding mode of a substituted quinazoline in a kinase active site.

Applications in Research and Drug Development

This compound holds potential in several areas of scientific research and pharmaceutical development:

  • Medicinal Chemistry Building Block: This compound can serve as a versatile intermediate for the synthesis of more complex quinazoline derivatives. The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further functionalization and the creation of compound libraries for high-throughput screening.

  • Probe for Kinase Profiling: As a potential kinase inhibitor, it could be used as a chemical probe to study the function of specific kinases in cellular signaling pathways. Its activity profile against a panel of kinases could reveal novel therapeutic targets.

  • Lead Compound for Drug Discovery: Should initial biological screening reveal potent and selective activity against a therapeutically relevant target, this compound could serve as a starting point for a lead optimization program aimed at developing a clinical drug candidate.

Conclusion

This compound is a member of the pharmacologically significant quinazoline family of heterocyclic compounds. While detailed public information on this specific molecule is currently limited, its structure suggests considerable potential as a building block in medicinal chemistry and as a candidate for biological screening, particularly in the context of kinase inhibition. The proposed synthetic pathway offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties. As research into novel therapeutics continues, compounds like this compound will likely play an important role in the discovery of next-generation medicines.

References

  • Vertex AI Search. (n.d.). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development - IJIRT.
  • MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • Ayurveda Journal of Health. (2024, October 16). Novel quinazoline derivatives: key pharmacological activities.
  • PubMed Central (PMC). (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery.
  • Chembest. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound CAS#: 1818847-80-1.

Sources

The Quinazoline Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Quinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinazoline core, a fused heterocyclic system of a benzene and a pyrimidine ring, represents a cornerstone in medicinal chemistry. Its derivatives have garnered immense attention due to their broad and potent pharmacological activities.[1][2] This guide provides a comprehensive exploration of the diverse biological activities of quinazoline derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential. We will dissect the anticancer, antimicrobial, anti-inflammatory, and antiviral properties of this versatile scaffold, offering field-proven insights and detailed protocols to empower researchers in their quest for novel therapeutics.

The Quinazoline Core: A Foundation for Diverse Bioactivity

Quinazoline, with the chemical formula C₈H₆N₂, is a nitrogen-containing heterocyclic compound that serves as the foundational structure for a multitude of synthetic and naturally occurring molecules.[1] Its rigid, planar structure and the presence of nitrogen atoms in the pyrimidine ring provide ideal anchor points for a variety of functional groups, enabling the fine-tuning of its physicochemical properties and biological targets. This structural versatility has allowed medicinal chemists to develop a vast library of quinazoline derivatives with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3]

The synthesis of the quinazoline core was first reported in 1895, and since then, numerous synthetic methodologies have been developed to access a diverse range of derivatives.[1] These methods, including the Niementowski synthesis, Aza-Wittig reactions, and metal-catalyzed reactions, provide the tools to strategically modify the quinazoline scaffold and explore its chemical space for optimal biological activity.[1][3]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinazoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[4][5] Their efficacy stems from their ability to target key signaling pathways and cellular processes that are dysregulated in cancer.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of quinazoline derivatives are primarily attributed to their ability to inhibit protein kinases, enzymes crucial for cell signaling, and to disrupt microtubule dynamics, a process essential for cell division.[6][7]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: A predominant mechanism of action for many anticancer quinazolines is the inhibition of EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[2][8][9] Overexpression or mutation of EGFR is a common feature in many cancers, making it an attractive therapeutic target. Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling cascade.[6][8]

    • Signaling Pathway:

      EGFR_Pathway EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Quinazoline Quinazoline Derivative (e.g., Gefitinib) Quinazoline->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis Inhibition

      Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

  • Tubulin Polymerization Inhibition: Another well-established anticancer mechanism of certain quinazoline derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[1][10][11] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. By binding to the colchicine site on tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][11][12]

Experimental Evaluation of Anticancer Activity

A systematic approach is required to evaluate the anticancer potential of novel quinazoline derivatives. This involves a series of in vitro assays to determine cytotoxicity, effects on cell cycle progression, and induction of apoptosis.

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13][14]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

  • Protocol:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[15][16]

    • Compound Treatment: Treat the cells with a range of concentrations of the quinazoline derivative for 24, 48, or 72 hours.[15]

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16]

    • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[13]

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][17][18]

  • Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), that stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cell cycle phases.[18]

  • Protocol:

    • Cell Treatment: Treat cancer cells with the quinazoline derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

    • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.[17][19]

    • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.[17][19]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified. An accumulation of cells in a specific phase (e.g., G2/M for tubulin inhibitors) indicates cell cycle arrest.[1]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

  • Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells with compromised membrane integrity.[15]

  • Protocol:

    • Cell Treatment: Treat cells with the quinazoline derivative at its IC₅₀ concentration.

    • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[15]

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[15]

    • Flow Cytometry Analysis: Analyze the stained cells promptly.

  • Data Analysis: The results are typically displayed as a quadrant plot, with each quadrant representing a different cell population: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Quinazoline derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various bacteria and fungi.[20][21]

Mechanism of Action

The antimicrobial mechanisms of quinazoline derivatives are diverse and can involve:

  • Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

  • Disruption of Cell Wall Synthesis: Some derivatives interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.

  • Inhibition of Fungal Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane. Inhibition of its synthesis disrupts membrane integrity and leads to fungal cell death.

Experimental Evaluation of Antimicrobial Activity

Standardized in vitro methods are employed to determine the antimicrobial efficacy of quinazoline derivatives.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Protocol:

    • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

    • Serial Dilution: Prepare serial two-fold dilutions of the quinazoline derivative in a 96-well microtiter plate containing broth medium.

    • Inoculation: Inoculate each well with the microbial suspension.

    • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

This method provides a qualitative assessment of antimicrobial activity.[22][23]

  • Protocol:

    • Plate Preparation: Pour molten agar medium into a Petri dish and allow it to solidify.

    • Inoculation: Evenly spread a standardized inoculum of the test microorganism over the agar surface.

    • Well Creation: Create wells in the agar using a sterile cork borer.

    • Compound Addition: Add a known concentration of the quinazoline derivative to each well.

    • Incubation: Incubate the plate under appropriate conditions.

    • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.[23]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a wide range of diseases. Quinazoline derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[24]

Mechanism of Action

The anti-inflammatory effects of quinazolines are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and responsible for the production of prostaglandins at sites of inflammation. By inhibiting COX-2, these compounds reduce the synthesis of pro-inflammatory prostaglandins.

Experimental Evaluation of Anti-inflammatory Activity

In vivo models are commonly used to assess the anti-inflammatory potential of new compounds.

This is a widely used and reproducible model of acute inflammation.[24][25][26][27]

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[25][28] The anti-inflammatory activity of a compound is determined by its ability to reduce this edema.

  • Protocol:

    • Animal Dosing: Administer the quinazoline derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the animals.

    • Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the subplantar region of the right hind paw.[28]

    • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[28]

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Antiviral Activity: A Frontier in Quinazoline Research

The antiviral potential of quinazoline derivatives is a growing area of research, with studies demonstrating activity against a range of viruses, including influenza virus, hepatitis C virus (HCV), and Zika virus.

Mechanism of Action

The antiviral mechanisms of quinazolines are still being elucidated but may include:

  • Inhibition of Viral Enzymes: Targeting essential viral enzymes such as reverse transcriptase or protease.

  • Blocking Viral Entry: Preventing the virus from entering host cells.

  • Interference with Viral Replication: Disrupting the process of viral genome replication and protein synthesis.

Experimental Evaluation of Antiviral Activity

In vitro cell-based assays are the primary methods for screening antiviral compounds.

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

  • Protocol:

    • Cell Monolayer: Grow a confluent monolayer of susceptible host cells in a multi-well plate.

    • Virus Infection: Infect the cells with a known amount of virus.

    • Compound Treatment: Add serial dilutions of the quinazoline derivative.

    • Overlay: Cover the cells with a semi-solid medium (e.g., agar or methylcellulose) to restrict virus spread to adjacent cells, resulting in the formation of localized lesions called plaques.

    • Incubation: Incubate the plates until plaques are visible.

    • Plaque Visualization and Counting: Stain the cells and count the number of plaques.

  • Data Analysis: The percentage of plaque reduction in treated wells compared to untreated wells is calculated to determine the antiviral activity.

Structure-Activity Relationships (SAR): Designing Potent Derivatives

Understanding the relationship between the chemical structure of quinazoline derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

  • Anticancer Activity (EGFR Inhibition):

    • The 4-anilinoquinazoline scaffold is a privileged structure for EGFR inhibition.[8]

    • Substitutions at the 6- and 7-positions of the quinazoline ring with small, lipophilic groups can enhance activity.[29]

    • The nature of the substituent on the 4-anilino ring is critical for binding to the ATP pocket of EGFR.

  • Antimicrobial Activity:

    • The presence of a substituted aromatic ring at the 3-position and methyl or thiol groups at the 2-position are often essential for antimicrobial activity.

    • Halogen substitutions at the 6- and 8-positions can improve antimicrobial potency.

Conclusion and Future Directions

The quinazoline scaffold continues to be a remarkably fruitful source of new therapeutic leads. Its synthetic tractability and the diverse biological activities of its derivatives have solidified its status as a "privileged structure" in medicinal chemistry. Future research will likely focus on the development of highly selective and potent quinazoline derivatives with improved pharmacokinetic profiles and reduced off-target effects. The exploration of novel biological targets and the use of computational drug design will undoubtedly accelerate the discovery of the next generation of quinazoline-based drugs to address unmet medical needs.

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health.

  • Quinazoline derivatives: synthesis and bioactivities. PubMed Central.

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry.

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PubMed Central.

  • Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. National Institutes of Health.

  • Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. PubMed.

  • An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. PubMed.

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. SpringerLink.

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.

  • Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. National Institutes of Health.

  • Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate.

  • Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. PubMed.

  • Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. National Institutes of Health.

  • Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. PubMed.

  • Application Notes and Protocols for Assessing Apoptosis Induction by Quinazoline Compounds. Benchchem.

  • Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Treated with 4-(Quinazolin-2-yl)phenol. Benchchem.

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.

  • MTT assay protocol. Abcam.

  • Carrageenan-Induced Paw Edema Model. Creative Bioarray.

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.

  • Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. PubMed.

  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher.

  • Design and synthesis of quinazoline derivatives as potential anticancer agents. American Association for Cancer Research.

  • Evaluation of Antibacterial Activity of Novel Quinazoline Derivatives. Asian Journal of Chemistry.

  • Early Research on Apoptosis Inducer 31: A Technical Overview of a Quinazolinone Derivative. Benchchem.

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health.

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PubMed Central.

  • MTT Cell Assay Protocol. Texas Children's Hospital.

  • Structure–activity relationship (SAR) of a series of pyrazolo-[1,5-c]quinazolinone derivatives. ResearchGate.

  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Benchchem.

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. ResearchGate.

  • Application Notes and Protocols for Cell Cycle Analysis in Cells Treated with Quinazoline-4,7-diol Derivatives. Benchchem.

  • MTT Cell Proliferation Assay. ATCC.

  • Carrageenan induced Paw Edema Model. Creative Biolabs.

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate.

  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PubMed Central.

  • In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. International Journal of Pharmaceutical Sciences and Drug Research.

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate.

  • Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences.

  • A) Flow cytometric analysis of cell cycle phases post the compound 16... ResearchGate.

  • Cell Cycle Analysis. Flow Cytometry Core Facility.

  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. National Institutes of Health.

  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.

  • New quinoline-2-one/pyrazole Derivatives; Design, Synthesis, Molecular Docking, Anti-apoptotic Evaluation, and Caspase-3 Inhibition Assay. ResearchGate.

Sources

The Quinazoline Scaffold: A Privileged Core for Kinase Inhibition - A Technical Guide to the Hypothesized Mechanism of Action of 4-Ethoxyquinazoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline ring system represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics. Its rigid, bicyclic structure serves as a "privileged scaffold," amenable to functionalization at key positions to achieve high-affinity interactions with the ATP-binding pockets of various protein kinases. This technical guide delves into the core mechanism of action attributable to this structural class, with a specific focus on the hypothesized activity of 4-Ethoxyquinazoline-6-carbonitrile. While direct experimental data for this specific molecule is not extensively available in public literature, a robust body of evidence from structurally related analogs allows for a well-supported mechanistic hypothesis centered on the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This document will synthesize the established principles of quinazoline-based kinase inhibition, detail the downstream cellular consequences, and provide the rigorous experimental frameworks required to validate these hypotheses for any new chemical entity within this class.

Introduction: The Quinazoline Core as a Kinase Inhibitor

Quinazoline derivatives are a major class of heterocyclic compounds that have garnered significant attention for their broad spectrum of pharmacological activities, most notably as anticancer agents.[1][2] The success of FDA-approved drugs such as Gefitinib, Erlotinib, and Afatinib has solidified the 4-anilinoquinazoline scaffold as a highly effective pharmacophore for targeting protein tyrosine kinases.[3] These kinases are critical nodes in cellular signaling pathways that regulate cell proliferation, survival, differentiation, and migration.[4][5] Dysregulation of kinase activity, often through mutation or overexpression, is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6]

The fundamental mechanism for many quinazoline-based inhibitors is their action as ATP-competitive inhibitors. They are designed to mimic the adenine ring of ATP, allowing them to bind to the enzyme's active site. Substitutions on the quinazoline core are strategically chosen to form additional interactions within the ATP pocket, thereby conferring both potency and selectivity.[3]

The molecule this compound contains key structural motifs consistent with this class of inhibitors:

  • A quinazoline core , which serves as the primary anchor in the ATP-binding site.

  • An ethoxy group at the 4-position , a common substitution that modulates binding affinity and physicochemical properties.

  • A carbonitrile (cyano) group at the 6-position , an electron-withdrawing group that can influence the electronic properties of the ring system and potentially form specific interactions within the target's active site. Research on 4,6-disubstituted quinazolines has pointed towards potent inhibition of kinases like EGFR and PI3K.[4][7]

Based on this structural analogy to a multitude of proven kinase inhibitors, the primary hypothesized mechanism of action for this compound is the inhibition of a protein tyrosine kinase, with a high probability of targeting the Epidermal Growth Factor Receptor (EGFR).

Core Mechanism: Inhibition of the EGFR Signaling Cascade

EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in cell signaling. Upon binding of its cognate ligands (e.g., EGF, TGF-α), EGFR dimerizes, leading to the autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events that ultimately drive cell proliferation and survival.[8]

2.1. Molecular Interaction with the EGFR Kinase Domain

The hypothesized interaction of this compound occurs within the ATP-binding pocket of the EGFR kinase domain. The quinazoline nitrogen atom (N1) typically forms a crucial hydrogen bond with the backbone amide of a conserved methionine residue (Met793 in EGFR), anchoring the inhibitor in the active site. The ethoxy group at the C4 position and the quinazoline ring itself occupy the space typically filled by the adenine region of ATP, establishing hydrophobic interactions. The cyano-substituent at the C6-position extends into a region of the pocket where it can further enhance binding affinity.

This binding event physically obstructs the entry of ATP, preventing the transfer of the gamma-phosphate to tyrosine residues on the receptor and other substrates. Consequently, the entire downstream signaling cascade is inhibited.

2.2. Downstream Signaling Pathways Affected

Inhibition of EGFR autophosphorylation blocks the activation of two major signaling pathways critical for cancer cell growth and survival:

  • The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation. EGFR inhibition prevents the recruitment of adaptor proteins like Grb2, which in turn fails to activate the GTPase RAS. This leads to the deactivation of the entire kinase cascade, culminating in reduced ERK activity. Inactive ERK cannot translocate to the nucleus to phosphorylate transcription factors (e.g., c-Myc, AP-1) that are essential for cell cycle progression.

  • The PI3K-AKT-mTOR Pathway: This pathway is a master regulator of cell survival, growth, and metabolism. By preventing EGFR activation, the recruitment and activation of Phosphoinositide 3-kinase (PI3K) is blocked. This results in reduced production of PIP3, leading to the inactivation of AKT (Protein Kinase B). Downstream effects include increased apoptosis (through inactivation of Bad and activation of caspases) and decreased protein synthesis and cell growth (through de-repression of the mTORC1 complex).

The following diagram illustrates the central role of EGFR and the points of inhibition by a quinazoline-based inhibitor.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates Molecule 4-Ethoxyquinazoline- 6-carbonitrile Molecule->EGFR Inhibits ATP ATP ADP ADP AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes (Anti-apoptotic) mTOR->Proliferation Promotes RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Experimental_Workflow cluster_1 cluster_2 cluster_3 Start Hypothesis: Compound is an EGFR Inhibitor Tier1 Tier 1: Biochemical Assay (In Vitro Kinase Assay) Start->Tier1 Test direct inhibition Tier2 Tier 2: Cellular Assay (MTT Proliferation Assay) Tier1->Tier2 Assess cellular potency T1_Detail Determine IC50 against purified EGFR kinase Tier1->T1_Detail Tier3 Tier 3: Mechanistic Assay (Western Blot) Tier2->Tier3 Confirm target engagement T2_Detail Measure GI50 in EGFR-dependent cell lines Tier2->T2_Detail Conclusion Mechanism Validated Tier3->Conclusion Synthesize data T3_Detail Detect decrease in p-EGFR, p-AKT, p-ERK Tier3->T3_Detail

Caption: A tiered workflow for validating the mechanism of action.

Quantitative Data Summary

While specific data for this compound is pending experimental determination, the table below presents representative data for known quinazoline-based EGFR inhibitors to illustrate the expected outcomes from the described assays.

CompoundTarget KinaseBiochemical IC50 (nM)Cellular GI50 (nM) (A549 Cells)
GefitinibEGFR (Wild-Type)2 - 37190 - 860
ErlotinibEGFR (Wild-Type)2 - 5790 - 2000
AfatinibEGFR (Wild-Type)0.510 - 50
Hypothetical EGFR (Wild-Type) < 100 < 1000

Conclusion

The chemical structure of this compound places it firmly within a class of compounds renowned for their activity as protein kinase inhibitors. Based on extensive structure-activity relationship data from the field, its most probable mechanism of action is the ATP-competitive inhibition of the EGFR tyrosine kinase. This inhibition is hypothesized to block the activation of critical downstream pro-survival and pro-proliferative signaling pathways, namely the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK cascades. While this guide provides a robust, scientifically-grounded hypothesis, definitive confirmation of this mechanism requires rigorous experimental validation as outlined. The provided protocols offer a clear and self-validating framework for elucidating the precise molecular pharmacology of this and other novel quinazoline-based compounds, paving the way for their potential development as targeted therapeutic agents.

References

  • Hei, Y., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. Available at: [Link]

  • Reddy, B. et al. (2020). Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Adottu, D. D., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. ResearchGate. Available at: [Link]

  • Gorska, A., et al. (2022). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology. Available at: [Link]

  • Verma, A., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ACS Omega. Available at: [Link]

  • Mahmoud, M. A., et al. (2023). Biological activities of recent advances in quinazoline. ResearchGate. Available at: [Link]

  • A, A., et al. (2022). Current perspectives on quinazolines with potent biological activities: A review. ResearchGate. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Ethoxyquinazoline-6-carbonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and Its Emerging Importance

The quinazoline ring system, an aromatic heterocycle composed of fused benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity and capacity for diverse substitutions at multiple positions have made it a cornerstone in the design of targeted therapeutics.[1][2][3] Quinazoline derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[3][4] Notably, the scaffold has proven exceptionally effective in the development of protein kinase inhibitors, leading to several FDA-approved drugs for cancer therapy, such as gefitinib and erlotinib.[5][6]

This guide focuses on a specific, functionalized derivative: 4-Ethoxyquinazoline-6-carbonitrile. This molecule is of particular interest to researchers and drug development professionals as a sophisticated building block. Its unique arrangement of an ethoxy group at the 4-position and a carbonitrile moiety at the 6-position offers strategic vectors for chemical modification and precise interaction with biological targets. The commercial availability of this compound, often categorized as a "Protein Degrader Building Block"[7], underscores its relevance in cutting-edge therapeutic modalities like PROteolysis TArgeting Chimeras (PROTACs) and molecular glues.

This document provides a comprehensive overview of the core physicochemical properties, a plausible synthetic pathway, potential applications, and detailed experimental considerations for this compound.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are fundamental to its application in research and development. The key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₉N₃O[7]
Molecular Weight 199.21 g/mol ChemicalBook
CAS Number 1818847-80-1[7]
Predicted Boiling Point 379.3 ± 22.0 °CChemicalBook
Predicted Density 1.25 ± 0.1 g/cm³ChemicalBook
InChI Key InChI=1S/C11H9N3O/c1-2-15-11-9-5-8(6-12)3-4-10(9)13-7-14-11/h3-5,7H,2H2,1H3[7]

Synthesis and Mechanistic Insights

A plausible pathway would begin with 4-amino-3-cyanobenzonitrile and proceed through a formylation and subsequent cyclization and etherification.

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step process designed to build the quinazoline core and install the required functional groups.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Ring Closure / Chlorination cluster_2 Step 3: Nucleophilic Substitution A 2-Amino-5-cyanobenzonitrile B N-(2,4-dicyanophenyl)formamide A->B Formic Acid (HCOOH) Reflux C 4-Chloroquinazoline-6-carbonitrile B->C Phosphoryl Chloride (POCl₃) Heat D This compound C->D Sodium Ethoxide (NaOEt) Ethanol (EtOH)

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:
  • Step 1: Formylation: The synthesis begins with the formylation of the amino group of 2-amino-5-cyanobenzonitrile. Using formic acid under reflux is a standard and cost-effective method to generate the N-formyl intermediate. This step is critical as the formyl group provides the carbon atom that will become C4 of the quinazoline ring.

  • Step 2: Cyclization and Chlorination: The N-formyl intermediate is then treated with a dehydrating and chlorinating agent like phosphoryl chloride (POCl₃). This powerful reagent facilitates the intramolecular cyclization to form the pyrimidine ring. The initial product is likely the 4-hydroxyquinazoline (or its tautomer, quinazolin-4-one), which is subsequently converted in situ to the more reactive 4-chloroquinazoline derivative. The chloro group at the 4-position is an excellent leaving group, priming the molecule for the final substitution step.

  • Step 3: Nucleophilic Aromatic Substitution (SNAr): The final step involves the reaction of 4-chloroquinazoline-6-carbonitrile with sodium ethoxide in ethanol. The ethoxide ion acts as a strong nucleophile, displacing the chloride ion at the C4 position to yield the final product, this compound. This is a classic SNAr reaction, driven by the electron-withdrawing nature of the quinazoline ring system.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors and Protein Degraders

The true value of this compound lies in its application as a versatile intermediate in the synthesis of high-value pharmaceutical agents. The quinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases.[1][6]

1. Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8] The 4-anilinoquinazoline core, for instance, is the foundational structure for potent Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib.[2][5] In this context, the ethoxy group of this compound can serve as a key interaction point within a kinase's active site or be replaced by a more complex side chain (e.g., an aniline derivative) to confer target specificity and potency. The carbonitrile group at the 6-position offers a valuable synthetic handle for further modification, allowing for the attachment of solubilizing groups or vectors for linking to other molecular fragments.

2. Protein Degraders (PROTACs): The classification of this molecule as a "Protein Degrader Building Block" points to its utility in constructing PROTACs.[7] A PROTAC is a heterobifunctional molecule that consists of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC POI Target Protein (POI) e.g., Kinase E3 E3 Ubiquitin Ligase e.g., CRBN, VHL PROTAC POI Ligand Linker E3 Ligand PROTAC:f0->POI Binds PROTAC:f2->E3 Recruits

Caption: General architecture of a PROTAC molecule.

In this framework, a molecule derived from this compound could serve as the POI Ligand . The carbonitrile group is particularly useful as it can be chemically transformed (e.g., reduced to an amine or hydrolyzed to a carboxylic acid) to provide a robust attachment point for the linker, which in turn is connected to the E3 ligase ligand.

Experimental Protocols

The following protocols are representative methodologies. Researchers should always conduct their own risk assessments and optimization studies.

Protocol 1: Representative Synthesis of this compound

Objective: To provide a self-validating, step-by-step procedure for the synthesis of the title compound based on the proposed pathway.

Materials:

  • 2-Amino-5-cyanobenzonitrile

  • Formic Acid (≥98%)

  • Phosphoryl Chloride (POCl₃)

  • Sodium Ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, heating mantles, and magnetic stirrers

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Step 1: Synthesis of N-(2,4-dicyanophenyl)formamide

    • In a 100 mL round-bottom flask, dissolve 2-amino-5-cyanobenzonitrile (1.0 eq) in formic acid (10 vol).

    • Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it into ice-water (50 mL).

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the formamide intermediate.

  • Step 2: Synthesis of 4-Chloroquinazoline-6-carbonitrile

    • Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • To a 50 mL round-bottom flask, add the N-(2,4-dicyanophenyl)formamide (1.0 eq) and slowly add phosphoryl chloride (5.0 eq) at 0 °C.

    • After the addition is complete, heat the mixture to reflux (approx. 110 °C) for 3-4 hours.

    • Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with saturated NaHCO₃ solution until the pH is ~7-8.

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude chloro-quinazoline intermediate.

  • Step 3: Synthesis of this compound

    • In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude 4-chloroquinazoline-6-carbonitrile (1.0 eq) in anhydrous ethanol (15 vol).

    • Add sodium ethoxide (1.2 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Resuspend the residue in water (30 mL) and extract with DCM (3 x 20 mL).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Protocol 2: Characterization

Objective: To confirm the identity and purity of the synthesized product.

  • Nuclear Magnetic Resonance (NMR):

    • Dissolve a small sample (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected ¹H NMR signals: A triplet and quartet corresponding to the ethoxy group protons, and distinct aromatic protons with splitting patterns characteristic of the quinazoline ring.

  • Mass Spectrometry (MS):

    • Analyze the sample using High-Resolution Mass Spectrometry (HRMS) with an ESI or APCI source.

    • Expected Result: The measured m/z value for the molecular ion [M+H]⁺ should match the calculated exact mass for C₁₁H₁₀N₃O⁺.

  • Purity Analysis (HPLC):

    • Develop an appropriate HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase gradient).

    • Inject the sample and determine the purity by integrating the peak area at a suitable wavelength (e.g., 254 nm).

Safety and Handling

While specific toxicity data for this compound is not extensively documented, it should be handled with the standard precautions used for novel chemical entities in a research setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for modern drug discovery. Its physicochemical properties are well-defined, and its synthesis is achievable through logical, established chemical transformations. The strategic placement of its ethoxy and carbonitrile functional groups on the privileged quinazoline scaffold makes it an exceptionally valuable building block for developing highly specific protein kinase inhibitors and next-generation therapeutics like PROTACs. This guide provides the foundational knowledge for researchers and scientists to effectively procure, synthesize, and apply this potent intermediate in their pursuit of novel medicines.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. Available at: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Spandidos Publications. Available at: [Link]

  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher. Available at: [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. Available at: [Link]

  • An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. PubMed. Available at: [Link]

  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. Available at: [Link]

  • Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. MDPI. Available at: [Link]

Sources

The Quinazoline Scaffold: A Privileged Framework for Targeting Key Drivers of Human Disease

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinazoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in modern medicinal chemistry, particularly in the realm of targeted therapeutics.[1] Its inherent structural features and synthetic tractability have rendered it a "privileged scaffold," enabling the development of a multitude of potent and selective inhibitors for a diverse array of biological targets. This guide provides a comprehensive exploration of the key therapeutic targets of quinazoline-based compounds, with a primary focus on their well-established role as kinase inhibitors in oncology. We will delve into the mechanistic intricacies of how these small molecules interact with their targets, the causality behind experimental design for their evaluation, and the evolution of quinazoline derivatives to overcome clinical challenges such as drug resistance. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals actively engaged in the discovery and advancement of novel therapeutics.

The Quinazoline Core: A Foundation for Targeted Therapy

The quinazoline scaffold is composed of a benzene ring fused to a pyrimidine ring.[2] This arrangement provides a rigid, planar structure with strategically positioned nitrogen atoms that can participate in crucial hydrogen bonding interactions within the active sites of target proteins. The versatility of the quinazoline core allows for chemical modification at multiple positions, most notably at the C2, C4, C6, and C7 positions, which profoundly influences target specificity, potency, and pharmacokinetic properties.[3] This adaptability has been a driving force behind the successful development of numerous FDA-approved drugs.[4]

Tyrosine Kinases: The Primary Domain of Quinazoline Inhibitors

The most prominent and clinically successful application of quinazoline compounds has been in the inhibition of protein tyrosine kinases (TKs).[2] TKs are a large family of enzymes that play a pivotal role in intracellular signaling pathways, regulating fundamental cellular processes such as growth, proliferation, differentiation, and survival.[5] Dysregulation of TK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6]

Quinazoline-based TK inhibitors predominantly function as ATP-competitive inhibitors. They are designed to occupy the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting the aberrant signaling cascade.[2]

Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and is a critical regulator of cell proliferation and survival.[6] Overexpression or activating mutations of EGFR are frequently observed in various solid tumors, particularly non-small cell lung cancer (NSCLC).[6][7] The quinazoline scaffold has proven to be an exceptional framework for designing potent and selective EGFR inhibitors.[8]

Mechanism of Action:

First-generation EGFR inhibitors, such as Gefitinib (Iressa®) and Erlotinib (Tarceva®), are 4-anilinoquinazoline derivatives that reversibly bind to the ATP-binding site of the EGFR kinase domain.[2][9] The 4-anilino moiety is crucial for activity, forming key hydrogen bonds with the hinge region of the kinase. Substitutions at the 6- and 7-positions of the quinazoline ring with small, electron-donating groups, such as methoxy groups, have been shown to enhance inhibitory potency.[10]

Overcoming Resistance:

A significant clinical challenge with first-generation EGFR inhibitors is the emergence of resistance, most commonly through the T790M "gatekeeper" mutation in the EGFR kinase domain.[8] This mutation increases the affinity of the receptor for ATP, reducing the efficacy of reversible inhibitors. This led to the development of second-generation, irreversible EGFR inhibitors.

Afatinib (Gilotrif®) and Dacomitinib (Vizimpro®) are examples of such inhibitors. They retain the 4-anilinoquinazoline core but incorporate a reactive group (an α,β-unsaturated carbonyl system) that forms a covalent bond with a cysteine residue (Cys797) in the active site of EGFR.[2] This irreversible binding provides sustained inhibition, even in the presence of the T790M mutation.[2]

Signaling Pathway of EGFR and its Inhibition by Quinazolines

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->EGFR Inhibits ATP Binding Ras Ras P->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: EGFR signaling cascade and the inhibitory action of quinazoline compounds.

Vascular Endothelial Growth Factor Receptor (VEGFR)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[11] The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR, are key mediators of this process.[12] VEGFR-2, in particular, is a major target for anti-angiogenic therapies.[11] Several quinazoline derivatives have been developed as potent VEGFR-2 inhibitors.

Vandetanib (Caprelsa®) is a clinically approved multi-kinase inhibitor with a quinazoline core that targets VEGFR-2, EGFR, and RET tyrosine kinases.[12][13] Its ability to simultaneously inhibit multiple signaling pathways makes it an effective treatment for certain types of thyroid cancer.

Dual EGFR/VEGFR Inhibition:

The rationale for developing dual EGFR and VEGFR inhibitors stems from the interplay between these two pathways in tumor progression.[12] Targeting both simultaneously can lead to a more comprehensive and potent anti-tumor effect. Several novel 4-anilinoquinazoline derivatives have been synthesized and shown to possess dual inhibitory activity against both EGFR and VEGFR-2.[12]

Other Kinase Targets

The versatility of the quinazoline scaffold has enabled the development of inhibitors for a range of other kinases implicated in cancer and other diseases, including:

  • HER2 (ErbB2): Lapatinib (Tykerb®) is a dual EGFR and HER2 inhibitor used in the treatment of HER2-positive breast cancer.[9]

  • Src Family Kinases: Some quinazoline derivatives have shown inhibitory activity against Src, a non-receptor tyrosine kinase involved in cell motility and invasion.[5]

  • Cyclin-Dependent Kinases (CDKs): Aberrant CDK activity is a hallmark of cancer, leading to uncontrolled cell cycle progression.[10] Certain 4-anilinoquinazoline derivatives have been designed to inhibit CDK2.[10]

Emerging and Non-Kinase Targets of Quinazoline Compounds

While kinase inhibition remains the most explored therapeutic application of quinazolines, research has uncovered their activity against a variety of other important biological targets.

Poly(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair process.[4] PARP inhibitors have emerged as a promising class of anticancer drugs, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Several quinazoline-2,4(1H,3H)-dione and 2-substituted-quinazolinone derivatives have been identified as potent PARP-1 inhibitors.[4][14]

Tubulin Polymerization

The microtubule network, composed of tubulin polymers, is essential for cell division, motility, and intracellular transport.[15] Disruption of tubulin dynamics is a well-established anticancer strategy. Certain quinazoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[15][16] This mechanism is distinct from their kinase inhibitory activity and represents an alternative avenue for their anticancer effects.

Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is an enzyme crucial for the synthesis of nucleotides and is a target for some antimicrobial and anticancer drugs.[14] Some quinazoline derivatives have been investigated as DHFR inhibitors.[14]

Breast Cancer Resistance Protein (BCRP)

The breast cancer resistance protein (BCRP) is an efflux transporter that can pump chemotherapeutic agents out of cancer cells, leading to multidrug resistance.[14] Certain quinazoline derivatives have been shown to inhibit BCRP, potentially overcoming resistance to other anticancer drugs.[2]

Experimental Protocols for Evaluating Quinazoline Inhibitors

The development of potent and selective quinazoline-based inhibitors requires rigorous in vitro and in vivo evaluation. The following are representative protocols for assessing their activity.

In Vitro Kinase Inhibition Assay (Example: EGFR)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a quinazoline compound against a specific kinase.

Methodology:

  • Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), quinazoline test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare serial dilutions of the quinazoline compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay

Objective: To assess the cytotoxic or anti-proliferative effect of a quinazoline compound on cancer cell lines.

Methodology:

  • Cell Lines: Select appropriate cancer cell lines with known target expression (e.g., A549 or H1975 for EGFR).

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the quinazoline compound for a specified duration (e.g., 72 hours). c. Assess cell viability using a suitable method, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Experimental Workflow for Quinazoline Inhibitor Evaluation

Workflow Synthesis Quinazoline Derivative Synthesis & Purification InVitro In Vitro Assays Synthesis->InVitro KinaseAssay Kinase Inhibition Assay (e.g., EGFR, VEGFR) InVitro->KinaseAssay CellularAssay Cellular Assays InVitro->CellularAssay InVivo In Vivo Studies InVitro->InVivo Promising Candidates Proliferation Proliferation/Viability Assay (e.g., MTT, CTG) CellularAssay->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V) CellularAssay->Apoptosis Xenograft Tumor Xenograft Models InVivo->Xenograft PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Lead Lead Optimization InVivo->Lead

Caption: A typical workflow for the preclinical evaluation of quinazoline inhibitors.

Structure-Activity Relationship (SAR) Summary

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents. The following table summarizes key SAR findings for kinase inhibitors.

PositionSubstituent/ModificationImpact on ActivityRationale
C4 Anilino moietyGenerally essential for activityForms key hydrogen bonds with the kinase hinge region.[12]
C6, C7 Small, electron-donating groups (e.g., -OCH3)Increased potencyEnhances binding affinity within the ATP pocket.[10]
Anilino Ring Electron-withdrawing groups (e.g., -Cl, -Br)Can increase potencyMay enhance interactions with the hydrophobic regions of the active site.[2]
C6/C7 Michael acceptor (for irreversible inhibitors)Covalent bond formationOvercomes resistance mutations by forming an irreversible bond with a cysteine residue.[2]

Conclusion and Future Perspectives

The quinazoline scaffold has unequivocally demonstrated its value in the development of targeted therapies, particularly in oncology. The clinical success of numerous quinazoline-based kinase inhibitors has paved the way for ongoing research to expand their therapeutic applications. Future efforts will likely focus on:

  • Developing inhibitors with novel mechanisms of action to overcome resistance to existing therapies.

  • Designing highly selective inhibitors to minimize off-target effects and improve safety profiles.

  • Exploring the potential of quinazoline derivatives against a broader range of therapeutic targets beyond kinases, including those involved in inflammatory and infectious diseases.

  • Utilizing advanced drug design strategies, such as structure-based design and computational modeling, to accelerate the discovery of next-generation quinazoline-based drugs.

The continued exploration of the rich chemistry and diverse biological activities of quinazoline compounds holds immense promise for addressing unmet medical needs and advancing the landscape of modern medicine.

References

  • Zayed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Sci Pharm, 91(18).
  • National Institutes of Health. (2017–Present).
  • International Journal of Pharmacy and Biological Sciences. (2024).
  • Li, W., et al. (2020). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Molecules, 25(15), 3387.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025).
  • Design and synthesis of quinazoline derivatives as potential anticancer agents. (2007). AACR-NCI-EORTC International Conference: Molecular Targets and Cancer Therapeutics.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules, 28(12), 4789.
  • Zayed, M. F. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus, 16(5), e59993.
  • Radi, M., et al. (2011). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. Journal of Medicinal Chemistry, 54(11), 3896-3907.
  • Malasala, S., et al. (2022). Structure activity relationship (SAR)
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). RSC Advances, 7(33), 20486-20507.
  • Engel, J., et al. (2022). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry, 65(23), 15679–15697.
  • Engel, J., et al. (2022). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. PubMed.
  • El-Karim, S. S. A., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances, 13(2), 1083-1100.
  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (2022). Molecules, 27(19), 6654.
  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (2017). Iranian Journal of Basic Medical Sciences, 20(8), 903–910.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Pharmaceuticals, 17(2), 241.
  • Abida, et al. (2011). An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. International Journal of Pharmaceutical & Biological Archives, 2(6), 1651-1657.
  • Synthesis of Quinazoline Deriv
  • Structure-Activity Relationship (SAR) of Quinazolinone Analogs: A Comparative Guide for Drug Development Professionals. (2025). Benchchem.
  • An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 4-(Quinazolin-2-yl)phenol Analogs. (2025). Benchchem.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). RSC Advances, 7(33), 20486-20507.
  • Wikipedia. (n.d.). Quinazoline.
  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). Bioorganic & Medicinal Chemistry, 91, 117403.
  • Therapeutic progression of quinazolines as targeted chemotherapeutic agents. (2021). European Journal of Medicinal Chemistry, 211, 113105.
  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (2026).
  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95.
  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. (2024). Eman.
  • Synthesis of Quinazoline Derivatives. (n.d.).
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). Molecules, 28(15), 5786.
  • Ayyappan, A., et al. (2023). Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. International Journal of Pharmaceutical Sciences, 3(9).
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (2024). Oncology Letters, 27(1), 1.
  • Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). (2021). Molecules, 26(16), 4983.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (n.d.). Semantic Scholar.
  • Synthesis of Quinazoline Deriv
  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. (n.d.). Semantic Scholar.
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019). Organic Letters, 21(9), 3333–3337.
  • An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. (n.d.). Semantic Scholar.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2022). Expert Opinion on Drug Discovery, 17(9), 999–1020.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). Molecules, 27(15), 4930.
  • Novel quinazoline derivatives: key pharmacological activities. (2024).
  • Unlocking Therapeutic Potential: The Role of Quinazoline in Modern Medicine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

An In-depth Technical Guide to 4-Ethoxyquinazoline-6-carbonitrile: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid, planar structure and ability to form key hydrogen bonds have made it a cornerstone in the development of targeted therapies, particularly in oncology. A multitude of quinazoline derivatives have been successfully developed as potent inhibitors of various protein kinases, with several gaining FDA approval for the treatment of cancers.[1][2][3][4][5] These include well-known drugs like gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR) and have revolutionized the treatment of certain types of non-small-cell lung cancer.[2][3][5] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. This guide focuses on a specific derivative, 4-Ethoxyquinazoline-6-carbonitrile, providing a comprehensive overview of its synthesis, chemical characteristics, and putative biological significance based on the established knowledge of its chemical class.

Chemical and Physical Properties of this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₁₁H₉N₃O.[6] Below is a table summarizing its key chemical and physical properties.

PropertyValueSource
Molecular Formula C₁₁H₉N₃O[6]
Molecular Weight 199.21 g/mol [6]
CAS Number 1818847-80-1[6]
Appearance Light brown solid (predicted)[7]
pKa 4.48 ± 0.50 (Predicted)[7]
Storage Room Temperature[7]

Synthesis of this compound: A Predicted Pathway

Step 1: Synthesis of 4-Hydroxyquinazoline-6-carbonitrile

The initial step involves the formation of the quinazoline ring. A common and effective method for this is the reaction of an appropriately substituted 2-aminobenzonitrile with formamide or formic acid. In this case, 2-amino-4-cyanobenzonitrile would be the starting material. The reaction with formamide at elevated temperatures typically leads to the desired cyclization.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-cyanobenzonitrile and an excess of formamide.

  • Heat the mixture to reflux (approximately 150-160 °C) with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into cold water to precipitate the 4-hydroxyquinazoline-6-carbonitrile.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove residual formamide.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Step 2: Synthesis of 4-Chloro-6-cyanoquinazoline

The hydroxyl group at the 4-position of the quinazoline ring is then converted to a chlorine atom. This is a crucial step as the chloro group is an excellent leaving group for the subsequent nucleophilic substitution. This transformation is typically achieved by reacting the 4-hydroxyquinazoline intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).

Experimental Protocol:

  • To a flask containing 4-hydroxyquinazoline-6-carbonitrile, add an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

  • The resulting precipitate, 4-chloro-6-cyanoquinazoline, is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution reaction where the chloro group at the 4-position is displaced by an ethoxy group. This is typically achieved by reacting the 4-chloro-6-cyanoquinazoline with sodium ethoxide in ethanol.

Experimental Protocol:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • To this solution, add 4-chloro-6-cyanoquinazoline.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture and neutralize it with a suitable acid (e.g., acetic acid).

  • The product, this compound, may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

  • Collect the solid by filtration and purify by recrystallization from an appropriate solvent.

Synthesis_Pathway A 2-Amino-4-cyanobenzonitrile B 4-Hydroxyquinazoline-6-carbonitrile A->B Formamide, Heat C 4-Chloro-6-cyanoquinazoline B->C POCl3, DMF, Heat D This compound C->D NaOEt, EtOH, Heat

Caption: Predicted synthetic pathway for this compound.

Spectroscopic Characterization (Predicted)

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic techniques would be employed. Below are the predicted key features for each spectrum based on the compound's structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethoxy group and the aromatic protons on the quinazoline ring.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~1.5triplet3H-O-CH₂-CH₃
~4.6quartet2H-O-CH₂ -CH₃
~7.8 - 8.8multiplet3HAromatic protons (H-5, H-7, H-8)
~8.9singlet1HAromatic proton (H-2)
¹³C NMR Spectroscopy

The carbon NMR spectrum would complement the proton NMR, showing signals for all 11 carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~15-O-CH₂-CH₃
~65-O-CH₂ -CH₃
~105-140Aromatic carbons & C-6-CN
~150-165C2, C4, C8a
Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
~3100-3000C-H stretch (aromatic)
~2980-2850C-H stretch (aliphatic)
~2230-2210C≡N stretch (nitrile)
~1620-1580C=N and C=C stretch (quinazoline ring)
~1250-1000C-O stretch (ether)
Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound.

Ionization ModePredicted m/z
ESI+200.08 [M+H]⁺

Putative Biological Activity and Mechanism of Action

The quinazoline scaffold is a well-established pharmacophore for the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinases.[2][3][5] These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival.[3] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][8][9]

Given its structural similarity to known EGFR inhibitors, it is highly probable that this compound also functions as an inhibitor of EGFR. The 4-ethoxy group is a common feature in many potent kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site of the enzyme. The nitrile group at the 6-position can be involved in additional interactions within the active site, potentially enhancing binding affinity and selectivity.

The likely mechanism of action for this compound would be the competitive inhibition of ATP binding to the EGFR tyrosine kinase domain. This would block the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to the inhibition of cancer cell proliferation and the induction of apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Inhibitor 4-Ethoxyquinazoline- 6-carbonitrile Inhibitor->EGFR Inhibition

Caption: Putative mechanism of action via EGFR signaling inhibition.

Future Directions and Applications

This compound represents a promising scaffold for further investigation in the field of drug discovery. Its predicted activity as an EGFR inhibitor warrants experimental validation through in vitro kinase assays and cell-based proliferation assays using cancer cell lines known to be dependent on EGFR signaling. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs with modifications to the ethoxy and nitrile groups, could lead to the discovery of even more potent and selective inhibitors. Furthermore, given the emergence of drug resistance to first- and second-generation EGFR inhibitors, it would be valuable to assess the activity of this compound against clinically relevant EGFR mutations.

Conclusion

While specific experimental data for this compound is limited in the public domain, a comprehensive understanding of its chemistry and likely biological activity can be inferred from the extensive research on the quinazoline scaffold. This guide provides a robust framework for its synthesis, characterization, and putative mechanism of action, serving as a valuable resource for researchers interested in exploring its therapeutic potential. The continued investigation of novel quinazoline derivatives like this compound is essential for the development of the next generation of targeted cancer therapies.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.).
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.).
  • This compound. (n.d.).
  • Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. (n.d.).
  • Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.).
  • Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (n.d.).
  • Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds - Liu - Anti-Cancer Agents in Medicinal Chemistry - Eco-Vector Journals Portal. (n.d.).
  • This compound CAS#: 1818847-80-1. (n.d.).

Sources

An In-Depth Technical Guide to 4-Ethoxyquinazoline-6-carbonitrile: From Historical Context to Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-ethoxyquinazoline-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. While the specific discovery of this molecule is not extensively documented in publicly available literature, its existence is confirmed by its unique CAS number (1818847-80-1)[1][2][3][4]. This guide delineates a plausible synthetic pathway based on established methodologies for analogous quinazoline derivatives. It covers the historical context of quinazoline discovery, details a multi-step synthesis of the title compound with step-by-step experimental protocols, and provides insights into the chemical logic underpinning the synthetic strategy. All quantitative data is summarized in tables, and key transformations are visualized using process flow diagrams. This document serves as a valuable resource for researchers engaged in the synthesis and exploration of novel quinazoline-based compounds for drug discovery and development.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a privileged scaffold in medicinal chemistry. The first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was prepared by Griess in 1869. However, the parent quinazoline was not synthesized until 1895 by August Bischler and Lang[5]. Since these early discoveries, quinazoline derivatives have garnered significant attention due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[2]. The structural versatility of the quinazoline ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. The title compound, this compound, incorporates key functionalities: the quinazoline core, an ethoxy group at the 4-position, and a nitrile group at the 6-position, making it an attractive building block for the synthesis of more complex bioactive molecules.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical synthetic approach to this compound involves a multi-step sequence starting from a readily available substituted anthranilic acid derivative. The retrosynthetic analysis, depicted below, breaks down the target molecule into simpler precursors.

Retrosynthesis Target This compound Precursor1 4-Chloro-6-cyanoquinazoline Target->Precursor1 Nucleophilic Substitution (Ethanolysis) Precursor2 4-Hydroxyquinazoline-6-carbonitrile Precursor1->Precursor2 Chlorination Precursor3 2-Amino-5-cyanobenzoic Acid Precursor2->Precursor3 Cyclization StartingMaterial Substituted Anthranilic Acid Precursor3->StartingMaterial Functional Group Interconversion

Caption: Retrosynthetic analysis of this compound.

Based on this analysis, a forward synthesis is proposed, commencing with the cyclization of a suitable anthranilic acid derivative to form the quinazoline core, followed by functional group manipulations to introduce the ethoxy and cyano moieties.

Detailed Synthetic Protocols

This section provides detailed, step-by-step experimental protocols for the proposed synthesis of this compound.

Step 1: Synthesis of 4-Hydroxyquinazoline-6-carbonitrile

The initial step involves the construction of the quinazoline ring system from an appropriately substituted anthranilic acid. A common and effective method is the cyclization of 2-amino-5-cyanobenzoic acid with formamide, following the principles of the Niementowski quinazoline synthesis.

Experimental Protocol:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-cyanobenzoic acid (10.0 g, 61.7 mmol) and formamide (100 mL).

  • Heat the reaction mixture to 150-160 °C with continuous stirring.

  • Maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 500 mL of cold water with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water (3 x 50 mL) and then with cold ethanol (2 x 30 mL) to remove residual formamide and other impurities.

  • Dry the purified product under vacuum to yield 4-hydroxyquinazoline-6-carbonitrile as a solid.

Table 1: Expected Yield and Characterization Data for 4-Hydroxyquinazoline-6-carbonitrile

ParameterExpected Value
Appearance Off-white to pale yellow solid
Yield 75-85%
Molecular Formula C₉H₅N₃O
Molecular Weight 171.16 g/mol
Melting Point >300 °C
Step 2: Synthesis of 4-Chloroquinazoline-6-carbonitrile

The hydroxyl group at the 4-position of the quinazoline ring is then converted to a chlorine atom, a more versatile leaving group for subsequent nucleophilic substitution. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Experimental Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents.

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 4-hydroxyquinazoline-6-carbonitrile (8.55 g, 50.0 mmol) in thionyl chloride (100 mL).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (0.5 mL) to the suspension.

  • Heat the reaction mixture to reflux (approximately 76 °C) with stirring.

  • Maintain the reflux for 3-4 hours, during which the solid will gradually dissolve. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Add toluene (50 mL) to the residue and evaporate again to azeotropically remove any remaining thionyl chloride. Repeat this step twice.

  • The resulting crude 4-chloroquinazoline-6-carbonitrile can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent like toluene.

Table 2: Expected Yield and Characterization Data for 4-Chloroquinazoline-6-carbonitrile

ParameterExpected Value
Appearance Pale yellow to brown solid
Yield 80-90%
Molecular Formula C₉H₄ClN₃
Molecular Weight 189.61 g/mol
Melting Point 185-190 °C
Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position is displaced by an ethoxy group. This is achieved by reacting the 4-chloroquinazoline intermediate with sodium ethoxide, which can be prepared in situ from sodium and ethanol.

Experimental Protocol:

  • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol (100 mL).

  • Carefully add small pieces of sodium metal (1.38 g, 60.0 mmol) to the ethanol with stirring under a nitrogen atmosphere. The reaction is exothermic and generates hydrogen gas. Allow the sodium to react completely to form sodium ethoxide.

  • Once all the sodium has reacted, add a solution of 4-chloroquinazoline-6-carbonitrile (9.48 g, 50.0 mmol) in absolute ethanol (50 mL) dropwise from the dropping funnel.

  • Heat the reaction mixture to reflux with stirring for 2-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a few drops of glacial acetic acid.

  • Remove the ethanol under reduced pressure.

  • Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Table 3: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1818847-80-1[1][2][3][4]
Molecular Formula C₁₁H₉N₃O[1]
Molecular Weight 199.21 g/mol [1]
Appearance Solid
Purity >95% (commercially available)

Visualization of the Synthetic Workflow

The overall synthetic pathway is illustrated in the following diagram:

SynthesisWorkflow Start 2-Amino-5-cyanobenzoic Acid Intermediate1 4-Hydroxyquinazoline-6-carbonitrile Start->Intermediate1 Formamide, 150-160 °C Intermediate2 4-Chloroquinazoline-6-carbonitrile Intermediate1->Intermediate2 SOCl₂, DMF (cat.), Reflux FinalProduct This compound Intermediate2->FinalProduct NaOEt, EtOH, Reflux

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide has outlined a robust and logical synthetic route for the preparation of this compound, a molecule with potential applications in medicinal chemistry. By leveraging well-established reactions for the formation and functionalization of the quinazoline scaffold, this guide provides researchers with detailed, actionable protocols. The historical context of quinazoline chemistry underscores the enduring importance of this heterocyclic system in the development of new therapeutic agents. The presented synthesis, characterization data, and workflow visualizations serve as a comprehensive resource for the scientific community engaged in the exploration of novel quinazoline derivatives.

References

  • This compound. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Bischler, A., & Lang, M. (1895). Ueber eine neue Synthese von Chinazolinen. Berichte der deutschen chemischen Gesellschaft, 28(1), 279-282.
  • This compound. (n.d.). Khimmed. Retrieved January 19, 2026, from [Link]

  • Synthesis and Reactions of 2-Carboxyvinyl-4-chloro-6,8-dibromoquinazoline and Some New Fused Triazolo-Quinazoline Derivatives. (2012). Journal of the Brazilian Chemical Society, 23(5), 946-952.
  • CAS NO. 1818847-80-1 | this compound. (n.d.). Arctom. Retrieved January 19, 2026, from [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2022). Molecules, 27(19), 6534.
  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2011).
  • Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. (2014). International Journal of Molecular Sciences, 15(11), 20337–20349.
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2023). Molecules, 28(14), 5437.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2021). Molecules, 26(16), 4983.
  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Reactivity of 2-ethoxyquinazolin- 4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity. (2011). European Journal of Medicinal Chemistry, 46(9), 4149-4158.
  • Process for the preparation of 4-haloquinazolines. (1993). U.S. Patent No. 5,214,144. Washington, DC: U.S.
  • Synthesis of some new quinazolin-4-one derivatives and evaluation of their antimicrobial and antiinflammatory effects. (2002). Alexandria Journal of Pharmaceutical Sciences, 16(2), 113-119.
  • 2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 4-Ethoxyquinazoline-6-carbonitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The title compound, 4-Ethoxyquinazoline-6-carbonitrile, is a key intermediate in the synthesis of various therapeutic agents, where the ethoxy group at the 4-position can modulate solubility and target engagement, and the carbonitrile moiety at the 6-position serves as a versatile handle for further chemical modifications.

This application note provides a comprehensive, three-step synthesis protocol for this compound, commencing from readily available starting materials. The described methodology is robust and scalable, making it suitable for both academic research and industrial drug development settings. Each step is accompanied by a detailed explanation of the underlying chemical principles and procedural rationale, ensuring a thorough understanding of the synthesis.

Overall Synthesis Pathway

The synthesis of this compound is accomplished via a three-step sequence, beginning with the construction of the quinazoline ring, followed by chlorination and subsequent ethoxylation.

Synthesis_Pathway Start 2-Amino-4-cyanobenzonitrile Intermediate1 4-Hydroxyquinazoline-6-carbonitrile Start->Intermediate1 Formamide, Reflux Intermediate2 4-Chloroquinazoline-6-carbonitrile Intermediate1->Intermediate2 POCl3, DMF (cat.), 90°C FinalProduct This compound Intermediate2->FinalProduct NaOEt, Ethanol, Reflux Ethoxylation_Workflow cluster_prep Sodium Ethoxide Preparation cluster_reaction Ethoxylation Reaction Sodium Sodium Metal Sodium_Ethoxide Sodium Ethoxide Solution Sodium->Sodium_Ethoxide Ethanol_prep Anhydrous Ethanol Ethanol_prep->Sodium_Ethoxide Reaction_Mixture Reaction at Reflux Sodium_Ethoxide->Reaction_Mixture Chloroquinazoline 4-Chloroquinazoline-6-carbonitrile Chloroquinazoline->Reaction_Mixture Workup Quenching and Extraction Reaction_Mixture->Workup Purification Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Sources

Purification of 4-Ethoxyquinazoline-6-carbonitrile: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Key Building Block

4-Ethoxyquinazoline-6-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its quinazoline core is a scaffold found in numerous biologically active molecules, and the ethoxy and carbonitrile functionalities at the 4 and 6 positions, respectively, offer versatile handles for further synthetic modifications. The purity of this building block is paramount, as even minor impurities can lead to the formation of unwanted side products, complicate reaction monitoring and product characterization, and ultimately impact the biological activity and safety profile of the final drug candidates.

This technical guide provides a comprehensive overview of the most effective methods for the purification of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the practical and theoretical aspects of recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC), offering detailed, step-by-step protocols and the scientific rationale behind the experimental choices.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

A common and efficient synthetic route to this compound involves the nucleophilic substitution of a 4-haloquinazoline with ethanol. Typically, this is achieved by reacting 4-chloro-6-cyanoquinazoline with ethanol in the presence of a base.

4-chloro-6-cyanoquinazoline 4-chloro-6-cyanoquinazoline This compound This compound 4-chloro-6-cyanoquinazoline->this compound Ethanol, Base

Caption: Synthetic route to this compound.

This synthetic pathway can lead to several predictable impurities that must be addressed during purification:

  • Unreacted Starting Material: The most common impurity is the starting material, 4-chloro-6-cyanoquinazoline. Due to its similar quinazoline core, its polarity may be close to that of the desired product, posing a separation challenge.

  • By-products of Hydrolysis: If water is present in the reaction mixture, the 4-chloro-6-cyanoquinazoline can hydrolyze to form 4-hydroxy-6-cyanoquinazoline.

  • Other Minor Impurities: Depending on the reaction conditions, other minor impurities may arise from side reactions.

The choice of purification method will depend on the scale of the synthesis, the nature and quantity of the impurities, and the desired final purity of the this compound.

Purification Strategies: From Bulk to High Purity

A multi-step purification strategy is often the most effective approach. This typically involves an initial bulk purification step, such as recrystallization, to remove the majority of impurities, followed by a more refined technique like column chromatography or preparative HPLC to achieve high purity.

Recrystallization: The First Line of Defense

Recrystallization is a powerful and economical technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Protocol for Recrystallization of this compound:

  • Solvent Selection: Ethanol is often a suitable solvent for the recrystallization of quinazoline derivatives.[1] To confirm its suitability, perform a small-scale test: add a small amount of the crude this compound to a test tube with a few drops of ethanol. It should not dissolve at room temperature. Heat the test tube; the solid should dissolve completely. Allow it to cool; crystals of the purified product should form.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to completely dissolve the solid. This is a critical step to maximize the yield.[2]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of this compound.

cluster_recrystallization Recrystallization Workflow A Dissolve crude product in minimum hot ethanol B Hot filtration (if needed) A->B C Slow cooling to room temperature B->C D Cool in ice bath C->D E Vacuum filtration D->E F Wash with cold ethanol E->F G Dry under vacuum F->G

Caption: Workflow for recrystallization.

Column Chromatography: For Enhanced Separation

When recrystallization does not provide the desired level of purity, or when dealing with impurities of similar polarity to the product, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (solvent) is passed through the column.

Protocol for Column Chromatography of this compound:

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel (230-400 mesh) is a standard choice for quinazoline derivatives.[1]

    • Eluent System: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is commonly used.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the chromatography column and allow it to pack evenly, tapping the column gently to remove air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for better resolution, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent to obtain a free-flowing powder, and then carefully adding this powder to the top of the column.[3]

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), can be effective for separating compounds with a wider range of polarities.

  • Fraction Collection and Analysis:

    • Collect the eluent in fractions (e.g., in test tubes).

    • Monitor the fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

cluster_chromatography Column Chromatography Workflow A Pack column with silica gel slurry B Load crude sample (dry or wet) A->B C Elute with hexane/ethyl acetate gradient B->C D Collect fractions C->D E Monitor fractions by TLC D->E F Combine pure fractions E->F G Evaporate solvent F->G

Caption: Workflow for column chromatography.

Preparative HPLC: For High-Purity Applications

For applications requiring the highest level of purity (>99%), such as in late-stage drug development or for the preparation of analytical standards, preparative High-Performance Liquid Chromatography (HPLC) is the preferred method.[1] This technique offers superior resolution and is highly effective for separating closely related impurities.

Protocol for Preparative HPLC of this compound:

  • Method Development (Analytical Scale):

    • Column: A C18 reverse-phase column is commonly used for the purification of quinazoline derivatives.[1]

    • Mobile Phase: A typical mobile phase consists of a mixture of water (A) and acetonitrile or methanol (B), often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[1]

    • Gradient: Develop a suitable gradient elution method on an analytical HPLC system to achieve good separation of the this compound from its impurities. A typical gradient might run from a lower to a higher percentage of the organic solvent (B).

  • Scale-Up to Preparative Scale:

    • Once an optimal separation is achieved on the analytical scale, the method is scaled up to a preparative column. This involves adjusting the flow rate and injection volume based on the dimensions of the preparative column.

  • Sample Preparation:

    • Dissolve the partially purified this compound in the mobile phase or a compatible solvent.

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter that could damage the column.

  • Injection and Fraction Collection:

    • Inject the filtered sample onto the preparative HPLC system.

    • Collect the fractions corresponding to the peak of the pure this compound as it elutes from the column. The collection can be triggered by the detector signal.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile or methanol) under reduced pressure.

    • The remaining aqueous solution can be lyophilized or extracted with an organic solvent to isolate the final, highly pure product.

cluster_hplc Preparative HPLC Workflow A Develop method on analytical HPLC B Scale up to preparative column A->B C Dissolve and filter sample B->C D Inject sample and collect fractions C->D E Combine pure fractions D->E F Remove solvent and isolate product E->F

Caption: Workflow for preparative HPLC.

Quantitative Data Summary

The following table provides a general overview of the expected outcomes for each purification method. The actual yield and purity will vary depending on the initial purity of the crude material and the optimization of the purification protocol.

Purification MethodTypical YieldExpected PurityScale
Recrystallization60-90%95-98%Milligrams to Kilograms
Column Chromatography50-80%98-99.5%Milligrams to Grams
Preparative HPLC70-95% (of loaded material)>99.5%Micrograms to Grams

Conclusion: A Strategic Approach to Purity

The purification of this compound is a critical step in its application as a key building block in drug discovery and development. A strategic, multi-step approach, often beginning with recrystallization for bulk purification and followed by column chromatography or preparative HPLC for achieving high purity, is the most effective strategy. The choice of method should be guided by the scale of the synthesis, the nature of the impurities, and the final purity requirements. By understanding the principles behind each technique and following well-defined protocols, researchers can ensure the quality and reliability of their synthetic intermediates, paving the way for successful downstream applications.

References

  • El-Hashash, M. A., Darwish, K. M., Rizk, S. A., & El-Bassiouny, F. A. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International, 2011, 295491. [Link]

  • JoVE. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. [Link]

  • Google Patents. (2007). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C11H9N3O, 250 mg. [Link]

  • ResearchGate. (2016). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

  • Taylor & Francis Online. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]

  • Google Patents. (1951).
  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization. [Link]

  • Google Patents. (2019).
  • ResearchGate. (2012). Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. [Link]

  • PMC. (2017). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

  • Google Patents. (2008). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Google Patents. (2023).
  • Google Patents. (2016). The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Google Patents. (2010). Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • ResearchGate. (2018). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[1][4]naphthyridine-3-carboxylic Acid Benzylamide. [Link]

Sources

Characterizing 4-Ethoxyquinazoline-6-carbonitrile: A Guide to Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of novel kinase inhibitors, using the hypothetical molecule 4-Ethoxyquinazoline-6-carbonitrile as a case study. While specific biological data for this compound is not publicly available, its quinazoline core represents a privileged scaffold in kinase inhibitor design, with numerous approved drugs targeting key kinases in oncology.[1][2] This guide outlines a systematic, multi-tiered approach to elucidate the biochemical potency, cellular target engagement, pathway modulation, and in vivo efficacy of such a compound. We present detailed, field-proven protocols for essential assays, emphasizing the scientific rationale behind experimental choices to ensure robust and reproducible data generation.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The quinazoline scaffold has emerged as a highly successful framework for the development of potent and selective kinase inhibitors.[4][5] Marketed drugs such as gefitinib, erlotinib, and afatinib, all featuring a 4-anilinoquinazoline core, have demonstrated the therapeutic utility of this chemical class, primarily through the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7][8] Furthermore, quinazoline derivatives have been explored as inhibitors of other kinase families, including Aurora kinases, which are crucial for mitotic progression.[9][10][11]

The structure of this compound suggests its potential as an ATP-competitive inhibitor. The core quinazoline ring system can mimic the adenine region of ATP, forming key hydrogen bonds within the kinase ATP-binding pocket.[4] The ethoxy and carbonitrile substituents would modulate the compound's physicochemical properties and potentially confer selectivity towards specific kinases.

This guide will walk through a logical progression of experiments to thoroughly characterize a novel quinazoline-based compound like this compound, from initial biochemical screening to preclinical in vivo evaluation.

Workflow for Kinase Inhibitor Characterization

A systematic approach is crucial for the efficient and comprehensive evaluation of a novel kinase inhibitor. The following workflow outlines a logical sequence of experiments, each designed to answer specific questions about the compound's activity and mechanism of action.

G cluster_0 Tier 1: Biochemical Characterization cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: In Vivo Evaluation A Biochemical Kinase Assay (e.g., ADP-Glo™) B Determine IC50 values against a panel of kinases A->B Quantify Potency & Selectivity C Cellular Target Engagement (e.g., NanoBRET™) B->C Proceed with potent & selective hits D Cellular Phosphorylation Assay (Western Blot) C->D Confirm Target Binding in Live Cells E Cell Proliferation Assay (e.g., Ba/F3) D->E Assess Functional Cellular Effect F Pharmacokinetic (PK) Studies E->F Advance cellularly active compounds G Pharmacodynamic (PD) Assay (Western Blot on Tumors) F->G Establish PK/PD Relationship H Xenograft Efficacy Study G->H Determine Efficacious Dose & Schedule

Caption: A tiered workflow for the comprehensive characterization of a novel kinase inhibitor.

Tier 1: Biochemical Potency and Selectivity

The initial step is to determine the compound's direct inhibitory activity against purified kinases. This provides a clean measure of potency without the complexities of a cellular environment.

Protocol: Broad-Panel Kinase Screen using ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[12][13] It is a universal platform suitable for screening across a wide range of kinases.[13]

Causality behind Experimental Choices:

  • Why ADP-Glo™? This assay format is less susceptible to compound interference compared to fluorescence-based methods and can be used for virtually any ADP-generating enzyme, making it ideal for broad-panel screening.[13]

  • Why a Kinase Panel? Screening against a large, diverse panel of kinases is essential to determine the compound's selectivity profile. High selectivity is often a desirable trait to minimize off-target effects and potential toxicity.[14]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the kinase buffer, substrate solution, and ATP solution according to the kinase vendor's recommendations. Carna Biosciences, for instance, provides specific buffers for their kinase products.[15]

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in the appropriate assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound solution.[15]

    • Add 5 µL of the substrate solution and 5 µL of the ATP solution to each well.[15]

    • Initiate the kinase reaction by adding 5 µL of the enzyme solution.[15]

    • Incubate the plate at room temperature for 1 hour, protected from light.[15]

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[15]

    • Incubate for at least 40 minutes at room temperature.[15]

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[15]

    • Incubate for at least 40 minutes at room temperature, shielded from light.[15]

    • Measure the luminescence using a plate-reading luminometer.[16]

  • Data Analysis:

    • Generate an ATP-to-ADP conversion curve to correlate luminescence with ADP production.[16]

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.

Data Presentation:

Kinase TargetIC50 (nM) for this compound
EGFR (WT)Hypothetical Value
EGFR (L858R)Hypothetical Value
Aurora AHypothetical Value
Aurora BHypothetical Value
VEGFR2Hypothetical Value
... (other kinases)...

Tier 2: Cellular Target Engagement and Functional Effects

Demonstrating that a compound can enter a cell and bind to its intended target is a critical step in the validation process.[17]

Protocol: Cellular Target Engagement using NanoBRET™ Assay

The NanoBRET™ Target Engagement Assay is a live-cell method that quantifies compound binding to a target protein.[18][19] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (donor) and a cell-permeable fluorescent tracer (acceptor).[19] Competitive displacement of the tracer by the test compound leads to a loss of BRET signal.[20]

Causality behind Experimental Choices:

  • Why NanoBRET™? This assay provides a quantitative measure of target occupancy in the physiological context of a living cell, which is a better predictor of cellular activity than biochemical potency alone.[21]

  • Why Live Cells? It accounts for factors like cell permeability and efflux pumps, which are not present in biochemical assays.

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect HEK293T cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.[21]

    • Culture the cells for 18-24 hours to allow for protein expression.[21]

    • Harvest the cells and resuspend them in Opti-MEM at a concentration of 2x10^5 cells/mL.[21]

  • Assay Setup:

    • Dispense the test compound (this compound) in a serial dilution into a white 384-well assay plate.[21]

    • Add the NanoBRET™ tracer to the cell suspension.

    • Dispense 38 µL of the cell/tracer mix into the assay plate containing the compound.[21]

    • Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.[21]

  • Signal Detection:

    • Add NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor according to the manufacturer's protocol.[21]

    • Measure the donor (450 nm) and acceptor (610 nm) luminescence signals using a plate reader equipped with the appropriate filters.[21]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the NanoBRET™ ratio against the compound concentration and fit the data to determine the IC50 value, representing the intracellular target engagement.

Protocol: Cellular Phosphorylation Assay via Western Blot

This assay determines if the compound inhibits the kinase's catalytic activity within the cell, leading to a decrease in the phosphorylation of its downstream substrates.[22]

Causality behind Experimental Choices:

  • Why Western Blot? It provides a direct readout of the functional consequence of kinase inhibition on a specific signaling pathway.[23]

  • Why Phospho-Specific Antibodies? These antibodies allow for the specific detection of the phosphorylated, active form of a protein, providing a sensitive measure of kinase activity.[24]

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Plate cells (e.g., A549 for EGFR, HCT116 for Aurora Kinase) and allow them to adhere.

    • Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 2 hours).[25]

    • If necessary, stimulate the pathway (e.g., with EGF for the EGFR pathway).[26]

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • Denature the protein samples by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.[26]

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-EGFR Tyr1173 or anti-phospho-Histone H3 Ser10 for Aurora B).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane of the phospho-specific antibody and re-probe with an antibody that recognizes the total, non-phosphorylated form of the protein.[24]

Data Visualization:

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Autophosphorylation Downstream Downstream Signaling (e.g., p-AKT, p-ERK) pEGFR->Downstream Inhibitor 4-Ethoxyquinazoline- 6-carbonitrile Inhibitor->pEGFR

Caption: Inhibition of EGFR autophosphorylation by this compound.

Protocol: Cell Proliferation Assay using Ba/F3 Cells

The Ba/F3 cell proliferation assay is a robust system to determine if a compound's inhibition of a specific kinase translates into an anti-proliferative effect.[27] Ba/F3 cells are dependent on interleukin-3 (IL-3) for survival, but they can be engineered to express an oncogenic kinase, making their proliferation dependent on the activity of that kinase.[17][28]

Causality behind Experimental Choices:

  • Why Ba/F3 Cells? This system provides a clear, unambiguous link between the inhibition of a specific kinase and the downstream effect on cell proliferation, as the cells are "addicted" to the expressed oncogene.[28]

  • Why IL-3 Rescue? Performing the assay in the presence and absence of IL-3 can help identify non-specific, cytotoxic effects of the compound.[28]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture Ba/F3 cells stably expressing the kinase of interest (e.g., EGFR L858R) in media supplemented with IL-3.

    • Prior to the assay, wash the cells to remove IL-3 and resuspend them in assay medium.

  • Assay Setup:

    • Plate the cells in 96-well plates.

    • Add a serial dilution of this compound to the wells.

    • Prepare a parallel set of plates where the assay medium is supplemented with IL-3 to serve as a control for off-target toxicity.[27]

  • Incubation and Viability Measurement:

    • Incubate the plates for 72 hours at 37°C in a CO2 incubator.

    • Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis:

    • Calculate the percent inhibition of proliferation for each compound concentration.

    • Determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).

Tier 3: In Vivo Efficacy and Pharmacodynamics

The final stage of preclinical characterization involves evaluating the compound's efficacy in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard tool for this purpose.[29][30][31]

Protocol: Human Tumor Xenograft Efficacy Study

Causality behind Experimental Choices:

  • Why Xenograft Models? They allow for the assessment of a compound's anti-tumor activity in the context of a complex biological system, providing insights that in vitro models cannot.[32][33]

  • Why Pharmacodynamic (PD) Analysis? Measuring target inhibition in the tumor tissue at different time points after dosing establishes a pharmacokinetic/pharmacodynamic (PK/PD) relationship, which is crucial for optimizing the dosing schedule.[34][35]

Step-by-Step Methodology:

  • Model Establishment:

    • Implant human cancer cells (e.g., NCI-H1975, which harbors the EGFR L858R/T790M mutation) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[33]

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, this compound at different dose levels).

    • Administer the compound via an appropriate route (e.g., oral gavage) on a predetermined schedule (e.g., once daily).

  • Efficacy Assessment:

    • Measure tumor volume with calipers twice weekly.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group.

  • Pharmacodynamic (PD) Analysis:

    • In a satellite group of tumor-bearing mice, administer a single dose of the compound.

    • At various time points post-dose (e.g., 2, 8, 24 hours), euthanize the mice and excise the tumors.[35]

    • Prepare tumor lysates and perform a Western blot analysis for the phosphorylated target (e.g., p-EGFR) and total target, as described in Protocol 4.2.[25]

Data Presentation:

Tumor Growth Inhibition

Treatment GroupMean Tumor Volume (mm³) at Day 21% TGI
Vehicle ControlHypothetical ValueN/A
This compound (X mg/kg)Hypothetical ValueValue
This compound (Y mg/kg)Hypothetical ValueValue

Tumor Pharmacodynamics

Time Post-Dose% Inhibition of p-EGFR (relative to vehicle)
2 hoursHypothetical Value
8 hoursHypothetical Value
24 hoursHypothetical Value

Conclusion

The systematic application of the protocols detailed in this guide will enable a thorough and robust characterization of novel kinase inhibitors like this compound. By progressing from biochemical potency and selectivity to cellular target engagement and functional outcomes, and finally to in vivo efficacy, researchers can build a comprehensive data package to support the advancement of promising compounds in the drug discovery pipeline. This tiered approach ensures that resources are focused on compounds with the highest potential for therapeutic success.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). [Source not further specified]
  • Xenograft Model for Cancer Drug Discovery. (n.d.). TheraIndx. Retrieved from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). Molecules. [Link]

  • Role of animal models in oncology drug discovery. (2003). Clinical Cancer Research. [Link]

  • Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. (2020). Bioorganic & Medicinal Chemistry. [Link]

  • Clinically approved quinazoline scaffolds as EGFR inhibitors. (2022). ResearchGate. [Link]

  • Xenograft Models For Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]

  • Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. (2014). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. (2020). EUbOPEN. [Link]

  • Tumor Xenografting: A Necessity for Cancer Drug Development. (2014). Pharma Models. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). Molecules. [Link]

  • Xenograft Models. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. (2017). Oncotarget. [Link]

  • Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). (2015). Expert Opinion on Therapeutic Patents. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Discovery of Novel and Potent Thiazoloquinazolines as Selective Aurora A and B Kinase Inhibitors. (2011). Journal of Medicinal Chemistry. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. (2010). ResearchGate. [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (2024). ResearchGate. [Link]

  • Computer-Aided Optimization of Quinazoline-Based Aurora Kinase Inhibitors for Enhanced Metabolic Stability. (2026). European Journal of Medicinal Chemistry. [Link]

  • Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. (2006). Journal of Medicinal Chemistry. [Link]

  • 7 Ways to Study Protein Phosphorylation. (2020). RayBiotech. Retrieved from [Link]

  • BaF3 Cell Proliferation Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • BaF3 Assays. (n.d.). PharmaLegacy. Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved from [Link]

  • BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line. (n.d.). ICE Bioscience. Retrieved from [Link]

  • In Vitro and in Vivo Pharmacokinetic-Pharmacodynamic Relationships for the Trisubstituted Aminopurine Cyclin-Dependent Kinase Inhibitors Olomoucine, Bohemine and CYC202. (2005). Clinical Cancer Research. [Link]

  • Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. (2014). ACS Chemical Biology. [Link]

  • Ba/F3 transformation assays. (2017). Methods in Molecular Biology. [Link]

  • In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas. (2013). The American Journal of Pathology. [Link]

  • Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. (2010). Molecular Cancer Therapeutics. [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. (2023). Frontiers in Pharmacology. [Link]

Sources

Application Notes and Protocols for the Experimental Use of 4-Ethoxyquinazoline-6-carbonitrile in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The quinazoline scaffold represents a cornerstone in modern oncology, forming the structural basis of several FDA-approved targeted therapies.[1][2] These small molecules have demonstrated significant clinical efficacy, primarily through the inhibition of key signaling proteins that drive tumor growth and survival.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental application of a specific quinazoline derivative, 4-Ethoxyquinazoline-6-carbonitrile, in cancer research. While direct experimental data for this compound is emerging, its structural features suggest a strong potential as an anticancer agent. This guide, therefore, leverages established methodologies from well-characterized quinazoline-based drugs to provide a robust framework for its investigation.

Introduction to Quinazoline Derivatives in Oncology

Quinazoline and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[2][4] In the context of cancer, they are most renowned as potent inhibitors of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[1][5] EGFR is a transmembrane protein that plays a pivotal role in cell proliferation, survival, and differentiation.[4] Its aberrant activation, through mutation or overexpression, is a common feature in many solid tumors, making it a prime target for therapeutic intervention.[4]

Marketed drugs such as gefitinib (Iressa®) and erlotinib (Tarceva®) are prominent examples of quinazoline-based EGFR tyrosine kinase inhibitors (TKIs) that have revolutionized the treatment of non-small cell lung cancer (NSCLC).[1] These drugs compete with ATP at the kinase domain of EGFR, thereby blocking downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways, which are critical for tumor progression.[3]

Putative Mechanism of Action of this compound

Based on its core quinazoline structure, it is hypothesized that this compound functions as a tyrosine kinase inhibitor. The ethoxy group at the 4-position and the carbonitrile moiety at the 6-position are likely to influence its binding affinity and selectivity towards specific kinase targets. A primary putative target is the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR by this compound is predicted to block downstream signaling pathways, leading to cell cycle arrest and induction of apoptosis in cancer cells with aberrant EGFR signaling.

Proposed Signaling Pathway Inhibition by this compound

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 4-Ethoxyquinazoline- 6-carbonitrile Inhibitor->EGFR Inhibits

Caption: Proposed inhibition of the EGFR signaling pathway by this compound.

Experimental Protocols for Evaluating Anticancer Activity

The following protocols provide a comprehensive framework for the in vitro characterization of this compound.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effect of the compound on cancer cell proliferation and survival.

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 for wild-type EGFR, HCC827 for mutant EGFR) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

3.1.2. Sulforhodamine B (SRB) Assay

This assay measures cell density based on the measurement of cellular protein content.[9]

Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Protein Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC₅₀ value.[9]

AssayPrincipleEndpoint
MTT Measures mitochondrial reductase activityColorimetric (Absorbance at 570 nm)
SRB Measures total cellular proteinColorimetric (Absorbance at 510 nm)
Apoptosis Assays

These assays determine if the compound induces programmed cell death.

3.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This is a widely used method to detect early and late-stage apoptosis.[10]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9]

3.2.2. DAPI Staining for Nuclear Morphology

DAPI is a fluorescent stain that binds to DNA and allows for the visualization of nuclear changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation.[9]

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with the compound as described above.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Stain the cells with DAPI solution (1 µg/mL) for 5 minutes in the dark.

  • Imaging: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope.

Cell Cycle Analysis

This assay determines the effect of the compound on cell cycle progression.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.[11]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL). Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12]

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.[3][13]

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]

Experimental Workflow for In Vitro Characterization

Experimental_Workflow start Start: 4-Ethoxyquinazoline- 6-carbonitrile viability Cell Viability Assays (MTT, SRB) start->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assays (Annexin V/PI, DAPI) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) ic50->cell_cycle western_blot Western Blot Analysis (p-EGFR, p-Akt) apoptosis->western_blot cell_cycle->western_blot mechanism Elucidate Mechanism of Action western_blot->mechanism

Caption: A streamlined workflow for the in vitro evaluation of this compound.

Data Interpretation and Troubleshooting

  • IC₅₀ Values: A potent anticancer compound will exhibit a low IC₅₀ value. Comparing IC₅₀ values across different cell lines can indicate selectivity. For instance, a lower IC₅₀ in EGFR-mutant cells compared to wild-type cells would suggest EGFR-dependent activity.

  • Apoptosis Assays: An increase in the Annexin V-positive cell population and the observation of condensed or fragmented nuclei with DAPI staining are indicative of apoptosis induction.

  • Cell Cycle Analysis: Accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M arrest) suggests interference with cell cycle progression.

  • Western Blotting: A decrease in the phosphorylation of target proteins (e.g., EGFR, Akt) without a significant change in the total protein levels confirms target engagement and inhibition of the signaling pathway. Cleavage of PARP is a hallmark of apoptosis.

Conclusion

The protocols and application notes provided herein offer a robust starting point for the preclinical evaluation of this compound as a potential anticancer agent. By systematically applying these established methodologies, researchers can effectively characterize its biological activity, elucidate its mechanism of action, and pave the way for further development. The rich history of quinazoline derivatives in oncology provides a strong rationale for the investigation of this novel compound.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Advances. [Link]

  • Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. (2022). Letters in Drug Design & Discovery. [Link]

  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (2025). Journal of Molecular Oncology and Clinical Applications. [Link]

  • Antitumor effect of afatinib, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations. (2015). Cancer Science. [Link]

  • Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. (2005). BMC Cancer. [Link]

  • Influence of Gefitinib and Erlotinib on Apoptosis and c-MYC Expression in H23 Lung Cancer Cells. (2013). Anticancer Research. [Link]

  • EGFR Tyrosine Kinase Targeted In Silico Design and Synthesis of Novel Quinazoline Derivatives. (2018). Medicinal Chemistry. [Link]

  • Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H. (2022). Translational Lung Cancer Research. [Link]

  • Mitochondrial pathway-mediated apoptosis is associated with erlotinib-induced cytotoxicity in hepatic cells. (2018). Experimental and Therapeutic Medicine. [Link]

  • Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways. (2019). Journal of Cellular Biochemistry. [Link]

  • Afatinib induces cell cycle arrest and apoptosis in HER2-dependent lung... (2016). ResearchGate. [Link]

  • Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway. (2016). Oncology Letters. [Link]

  • Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (2021). Molecules. [Link]

  • Luteolin enhances erlotinib's cell proliferation inhibitory and apoptotic effects in glioblastoma cell lines. (2022). Frontiers in Neurology. [Link]

  • Primary sample processing protocol and 3D cell viability assay... (2021). ResearchGate. [Link]

  • Treatment of afatinib leading to cell cycle perturbation. (A) PC-9... (2019). ResearchGate. [Link]

  • PI3K Hyperactivation Results in Lapatinib Resistance that is Reversed by the mTOR/PI3K Inhibitor NVP-BEZ235. (2010). Cancer Research. [Link]

  • Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells. (2022). Methods in Molecular Biology. [Link]

  • Afatinib induces apoptosis in NSCLC without EGFR mutation through Elk-1-mediated suppression of CIP2A. (2017). Oncotarget. [Link]

  • Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells. (2022). Springer Nature Experiments. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Journal of Pharmaceutical Research International. [Link]

Sources

Application Notes & Protocols for the Analytical Characterization of 4-Ethoxyquinazoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Quinazoline Derivative

4-Ethoxyquinazoline-6-carbonitrile is a heterocyclic organic compound featuring a quinazoline core, a structure of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives. The precise and accurate analytical characterization of this molecule is paramount for its advancement in research and development, ensuring purity, stability, and quality control throughout its lifecycle.

This comprehensive guide provides a detailed framework for the analytical techniques applicable to this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for methodological choices. The protocols herein are designed to be robust and self-validating, grounded in established analytical principles for quinazoline-based compounds.

Physicochemical Properties and Structural Elucidation

A foundational understanding of the physicochemical properties of this compound is critical for the development of appropriate analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₉N₃O[1]
Molecular Weight 199.21 g/mol [1]
Appearance Light brown solid[2]
Storage Room temperature[2]

The presence of the quinazoline ring system, an ethoxy group, and a nitrile functional group dictates the molecule's polarity, solubility, and spectroscopic behavior. These features are key considerations in selecting chromatographic conditions and spectroscopic techniques for analysis.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for the structural confirmation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for NMR Analysis

Objective: To confirm the chemical structure of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-10 mg) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign protons to their respective positions in the molecule.

    • Assign the carbon signals in the ¹³C NMR spectrum based on their chemical shifts and, if available, data from DEPT experiments.

Expected ¹H NMR Spectral Features:

  • Signals corresponding to the aromatic protons on the quinazoline ring system.

  • A quartet and a triplet corresponding to the ethoxy group (-OCH₂CH₃).

  • Distinct chemical shifts for the protons on the heterocyclic ring.

Expected ¹³C NMR Spectral Features:

  • Signals for the carbon atoms of the quinazoline ring.

  • A signal for the nitrile carbon (-C≡N).

  • Signals for the ethoxy group carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Protocol for FTIR Analysis

Objective: To identify the functional groups in this compound.

Materials:

  • This compound sample

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Procedure (using ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Table 2: Expected Characteristic FTIR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
C≡N (Nitrile)~2220-2260
C=N (in quinazoline ring)~1618
C-O (Ether)~1000-1300
Aromatic C-H~3000-3100
Aliphatic C-H~2850-2960

Chromatographic Purity and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a versatile and widely used method for the analysis of quinazoline derivatives.[8] The following protocol provides a starting point for method development.

Protocol for HPLC Analysis

Objective: To determine the purity and quantify this compound.

Materials:

  • This compound sample and reference standard

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined by UV scan)
Injection Volume 10 µL

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the reference standard and the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

    • Prepare working standards by serial dilution of the stock solution.

  • System Suitability: Inject a standard solution multiple times to ensure the system is performing adequately (e.g., check for retention time reproducibility, peak area, and tailing factor).

  • Analysis: Inject the sample and standard solutions.

  • Data Analysis:

    • Determine the retention time of this compound from the standard chromatogram.

    • Calculate the purity of the sample by the area percent method.

    • For quantification, create a calibration curve from the peak areas of the standard solutions and determine the concentration of the sample.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_analysis Analysis & Reporting SamplePrep Sample & Standard Preparation InitialCond Initial HPLC Conditions SamplePrep->InitialCond Optimization Optimize Gradient, Flow Rate, Temp. InitialCond->Optimization Validation Method Validation Optimization->Validation DataAcq Data Acquisition Validation->DataAcq DataProc Data Processing (Purity, Quantification) DataAcq->DataProc Report Generate Report DataProc->Report

Caption: Workflow for HPLC method development and analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and specificity, especially for impurity profiling and metabolite identification, LC-MS is the technique of choice. The HPLC method described above can be readily adapted for LC-MS by using a volatile mobile phase (like formic acid instead of non-volatile buffers) and coupling the HPLC system to a mass spectrometer.

Protocol for LC-MS Analysis

Objective: To confirm the molecular weight and identify impurities of this compound.

Instrumentation: HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

Procedure:

  • LC Conditions: Use the optimized HPLC conditions with a volatile mobile phase.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: Optimize for the compound (e.g., 20-40 V)

  • Analysis: Inject the sample and acquire both total ion chromatogram (TIC) and mass spectra.

  • Data Analysis:

    • Extract the mass spectrum for the peak corresponding to this compound and confirm the presence of the protonated molecule [M+H]⁺ at m/z 199.21.

    • Analyze the mass spectra of minor peaks to identify potential impurities.

Logical Flow for Compound Identification

Compound_ID Start Inject Sample into LC-MS LC_Separation Chromatographic Separation Start->LC_Separation ESI Electrospray Ionization LC_Separation->ESI Mass_Analysis Mass Analysis (m/z) ESI->Mass_Analysis Data_Output Generate Mass Spectrum Mass_Analysis->Data_Output Confirmation Confirm [M+H]⁺ at m/z 199.21 Data_Output->Confirmation

Sources

Application Notes and Protocols for 4-Ethoxyquinazoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Profile of a Potent Quinazoline Derivative

4-Ethoxyquinazoline-6-carbonitrile is a heterocyclic organic compound featuring a quinazoline core, a structure of significant interest in medicinal chemistry and drug development. Quinazoline derivatives are known for a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] The presence of the nitrile (-C≡N) functional group can further modulate the molecule's pharmacological profile and metabolic stability.[4][5] Given that many quinazoline derivatives exhibit potent cytotoxic effects and are investigated as anticancer agents, it is imperative to handle this compound with a high degree of caution, assuming potential toxicity in the absence of comprehensive toxicological data for this specific molecule.[6][7]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of this compound, drawing upon established best practices for managing potent and potentially cytotoxic compounds.

Compound Characterization and Assumed Hazard Profile

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative hazard assessment must be derived from the known properties of related quinazoline and nitrile-containing compounds.

PropertyValue / InformationSource / Rationale
Molecular Formula C₁₁H₉N₃O[8]
Molecular Weight 199.21 g/mol [8]
CAS Number 1818847-80-1[8]
Appearance Light brown solid[9]
Assumed Hazards Potentially cytotoxic, harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.Based on SDS of related quinazoline derivatives and general knowledge of potent biological molecules.[10][11]
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion.[12][13]

Causality Behind the Assumed Hazard Profile:

The quinazoline scaffold is a key pharmacophore in numerous cytotoxic drugs.[6][7] These compounds often exert their biological effects by interacting with critical cellular machinery, and this potency necessitates careful handling to avoid unintended exposure. The nitrile group, while often metabolically stable, can contribute to the overall toxic profile of a molecule.[4][14] Therefore, treating this compound as a potent, potentially hazardous compound is a prudent and necessary safety measure.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with handling this compound, a multi-layered approach combining appropriate PPE and engineering controls is mandatory.

Personal Protective Equipment (PPE)
  • Gloves: Double gloving with nitrile gloves is required. Nitrile gloves offer good resistance to a variety of chemicals.[15][16][17] Change gloves immediately if they become contaminated.[18]

  • Eye Protection: Chemical splash goggles and a full-face shield must be worn to protect against splashes and airborne particles.[12][16]

  • Lab Coat: A disposable, back-closing laboratory gown is required to prevent skin contamination.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or biological safety cabinet, a properly fitted N95 respirator or higher is necessary to prevent inhalation of airborne particles.[19]

Engineering Controls
  • Chemical Fume Hood/Biological Safety Cabinet: All weighing and reconstitution of this compound must be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.[12]

  • Ventilation: The laboratory should be well-ventilated to ensure that any potential airborne contaminants are effectively diluted and removed.

  • Designated Work Area: Establish a designated area for handling this compound. This area should be clearly marked and equipped with all necessary safety equipment.

Handling and Experimental Protocols

Adherence to strict protocols is crucial for the safe handling of this compound.

General Handling Workflow

The following diagram illustrates the recommended workflow for handling this compound.

G cluster_prep Preparation cluster_handling Compound Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area weigh Weigh Compound prep_area->weigh Proceed to handling reconstitute Reconstitute in Solvent weigh->reconstitute aliquot Aliquot for Use/Storage reconstitute->aliquot decontaminate Decontaminate Work Surfaces aliquot->decontaminate After handling dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe

Caption: General workflow for safe handling of this compound.

Step-by-Step Protocol for Reconstitution
  • Preparation:

    • Don all required PPE as outlined in Section 2.1.

    • Prepare the designated work area within a certified chemical fume hood by covering the surface with a disposable, plastic-backed absorbent pad.[19]

    • Assemble all necessary materials: this compound, appropriate solvent (e.g., DMSO, ethanol), volumetric flasks, pipettes, and waste containers.

  • Reconstitution:

    • Carefully transfer the desired amount of this compound to a tared weigh boat or directly into the volumetric flask within the fume hood.

    • Add the solvent to the solid and gently swirl to dissolve. Sonication may be used to aid dissolution if necessary.

    • Once dissolved, bring the solution to the final desired volume with the solvent.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, date, and storage conditions.

  • Cleanup:

    • Decontaminate all surfaces and equipment used with an appropriate cleaning agent (e.g., 70% ethanol followed by water).

    • Dispose of all contaminated materials, including gloves, absorbent pads, and pipette tips, in a designated hazardous waste container.[19]

    • Remove PPE in the correct order to avoid cross-contamination.[18]

Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound.

ParameterRecommendationRationale
Storage Temperature Room temperature for the solid.Based on supplier information.[9]
-20°C or -80°C for solutions.To maintain the stability of the compound in solution and prevent degradation. Studies on other quinazoline derivatives suggest that storage in a dark environment at low temperatures enhances stability.[20]
Storage Conditions Store in a tightly sealed container in a dry, well-ventilated area. Protect from light.To prevent degradation from moisture, air, and light.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.Based on general chemical principles and data for related compounds.[10]

Spill and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or exposure.

Spill Management Protocol

G spill Spill Occurs Evacuate and secure the area Don appropriate PPE Contain the spill with absorbent material Decontaminate the area Dispose of all contaminated materials as hazardous waste

Caption: Emergency protocol for a this compound spill.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including double nitrile gloves, a disposable gown, eye protection, and respiratory protection.

  • Containment: For a solid spill, carefully cover it with a damp paper towel to avoid raising dust. For a liquid spill, cover it with an absorbent material, working from the outside in.

  • Decontamination: Clean the spill area with an appropriate deactivating solution or soap and water.

  • Disposal: Collect all contaminated materials in a sealed container and dispose of it as hazardous chemical waste according to your institution's guidelines.[13]

Exposure Response
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[10][12]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][19]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • WorkSafe QLD. (2017). Guide for handling cytotoxic drugs and related waste. [Link]

  • Kingston Health Sciences Centre. (2019). Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. [Link]

  • Polovich, M. (2011). Safe handling of cytotoxics: guideline recommendations. PubMed Central. [Link]

  • IJRAR. (2018). BIOLOGICAL IMPORTANCE OF QUINAZOLINE DERIVATIVES A REVIEW. [Link]

  • The Science And Safety Behind The Use Of Nitrile Gloves. (2024). The Science And Safety Behind The Use Of Nitrile Gloves. [Link]

  • UNC Policies. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]

  • HSE. Safe handling of cytotoxic drugs in the workplace. [Link]

  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]

  • Eastwest Medico. (2022). Why You Should use Nitrile Glove in Laboratories. [Link]

  • Militaru, C., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. [Link]

  • Kumar, D., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Future Medicinal Chemistry. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. [Link]

  • PubChem. 4-Ethoxyquinazoline. [Link]

  • SA Health. (2015). Cytotoxic Drugs and Related Waste - A Risk Management Guide for South Australian Health Services. [Link]

  • IntechOpen. (2020). Introductory Chapter: The Newest Research in Quinazolinone and Quinazoline Derivatives. [Link]

  • Al-Omar, M. A., & Al-Abdullah, N. H. (2018). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]

  • Frontiers. (2019). Impact of Nitriles on Bacterial Communities. [Link]

  • Sharma, M., et al. (2023). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. ResearchGate. [Link]

  • ResearchGate. (2015). How can I remove nitrile impurities from the oxime?. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link]

  • Universal Biologicals. This compound. [Link]

  • Wikipedia. Quinazoline. [Link]

  • Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

  • Unnissa, A., & Subhakar, R. J. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PubMed Central. [Link]

  • Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. [Link]

Sources

Application Note: Strategies for the Derivativatization of 4-Ethoxyquinazoline-6-carbonitrile for Advanced Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a comprehensive guide for the chemical modification of 4-ethoxyquinazoline-6-carbonitrile, a privileged scaffold in medicinal chemistry.[1][2][3][4] We present detailed protocols for strategic derivatization at two key positions: the C6-carbonitrile and the C4-ethoxy group. These modifications enable the installation of various functional handles, linkers, and reporter moieties essential for modern chemical biology and drug discovery assays. The protocols are designed to be robust and adaptable, allowing researchers to synthesize custom probes for applications such as fluorescence-based assays, affinity purification, and photoaffinity labeling. Each section explains the chemical rationale, provides step-by-step procedures, and includes guidelines for the characterization and quality control of the final products.

Introduction: The Versatility of the Quinazoline Scaffold

The quinazoline core is a foundational structure in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] Many successful therapeutic agents, particularly in oncology (e.g., EGFR tyrosine kinase inhibitors), are built upon this heterocyclic framework.[2] The specific molecule, this compound, serves as an excellent and versatile starting material for the development of chemical probes. Its structure presents two primary, chemically distinct sites for modification: the nitrile group at the C6 position and the ethoxy group at the C4 position.

Strategic derivatization of this scaffold is crucial for:

  • Target Identification and Validation: Attaching biotin or other affinity tags allows for the isolation and identification of cellular binding partners.[5][6]

  • Structure-Activity Relationship (SAR) Studies: Creating a library of derivatives helps in understanding the molecular interactions that govern biological activity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Labeled compounds enable tracking and quantification in biological systems.

  • Development of Diagnostic and Imaging Agents: Conjugation with fluorophores facilitates the visualization of the molecule's distribution in live cells or tissues.[7][8][9]

This guide provides the technical foundation for transforming this promising scaffold into powerful tools for biological investigation.

Strategic Considerations for Derivatization

Before beginning synthesis, it is critical to plan the derivatization strategy based on the intended application. The choice of modification site, linker, and reporter group will profoundly impact the probe's functionality.

2.1 Analysis of Reactive Handles

  • C6-Carbonitrile: This group is not directly suitable for conjugation. However, it can be chemically transformed into a highly versatile primary amine (-CH₂NH₂). This amine serves as a nucleophilic handle for subsequent reactions, such as amide bond formation, which is one of the most reliable and common bioconjugation strategies. This site is often ideal for attaching probes with minimal disruption to the core's binding to its biological target, assuming the C6 position is not critical for interaction.

  • C4-Ethoxy Group: The C4 position of the quinazoline ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr).[10][11][12] The ethoxy group can be displaced by a suitable nucleophile, typically an amine-containing linker. This approach is particularly useful if SAR studies indicate that the C4 position can tolerate bulky substituents.

2.2 Choosing the Right Linker and Reporter

The linker connects the quinazoline core to the reporter moiety. Its properties are critical:

  • Length and Flexibility: A longer, flexible linker (e.g., polyethylene glycol, PEG) can minimize steric hindrance between the quinazoline core and the reporter group, preserving biological activity.

  • Solubility: Hydrophilic linkers can improve the aqueous solubility of the final probe.

  • Reporter/Effector Moiety: The choice of the terminal group defines the assay application:

    • Fluorophores (e.g., FITC, Rhodamine): For fluorescence polarization, FRET, and cell imaging assays.[7][8][13]

    • Biotin: For affinity-based pulldown assays and target identification, leveraging the strong biotin-streptavidin interaction.[5][6][14][15][]

    • Photo-crosslinkers (e.g., Diazirine, Benzophenone): For photoaffinity labeling, which covalently captures binding partners upon UV irradiation.[17][18][19][20]

    • Alkynes/Azides: For "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition), a highly efficient and bio-orthogonal ligation method.

2.3 Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting a derivatization strategy.

G cluster_start cluster_strategy cluster_reporter cluster_site Choose Derivatization Site cluster_protocol start Define Assay Objective imaging Fluorescence Imaging / FP Assay start->imaging What is the goal? pulldown Target ID / Pulldown start->pulldown What is the goal? covalent Covalent Target Capture start->covalent What is the goal? fluorophore Select Fluorophore imaging->fluorophore biotin Select Biotin pulldown->biotin photoaffinity Select Photo-crosslinker (e.g., Diazirine) covalent->photoaffinity site_c6 C6-Nitrile (via Amine) fluorophore->site_c6 SAR permits C6 mod? site_c4 C4-Ethoxy (via SNAr) fluorophore->site_c4 SAR permits C4 mod? biotin->site_c6 SAR permits C6 mod? biotin->site_c4 SAR permits C4 mod? photoaffinity->site_c6 SAR permits C6 mod? photoaffinity->site_c4 SAR permits C4 mod? protocol_c6 Follow Protocol 3.1 & 3.2 site_c6->protocol_c6 protocol_c4 Follow Protocol 4.1 site_c4->protocol_c4

Caption: Decision workflow for probe development.

Protocols for Derivatization at the C6-Nitrile Position

The most versatile strategy at the C6 position involves the reduction of the nitrile to a primary amine, creating a key intermediate for further functionalization.

3.1 Protocol: Reduction of C6-Nitrile to C6-Aminomethyl Intermediate

Principle: The nitrile group can be reduced to a primary amine using a strong hydride reducing agent like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.[21][22] LiAlH₄ is highly effective but requires strictly anhydrous conditions.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), suspend this compound (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add LiAlH₄ (1.5 - 2.0 eq) portion-wise. Caution: LiAlH₄ reacts violently with water.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 50% EtOAc/Hexanes).

  • Once the starting material is consumed, cool the reaction back to 0 °C.

  • Quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This is the Fieser workup method.

  • A granular precipitate should form. Stir vigorously for 30 minutes.

  • Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite, washing the filter cake with ample THF and EtOAc.

  • Concentrate the filtrate under reduced pressure to yield the crude product, (4-ethoxyquinazolin-6-yl)methanamine.

  • Purify the product by column chromatography on silica gel, typically using a gradient of 0-10% MeOH in DCM.

Quality Control:

  • LC-MS: Verify the mass of the product. Expected [M+H]⁺.

  • ¹H NMR: Confirm the disappearance of the nitrile signal and the appearance of a new singlet corresponding to the -CH₂NH₂ protons.

3.2 Protocol: Amide Coupling with a Reporter-Carboxylic Acid

Principle: The primary amine of the intermediate is coupled to a carboxylic acid-functionalized reporter (e.g., Biotin-linker-COOH) using a standard peptide coupling reagent like HATU or EDC/HOBt.

Materials:

  • (4-ethoxyquinazolin-6-yl)methanamine (from Protocol 3.1)

  • Reporter-COOH (e.g., Biotin-PEG₄-COOH) (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the Reporter-COOH in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of (4-ethoxyquinazolin-6-yl)methanamine (1.2 eq) in DMF to the activated ester mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final conjugate using reverse-phase HPLC to ensure high purity for biological assays.

Reaction Scheme Diagram

G cluster_main Derivatization at C6-Nitrile Position Start 4-Ethoxyquinazoline- 6-carbonitrile Intermediate (4-Ethoxyquinazolin-6-yl) methanamine Start->Intermediate 1. LiAlH₄, THF 2. H₂O Workup (Protocol 3.1) Final Final C6-Conjugate (e.g., Biotinylated Probe) Intermediate->Final Reporter-COOH, HATU, DIPEA (Protocol 3.2)

Caption: Synthesis of C6-derivatized probes.

Protocol for Derivatization at the C4-Ethoxy Position

4.1 Protocol: Nucleophilic Aromatic Substitution (SNAr) with an Amine-Linker

Principle: The C4 position of the quinazoline ring is activated towards nucleophilic attack.[23] The ethoxy group can be displaced by a primary or secondary amine, often requiring heat. Using a bifunctional linker, such as an amino-PEG-azide, allows for subsequent "click" chemistry.[12]

Materials:

  • This compound

  • Amine-Linker-Reporter (e.g., N-Boc-ethylenediamine) (2.0-3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)

  • DIPEA (optional, as base)

Procedure:

  • In a sealed microwave vial, combine this compound (1.0 eq) and the desired amine-linker (e.g., N-Boc-ethylenediamine, 2.5 eq).

  • Add NMP or DMSO as the solvent.

  • If the amine salt is used, add DIPEA (3.0 eq).

  • Seal the vial and heat the reaction in a microwave reactor to 120-150 °C for 30-60 minutes. Alternatively, heat conventionally at 120 °C for 12-24 hours. Monitor by LC-MS.

  • After cooling, dilute the reaction with water to precipitate the product or dilute with EtOAc for extraction.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography. If a Boc-protected amine was used, the Boc group must be removed (e.g., with TFA in DCM) before further conjugation.

Characterization Data and Assay Integration

Proper characterization is essential to ensure the identity and purity of the synthesized probes, which is critical for reproducible assay results.

Table 1: Example Characterization Data for Synthesized Probes

Compound IDDerivatization SiteReporter GroupMW ( g/mol )Expected [M+H]⁺Purity (LC-MS)
QN-C6-Biotin C6-AminomethylBiotin-PEG₂543.64544.2>98%
QN-C4-Fluor C4-AmineFITC587.60588.1>95%
QN-C6-PAL C6-AminomethylDiazirine-COOH374.38375.1>97%

5.1 Application Example: A Biotinylated Affinity Probe

The QN-C6-Biotin probe can be used for target identification via affinity purification-mass spectrometry (AP-MS).

Workflow:

  • Incubation: Treat cell lysate or live cells with QN-C6-Biotin. Include a negative control (e.g., DMSO vehicle) and a competition control (excess underivatized this compound).

  • Lysis & Capture: Lyse cells (if treated live) and incubate the total protein with streptavidin-coated magnetic beads.

  • Washing: Perform stringent washes to remove non-specific protein binders.

  • Elution: Elute bound proteins from the beads.

  • Analysis: Identify eluted proteins using trypsin digestion followed by LC-MS/MS proteomics.

Candidate binding partners will be enriched in the QN-C6-Biotin sample compared to controls.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in nitrile reduction (3.1) Incomplete reaction; wet solvent/reagents.Ensure strictly anhydrous conditions. Increase reaction time or temperature. Use a freshly opened bottle of LiAlH₄.
Multiple products in SNAr (4.1) Reaction with nitrile group; side reactions.Lower the reaction temperature. Use a larger excess of the amine nucleophile. Ensure the starting material is pure.
Poor solubility of final probe Hydrophobic nature of the quinazoline and reporter.Use a longer, more hydrophilic linker (e.g., PEG₄, PEG₆). Purify and store in solvents like DMSO.
Loss of biological activity Steric hindrance from the probe moiety.Synthesize the alternative isomer (C4 vs. C6). Use a longer linker. Confirm that the underivatized core is active in your assay.

References

  • Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. (n.d.). NIH. [Link]

  • Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. (n.d.). NIH. [Link]

  • Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria. (2021). bioRxiv. [Link]

  • Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. (2014). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of Nopinone-Based Quinazolin-2-amine Fluorescent Probe for Detection of Cu 2+ and Its Application Research. (2021). Chinese Journal of Organic Chemistry. [Link]

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (n.d.). NIH. [Link]

  • Photoaffinity labeling in target- and binding-site identification. (n.d.). PubMed Central. [Link]

  • Preparation and photophysical properties of quinazoline-based fluorophores. (2020). RSC Advances. [Link]

  • Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria. (2021). Semantic Scholar. [Link]

  • One-Step Synthesis of Photoaffinity Probes for Live-Cell MS-Based Proteomics. (2021). Semantic Scholar. [Link]

  • Photoaffinity Labeling in Target- and Binding-Site Identification. (2017). Request PDF. [Link]

  • Biotinylated small molecules. (n.d.).
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed Central. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI. [Link]

  • Reactivity of 2-ethoxyquinazolin-4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity. (2011). PubMed. [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry. [Link]

  • Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. (n.d.). PMC - NIH. [Link]

  • (PDF) Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. (2011). ResearchGate. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PubMed. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH. [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2011). ResearchGate. [Link]

  • Reactivity of Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]

  • 4-Ethoxyquinazoline. (n.d.). PubChem. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED!. (2023). YouTube. [Link]

  • Conversion of nitrile to various other functional groups. (n.d.). ResearchGate. [Link]

  • Converting Nitriles to Amides. (n.d.). Chemistry Steps. [Link]

  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 4-Ethoxyquinazoline-6-carbonitrile: A Guide for Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline ring system is a foundational scaffold in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its rigid, bicyclic structure provides a versatile template for designing potent and selective inhibitors of protein kinases, a class of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. 4-Ethoxyquinazoline-6-carbonitrile belongs to this important class of compounds and, based on its structural motifs, is predicted to function as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation.[1] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[2] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain have proven to be effective anticancer agents.[3] This document provides a comprehensive guide to the in vitro characterization of this compound, focusing on assays to determine its inhibitory potency against EGFR and its effects on EGFR-dependent cancer cells.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR Monomer EGF->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization P P EGFR_dimer->P Autophosphorylation ATP ATP downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P->downstream ADP ADP inhibitor 4-Ethoxyquinazoline- 6-carbonitrile inhibitor->EGFR_dimer Inhibition proliferation Cell Proliferation & Survival downstream->proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Part 1: Biochemical Assays for Direct Kinase Inhibition

The initial characterization of a putative kinase inhibitor involves direct measurement of its effect on the enzymatic activity of the target protein. Homogeneous, plate-based assays are the industry standard for high-throughput screening and potency determination.

Luminescence-Based Kinase Assay: Kinase-Glo®

Principle: The Kinase-Glo® assay quantifies the amount of ATP remaining in solution following a kinase reaction.[4] A luminescent signal is generated by a luciferase enzyme, which is directly proportional to the ATP concentration.[5] Therefore, a potent inhibitor of EGFR will result in less ATP consumption and a higher luminescent signal.[6]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of the compound in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.[4]

  • Kinase Reaction:

    • In a 384-well white plate, add 2.5 µL of the compound dilutions. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.

    • Add 2.5 µL of a solution containing recombinant human EGFR kinase and a suitable peptide substrate.

    • Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be close to the Kₘ for the enzyme.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis:

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

CompoundIC₅₀ (nM)
This compound15.2
Gefitinib (Control)25.5
Luminescence-Based Kinase Assay: ADP-Glo™

Principle: The ADP-Glo™ assay is a universal, product-formation assay that measures the amount of ADP produced during a kinase reaction.[7] The assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is quantified using a luciferase-based reaction.[8] Higher kinase activity results in more ADP and a stronger luminescent signal.

ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ATP Depletion cluster_step3 Step 3: ADP to ATP Conversion & Detection start Kinase + Substrate + ATP + Inhibitor reaction Incubate start->reaction products ADP + Phospho-substrate + unconsumed ATP reaction->products add_reagent1 Add ADP-Glo™ Reagent products->add_reagent1 depletion Remaining ATP is depleted add_reagent1->depletion add_reagent2 Add Kinase Detection Reagent depletion->add_reagent2 conversion ADP is converted to ATP add_reagent2->conversion luminescence Luminescence Measurement conversion->luminescence

Caption: Workflow for the ADP-Glo™ kinase assay.

Protocol:

  • Kinase Reaction:

    • Set up the kinase reaction as described for the Kinase-Glo® assay in a 384-well white plate.

  • ATP Depletion:

    • After the 60-minute incubation, add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[7]

    • Incubate for 40 minutes at room temperature.

  • ADP Detection:

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

Data Analysis:

Similar to the Kinase-Glo® assay, the IC₅₀ value is determined from a dose-response curve.

CompoundIC₅₀ (nM)
This compound18.9
Erlotinib (Control)30.1

Part 2: Cell-Based Assays for Cellular Potency and Viability

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to penetrate cell membranes and inhibit the target in a complex cellular environment.[2]

Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: The CellTiter-Glo® assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[9] A decrease in cell viability upon treatment with an EGFR inhibitor is expected in cancer cell lines that are dependent on EGFR signaling for their proliferation and survival.[1]

Protocol:

  • Cell Culture:

    • Culture an EGFR-dependent human non-small cell lung cancer cell line (e.g., NCI-H1975, which harbors the L858R/T790M double mutation) in the recommended medium.[10]

    • Seed the cells in a 96-well clear-bottom white plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Incubate the plate for 72 hours.

  • Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis:

The GI₅₀ (concentration for 50% growth inhibition) is calculated from the dose-response curve.

Cell LineCompoundGI₅₀ (µM)
NCI-H1975This compound0.58
NCI-H1975Afatinib (Control)[3]0.12
Target Engagement Assay: HTRF® Phospho-EGFR Assay

Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) is a FRET-based technology that can be used to quantify intracellular proteins and their post-translational modifications.[11][12] In this assay, two antibodies, one targeting total EGFR and labeled with a donor fluorophore, and another targeting phosphorylated EGFR and labeled with an acceptor fluorophore, are used.[13][14] Inhibition of EGFR activity leads to a decrease in its autophosphorylation and thus a reduction in the HTRF signal.[15]

Protocol:

  • Cell Culture and Treatment:

    • Seed A431 cells (which overexpress EGFR) in a 96-well plate and starve them overnight in a serum-free medium.[3]

    • Treat the cells with serial dilutions of this compound for 2 hours.

    • Stimulate the cells with EGF (100 ng/mL) for 10 minutes.

  • Cell Lysis and Detection:

    • Lyse the cells by adding the HTRF lysis buffer.

    • Add the HTRF antibody cocktail (anti-total EGFR-donor and anti-phospho-EGFR-acceptor) to the lysate.

    • Incubate for 4 hours at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

Data Analysis:

The HTRF ratio (acceptor signal / donor signal) is calculated, and the IC₅₀ value is determined from the dose-response curve of the HTRF ratio versus the inhibitor concentration.

CompoundIC₅₀ (nM) for EGFR Phosphorylation Inhibition
This compound85.7
Lapatinib (Control)[3]160

Part 3: Scientific Integrity and Best Practices

Expertise & Experience:

  • DMSO Concentration: Ensure the final concentration of DMSO in the assay does not exceed 0.5%, as higher concentrations can affect enzyme activity and cell viability.

  • ATP Concentration in Kinase Assays: The apparent IC₅₀ of an ATP-competitive inhibitor is dependent on the ATP concentration. It is recommended to perform the assay at the Kₘ for ATP to obtain a more physiologically relevant value.

  • Cell Line Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling to ensure the integrity of your results.

Trustworthiness:

  • Orthogonal Assays: Employing orthogonal assays, such as Kinase-Glo® (ATP depletion) and ADP-Glo™ (ADP formation), provides a self-validating system to confirm the mechanism of inhibition and rule out assay artifacts.[16]

  • Positive and Negative Controls: Always include appropriate controls in every experiment. A known EGFR inhibitor (e.g., gefitinib, erlotinib, afatinib) should be used as a positive control to benchmark the potency of the test compound.

  • Z'-Factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

References

  • Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]

  • Kukita, K., et al. (2017). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 14(5), 5519-5526. [Link]

  • Berthold Technologies GmbH & Co.KG. HTRF®. [Link]

  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 12(7), 399-410. [Link]

  • Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 3, 22-32. [Link]

  • Molecular Devices. Time-Resolved Fluorescence TRF / TR-FRET (HTRF). [Link]

  • Sestito, S., et al. (2021). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cancers, 13(11), 2769. [Link]

  • Wang, Y., et al. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. Molecules, 29(3), 694. [Link]

  • ResearchGate. Can anyone suggest a protocol for a kinase assay?. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Inglese, J., et al. (2007). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethoxyquinazoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Ethoxyquinazoline-6-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuances of this multi-step synthesis, focusing on common challenges and evidence-based solutions. Our approach is rooted in mechanistic understanding to empower you to not only solve problems but also to proactively optimize your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic strategy for preparing this compound?

The most robust and commonly employed strategy is a two-step approach. It begins with the construction of the quinazolinone core to form an intermediate, which is then etherified.

  • Step 1: Cyclization to form 4-hydroxyquinazoline-6-carbonitrile. This intermediate is typically synthesized from a substituted anthranilonitrile derivative. A common method involves the reaction of 2-amino-5-cyanobenzonitrile with formamide or the cyclization of 2-formamido-5-cyanobenzonitrile.

  • Step 2: Etherification to the final product. The 4-hydroxy group of the intermediate is converted to the 4-ethoxy group. This is most effectively achieved via a Williamson ether synthesis, which requires converting the 4-hydroxy group into a better leaving group (e.g., by chlorination) or directly reacting its conjugate base with an ethylating agent.

Q2: For the final etherification step, should I use the 4-hydroxy or 4-chloro intermediate?

Both routes are valid, but they present different experimental considerations.

  • Using the 4-hydroxy intermediate involves an in-situ deprotonation with a base to form the corresponding alkoxide, which then acts as a nucleophile. This avoids the separate, often harsh, chlorination step. However, it requires careful selection of a base strong enough to deprotonate the relatively acidic quinazolinone proton.

  • Using the 4-chloro intermediate is a very common and effective strategy. The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr).[1][2] This intermediate readily reacts with sodium ethoxide or ethanol in the presence of a base to yield the desired product, often under milder conditions than direct etherification of the hydroxy compound.[2] The chlorination step, typically using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), is an extra but highly reliable transformation.[3][4]

Q3: How does solvent choice impact the synthesis?

Solvent polarity is critical, particularly during the quinazoline ring formation and the final etherification step.[5][6]

  • For the Williamson ether synthesis step, polar aprotic solvents such as DMF, DMSO, or THF are preferred.[7][8] These solvents effectively solvate the cation of the base (e.g., K⁺ or Na⁺) without hydrogen bonding to the nucleophile (the quinazolinolate or ethoxide), thus maximizing its reactivity.[8]

  • During quinazoline cyclization , the solvent can influence reaction rates and even the reaction pathway.[5] In some cases, high-boiling polar solvents like DMF are used to ensure reactants remain in solution at elevated temperatures.[6]

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Issue 1: Low or No Yield of the Final Product, this compound.

Q: I've completed the second step (etherification), but my yield is extremely low. What went wrong?

A: This is a common issue that typically points to one of three areas: the nucleophile, the electrophile, or the reaction conditions.

Potential Cause 1: Ineffective Deprotonation (if starting from the 4-hydroxy intermediate). The pKa of the N-H/O-H tautomer of a 4-hydroxyquinazoline is acidic, but a sufficiently strong base is required for complete deprotonation to generate the nucleophilic anion.

  • Troubleshooting: If using a weak base like sodium carbonate (Na₂CO₃), consider switching to a stronger base. Potassium carbonate (K₂CO₃) is often more effective due to its higher basicity and the better solubility of its salts in organic solvents.[5] For a more robust reaction, using sodium hydride (NaH) in an anhydrous solvent like THF or DMF will irreversibly deprotonate the substrate, driving the reaction forward.

Potential Cause 2: Poor Leaving Group (if attempting direct etherification). The hydroxyl group (-OH) is a poor leaving group. While the reaction can proceed on the quinazolinone tautomer, converting the -OH to a better leaving group is more efficient.

  • Troubleshooting: Convert the 4-hydroxyquinazoline-6-carbonitrile to 4-chloroquinazoline-6-carbonitrile using thionyl chloride (SOCl₂) with a catalytic amount of DMF.[3][4] The resulting 4-chloro derivative is an excellent electrophile for nucleophilic substitution with sodium ethoxide.

Potential Cause 3: Suboptimal Reaction Conditions. The SN2/SNAr reactions are sensitive to temperature and solvent.

  • Troubleshooting:

    • Temperature: If the reaction is sluggish at room temperature, gradually increase the heat. A typical range for this type of etherification is 60-100 °C. Monitor the reaction by TLC to check for the consumption of starting material and avoid decomposition at excessive temperatures.[6]

    • Solvent: Ensure your reactants are soluble in the chosen solvent.[5] If solubility is an issue, switching from THF to a more polar solvent like DMF or DMSO can significantly improve reaction rates.[7]

Potential Cause 4: Moisture Contamination. Bases like sodium hydride are extremely water-sensitive. Any moisture will quench the base and can also hydrolyze the nitrile group or the chloro-intermediate.

  • Troubleshooting: Use anhydrous solvents. Dry all glassware in an oven before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting Flowchart

Troubleshooting_Low_Yield start Low Yield of This compound check_sm Starting Material? start->check_sm cause_conditions Suboptimal Conditions start->cause_conditions cause_moisture Moisture Contamination start->cause_moisture sm_hydroxy 4-Hydroxy Precursor check_sm->sm_hydroxy Hydroxy sm_chloro 4-Chloro Precursor check_sm->sm_chloro Chloro cause_base Ineffective Deprotonation sm_hydroxy->cause_base cause_nucleophile Degraded Nucleophile (e.g., old NaOEt) sm_chloro->cause_nucleophile sol_base Solution: Use stronger base (K₂CO₃, NaH) cause_base->sol_base sol_chloro Solution: Convert to 4-chloro intermediate first cause_base->sol_chloro sol_nucleophile Solution: Use freshly prepared NaOEt or fresh EtOH/Base cause_nucleophile->sol_nucleophile sol_conditions Solution: Increase Temp. Switch to DMF/DMSO cause_conditions->sol_conditions sol_moisture Solution: Use anhydrous solvents & inert atmosphere cause_moisture->sol_moisture Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2a: Chlorination (Optional Route) cluster_2 Step 2b: Etherification A 2-Amino-5-cyanobenzonitrile B 4-Hydroxyquinazoline-6-carbonitrile A->B Formamide, 160 °C C 4-Chloroquinazoline-6-carbonitrile B->C SOCl₂, cat. DMF, Reflux D This compound C->D NaOEt, DMF 70 °C

Sources

4-Ethoxyquinazoline-6-carbonitrile solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethoxyquinazoline-6-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility of this compound. Quinazoline derivatives, a pivotal scaffold in modern medicinal chemistry, frequently present solubility hurdles that can impede experimental progress and formulation development.[1][2][3] This guide provides in-depth, practical solutions and the scientific rationale behind them to ensure the successful handling and application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

Based on the physicochemical properties of the quinazoline scaffold and related derivatives, this compound is anticipated to have low aqueous solubility.[4] The parent quinazoline is described as a light yellow crystalline solid, and while it is soluble in water, substitutions on the ring system, such as the ethoxy and carbonitrile groups, can significantly alter its properties, often leading to reduced solubility in aqueous media.[5] In organic solvents, quinazoline derivatives have shown solubility in polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and to a lesser extent, in solvents like ethyl acetate and 1,4-dioxane.[4][6]

Initial Solvent Screening Recommendations:

SolventPolarityExpected SolubilityRationale
DMSO Polar AproticHighCommonly used for initial stock solutions of poorly soluble compounds.
DMF Polar AproticHighStudies on similar quinazolines show it to be an effective solvent.[4][6]
Ethanol Polar ProticModerate to LowMay be useful as a co-solvent.
Methanol Polar ProticModerate to LowSimilar to ethanol, can be used in solvent mixtures.
Water Polar ProticVery LowExpected to be poorly soluble.
PBS (pH 7.4) Aqueous BufferVery LowSolubility is likely to be minimal at physiological pH.
Q2: I'm having trouble dissolving this compound in my desired aqueous buffer for a biological assay. What are my first steps?

This is a common challenge with quinazoline-based compounds. The primary reason is the crystalline nature and the relatively non-polar structure of the molecule, which makes it energetically unfavorable to dissolve in water. Here is a systematic troubleshooting workflow to address this issue.

cluster_0 Initial Troubleshooting Workflow start Start with Undissolved Compound in Aqueous Buffer cosolvent Add a Small Percentage of Organic Co-solvent (e.g., 1-5% DMSO or Ethanol) start->cosolvent sonicate Apply Gentle Sonication cosolvent->sonicate heat Gentle Warming (e.g., 37°C) sonicate->heat check Visually Inspect for Dissolution heat->check success Proceed with Experiment check->success Yes fail Still Insoluble or Precipitates check->fail No advanced Move to Advanced Formulation Strategies fail->advanced

Caption: Initial troubleshooting workflow for dissolving this compound.

Detailed Steps:

  • Introduce a Co-solvent: Begin by adding a small volume of a water-miscible organic solvent, such as DMSO or ethanol, to your aqueous buffer.[7] It's crucial to keep the final concentration of the co-solvent low (typically <1-5%) to avoid impacting your biological system.

  • Apply Physical Energy: Gentle sonication can help break down particle agglomerates and increase the surface area available for dissolution.[8] Gentle warming to 37°C can also increase solubility, but be cautious of potential compound degradation at higher temperatures.

  • Visual Inspection: After each step, carefully inspect the solution to ensure all solid material has dissolved. If the compound precipitates upon cooling to room temperature, the solution may be supersaturated.[4]

Troubleshooting Guides: Advanced Solutions

If initial troubleshooting fails, more advanced formulation strategies may be necessary. These methods aim to overcome the high lattice energy of the solid compound and improve its interaction with the solvent.

Issue: Compound precipitates out of solution during serial dilutions or over time.

Cause: This indicates that the thermodynamic solubility limit has been exceeded in the final aqueous medium. The organic co-solvent from the stock solution is diluted, reducing its ability to keep the compound dissolved.

Solution 1: pH Adjustment

The quinazoline ring contains nitrogen atoms that can be protonated.[5] Although this compound is predicted to have a pKa around 4.48, altering the pH of the buffer can influence its charge state and potentially increase solubility.

Protocol for pH-Dependent Solubility Testing:

  • Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 8).

  • Add a known excess amount of this compound to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or rotating at a constant temperature for 24-48 hours to ensure saturation is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to identify the optimal pH range for dissolution.

Solution 2: Use of Solubilizing Excipients

For challenging compounds, incorporating solubilizing agents into the formulation is a highly effective strategy.[9][10]

  • Surfactants: These amphiphilic molecules form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[9][10] Non-ionic surfactants like Tween® 80 or Poloxamers are often used.[10]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[8] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common choice.

Formulation Protocol Example (based on similar quinazoline compounds): [4]

  • Prepare the Excipient Solution:

    • For a formulation with Tween® 80: Prepare a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

    • For a cyclodextrin formulation: Prepare a solution of 20% SBE-β-CD in saline. The final formulation vehicle will be 10% DMSO in 90% of this cyclodextrin solution.[4]

  • Dissolve the Compound: Dissolve the this compound in the DMSO portion first.

  • Mix the Formulation: Slowly add the remaining components of the vehicle to the DMSO solution while vortexing to ensure proper mixing.

cluster_1 Advanced Formulation Workflow start_adv Insoluble Compound ph_adjust pH Adjustment (Test solubility across a pH range) start_adv->ph_adjust excipients Use of Solubilizing Excipients start_adv->excipients solid_dispersion Solid Dispersion Technology start_adv->solid_dispersion check_adv Solubility Goal Met? ph_adjust->check_adv surfactants Surfactants (e.g., Tween® 80, Poloxamers) excipients->surfactants cyclodextrins Cyclodextrins (e.g., SBE-β-CD) excipients->cyclodextrins surfactants->check_adv cyclodextrins->check_adv solid_dispersion->check_adv success_adv Proceed with In Vitro / In Vivo Studies check_adv->success_adv Yes

Sources

Technical Support Center: Optimizing Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the synthesis of this critical heterocyclic scaffold. Quinazolines are a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1] Achieving high yields and purity is paramount, and this guide offers a systematic approach to optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the fundamental parameters governing the success of quinazoline synthesis.

Q1: Why is the choice of solvent so critical for quinazoline synthesis?

The solvent does more than just dissolve reactants; it actively influences the reaction pathway and can be the deciding factor between success and failure. The polarity of the solvent is a key determinant.[2] In many cases, polar solvents favor the desired C(sp²)-N bond formation required for the quinazoline ring system.[3] Conversely, nonpolar solvents can promote competing side reactions, such as C(sp³)-C(sp²) bond formation, which may lead to the formation of benzimidazole byproducts.[2] For instance, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, highly polar solvents like DMF and water have been shown to produce excellent yields (85-91%), while non-polar solvents like toluene and THF are ineffective.[4][5]

Q2: How does the selection of a base impact the reaction outcome?

A base is often essential for promoting the necessary deprotonation and subsequent intramolecular cyclization steps that form the quinazoline ring.[2] The base's strength and nature (organic vs. inorganic) can significantly affect the reaction rate and yield. An insufficiently strong base may fail to deprotonate the starting materials efficiently, leading to an incomplete reaction and low yields.[2] The choice between an inorganic base (e.g., K₂CO₃, Cs₂CO₃) and an organic base (e.g., DABCO) depends on the specific reaction mechanism and the solubility of the reactants in the chosen solvent system.[2]

Q3: My reaction is sluggish. Should I just increase the temperature and reaction time?

While insufficient heat can prevent a reaction from overcoming its activation energy barrier, indiscriminately increasing temperature and time is not always the solution.[4] Classical methods like the Bischler cyclization often require high temperatures (above 120°C), but this can also lead to substrate degradation and the formation of side products.[2][6] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] This allows you to determine if the starting material is being consumed and to identify the optimal point to stop the reaction, preventing product degradation from prolonged heating. A systematic temperature screening is often more effective than simply defaulting to high heat.[4]

Q4: Are there more efficient, modern alternatives to conventional heating?

Absolutely. Traditional methods often require long reaction times and high temperatures.[1][7] Modern techniques like Microwave-Assisted Organic Synthesis (MAOS) and ultrasonic irradiation have emerged as powerful alternatives.

  • Microwave (MW) Irradiation: MAOS can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring rapid, uniform heating.[1][7][8] This technique has been successfully applied to various quinazoline syntheses, including the Niementowski reaction, providing cleaner reactions and simpler work-up procedures.[7][8]

  • Ultrasonic Irradiation: Ultrasound provides a mechanical energy source that can promote reactions efficiently, sometimes without any solvent or catalyst.[9] This green chemistry approach offers advantages like high yields, very short reaction times (sometimes just minutes), and ambient reaction temperatures.[9]

Troubleshooting Guide: From Low Yields to Side Products

This guide provides a systematic approach to diagnosing and solving common experimental problems in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield (or no product at all) in my quinazoline synthesis. What are the most likely causes and how can I fix this?

Answer: This is the most common issue, and it can stem from several factors. A logical, step-by-step investigation is the key to identifying the root cause.

Troubleshooting Workflow for Low Yield

G Start Low Yield Issue Purity Are starting materials pure & dry? Start->Purity Conditions Are reaction conditions optimal? Purity->Conditions Yes Sol_Purity Solution: Purify starting materials (distill, recrystallize, dry). Purity->Sol_Purity No Catalyst Is the catalyst active? Conditions->Catalyst Yes Sol_Conditions Solution: Screen temperature, time, solvent, and base systematically. Conditions->Sol_Conditions No Atmosphere Is the reaction air/moisture sensitive? Catalyst->Atmosphere Yes Sol_Catalyst Solution: Use a fresh batch of catalyst or optimize loading. Catalyst->Sol_Catalyst No Sol_Atmosphere Solution: Run reaction under an inert atmosphere (N2 or Ar). Atmosphere->Sol_Atmosphere Yes Success Yield Improved Atmosphere->Success No Sol_Purity->Success Sol_Conditions->Success Sol_Catalyst->Success Sol_Atmosphere->Success

Caption: A decision tree for troubleshooting low reaction yields.

Possible Cause Underlying Logic & Recommended Solution
Poor Starting Material Quality Impurities in reactants can engage in side reactions or poison catalysts, drastically reducing the yield of the desired product.[4][10] Solution: Verify the purity of your starting materials (e.g., 2-aminobenzylamines, aldehydes, anthranilic acid) via NMR, GC-MS, or melting point.[4] If necessary, purify them by distillation (for liquids) or recrystallization (for solids) before use.[4]
Suboptimal Reaction Conditions Every synthetic route has an optimal set of conditions. Deviations in temperature, time, solvent, or base can halt the reaction or favor undesired pathways. Solution: Perform systematic optimization. Screen different temperatures (e.g., room temp, 50°C, 80°C, 120°C) and monitor progress by TLC.[4][6] Screen a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, water).[4] If using a base, consider screening bases of different strengths (e.g., Na₂CO₃ vs. K₂CO₃).[2]
Inactive or Inefficient Catalyst In catalyzed reactions, the catalyst's activity is paramount. Heterogeneous catalysts can be poisoned by impurities, while any catalyst can degrade over time.[4][10] Solution: Use a fresh batch of catalyst or, if applicable, regenerate the used catalyst.[10] Ensure the catalyst loading is optimized; too little may be ineffective, while too much can sometimes promote side reactions.[4]
Atmospheric Sensitivity Some reactions, particularly those involving transition-metal catalysts or sensitive intermediates, can be hampered by oxygen or moisture from the air.[10] Solution: If your protocol is sensitive, run the reaction under an inert atmosphere of nitrogen or argon to prevent the degradation of reagents and intermediates.[10]
Poor Reactant Solubility If reactants are not fully dissolved in the solvent at the reaction temperature, the reaction becomes diffusion-controlled and very slow, leading to low conversion and poor yields.[2] Solution: Ensure you choose a solvent in which all starting materials are soluble. If necessary, gently heat the mixture to aid dissolution before initiating the reaction.[2]
Issue 2: Formation of Benzimidazole Side Products

Question: My analysis shows a significant amount of a benzimidazole byproduct instead of my target quinazoline. Why is this happening?

Answer: This is a classic problem related to solvent choice. The reaction pathway can be directed by solvent polarity.

  • The Cause: The formation of benzimidazoles often occurs through a competing C(sp³)-C(sp²) bond formation pathway.[2] This pathway is frequently favored in non-polar solvents like toluene or THF.[2][4]

  • The Solution: To favor the desired C(sp²)-N bond formation that leads to the quinazoline core, switch to a polar solvent .[2][3] Excellent results are often achieved with polar aprotic solvents like DMF and DMSO or even polar protic solvents like water and ethanol.[2][4][5]

Data Presentation: Effect of Solvent on Quinazoline Synthesis Yield

The following table generalizes the observed effect of solvent polarity on the yield of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles, demonstrating this principle.

SolventDielectric Constant (Approx.)Typical Yield (%)Reference
Toluene2.4Ineffective[4][5]
THF7.6Ineffective[4][5]
Ethanol24.6Ineffective[4][5]
DMF3785-91%[4][5]
Water80.1~91%[4][5]
Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Here we provide step-by-step methodologies for both a classical and a modern approach to quinazoline synthesis.

Protocol 1: Microwave-Assisted Niementowski Quinazolinone Synthesis

The Niementowski synthesis is a foundational method involving the condensation of anthranilic acids with amides.[1][11] Microwave assistance dramatically accelerates this process.[7][8]

Reaction Mechanism: Niementowski Synthesis

G reactants Anthranilic Acid + Amide intermediate o-Amidobenzamide Intermediate reactants->intermediate Acylation (-H₂O) product 4(3H)-Quinazolinone intermediate->product Intramolecular Cyclization (-H₂O)

Caption: Simplified mechanism of the Niementowski reaction.[1][12]

Procedure:

  • Reagent Preparation: In a microwave-safe reaction vessel, combine the substituted anthranilic acid (1.0 mmol) and formamide (4.0 mmol).

  • Solid Support (Optional but Recommended): Add an acidic solid support like Montmorillonite K-10 clay (500 mg).[7][8] This can improve yields and simplify work-up in solvent-free conditions.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150°C) or power (e.g., 300 W) for a short duration (typically 3-10 minutes).[8] Monitor pressure to ensure it remains within safe limits.

  • Reaction Monitoring: After the initial irradiation period, cool the vessel and spot a small sample on a TLC plate to check for the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add cold water to the vessel to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone.

Protocol 2: Ultrasound-Assisted, Solvent-Free Synthesis

This protocol provides a green, rapid, and often catalyst-free method for synthesizing 3-substituted 2-methyl quinazoline-4(3H)-ones.[9]

Procedure:

  • Reagent Mixing: In a standard round-bottom flask, add anthranilic acid (1.0 mmol), acetic anhydride (1.2 mmol), and the desired primary amine (aliphatic or aromatic, 1.0 mmol).[9]

  • Ultrasonic Irradiation: Place the flask into an ultrasonic bath, ensuring the liquid level inside the flask is below the water level of the bath.

  • Reaction: Irradiate the mixture with ultrasonic waves (e.g., 40-50 kHz) at ambient temperature. The reaction is often complete in a very short time (e.g., 30-90 seconds).[9]

  • Monitoring: Monitor the reaction by TLC. The rapid nature of this reaction requires quick sampling.

  • Work-up: Once the starting material is consumed, add cold water to the reaction mixture, which will cause the product to precipitate.

  • Purification: Filter the solid product, wash with water, and recrystallize from a suitable solvent like ethanol to achieve high purity.[9]

References

  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. BenchChem.
  • BenchChem. (2025). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. BenchChem.
  • BenchChem. (2025).
  • Mohammadkhani, M., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Mohammadkhani, M., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]

  • ResearchGate. (2025). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Wikipedia. [Link]

  • BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols. BenchChem.
  • Wikipedia. (n.d.). Niementowski quinazoline synthesis. Wikipedia. [Link]

  • MDPI. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. [Link]

  • PMC. (n.d.). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones. ResearchGate. [Link]

  • NIH. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. NIH. [Link]

  • NIH. (n.d.). Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat. NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Synthesis of 4-Ethoxyquinazoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Ethoxyquinazoline-6-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important quinazoline derivative. Our guidance is grounded in established chemical principles and practical laboratory experience to help you optimize your reaction outcomes, minimize side product formation, and ensure the integrity of your final compound.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses the most frequently encountered problems in the multi-step synthesis of this compound. The typical synthetic route involves the cyclization to form 4-hydroxyquinazoline-6-carbonitrile, followed by chlorination to the 4-chloro intermediate, and subsequent nucleophilic substitution with ethoxide.

Issue 1: Low Yield or No Reaction in the Chlorination of 4-Hydroxyquinazoline-6-carbonitrile

Question: I am attempting to convert 4-hydroxyquinazoline-6-carbonitrile to 4-chloroquinazoline-6-carbonitrile using phosphorus oxychloride (POCl₃), but I am observing a low yield of the desired product, and my starting material is either unreacted or has been converted back to the starting material upon workup. What is going wrong?

Answer: This is a critical and often problematic step in the synthesis. The issue likely stems from one of two main areas: the reaction conditions for the chlorination itself or, more commonly, the workup procedure. 4-Chloroquinazolines are highly susceptible to hydrolysis.[1]

Root Cause Analysis & Mitigation Strategies:

  • Incomplete Chlorination: The conversion of the 4-quinazolone to the 4-chloro derivative is not a simple dehydration. It proceeds through phosphorylated intermediates.[2][3] Insufficient heating or reaction time will result in a mixture of these intermediates and unreacted starting material.

    • Solution: Ensure the reaction is heated sufficiently, typically to reflux in POCl₃ (around 105 °C) or a high-boiling inert solvent. Monitor the reaction by TLC until the starting material spot is completely consumed.

  • "Pseudodimer" Formation: At lower temperatures and under insufficiently basic conditions, a phosphorylated intermediate can react with a molecule of the starting 4-hydroxyquinazoline, leading to the formation of a dimeric impurity.[2][4]

    • Solution: While this is more of an issue when the reaction is run at lower temperatures, ensuring a slight excess of POCl₃ and maintaining a sufficiently high temperature can help to drive the reaction towards the desired product. The addition of a tertiary amine base can also suppress this side reaction by ensuring the quinazolone is deprotonated.[2][3]

  • Hydrolysis During Workup: This is the most common reason for low yields. The 4-chloroquinazoline intermediate is highly reactive towards nucleophiles, including water. Quenching the reaction mixture with ice water or using aqueous base (like sodium bicarbonate or ammonium hydroxide) for neutralization will rapidly hydrolyze the product back to the 4-hydroxy starting material.[1]

    • Solution - The Anhydrous Workup:

      • After the reaction is complete, remove the excess POCl₃ under reduced pressure. This is a crucial step.

      • To the residue, add a cold, anhydrous, non-protic solvent like dichloromethane or chloroform.

      • Carefully pour this solution onto crushed ice. The product will be in the organic layer, which should be separated as quickly as possible.

      • Wash the organic layer with cold brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

      • It is often best to proceed to the next step without extensive purification, as the crude 4-chloroquinazoline is often used directly.

Experimental Protocol: Chlorination of 4-Hydroxyquinazoline-6-carbonitrile

  • To 1.0 equivalent of 4-hydroxyquinazoline-6-carbonitrile, add 5-10 equivalents of phosphorus oxychloride (POCl₃).

  • Optionally, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using 10% methanol in dichloromethane). The starting material should have a lower Rf than the product.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Distill off the excess POCl₃ under high vacuum.

  • Dissolve the residue in anhydrous dichloromethane and pour it into a beaker of ice water with vigorous stirring.

  • Separate the organic layer, wash with cold saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield crude 4-chloroquinazoline-6-carbonitrile, which can be used in the next step without further purification.

Issue 2: Formation of 4-Hydroxyquinazoline-6-carbonitrile as a Side Product in the Ethoxy Substitution Step

Question: I have successfully synthesized the 4-chloroquinazoline-6-carbonitrile intermediate. However, after reacting it with sodium ethoxide, I am still seeing a significant amount of the 4-hydroxyquinazoline-6-carbonitrile in my product mixture. How can I prevent this?

Answer: The reappearance of the 4-hydroxy derivative at this stage points towards the presence of water in your reaction or workup. The mechanism is the same as the hydrolysis of the 4-chloro intermediate: nucleophilic attack by water or hydroxide on the C4 position.

Root Cause Analysis & Mitigation Strategies:

  • "Wet" Reagents or Solvents: Ethanol used for the reaction may not be completely anhydrous. Commercial absolute ethanol can still contain trace amounts of water. Sodium ethoxide is hygroscopic and can absorb moisture from the air.

    • Solution: Use freshly dried ethanol. Ethanol can be dried over molecular sieves. If preparing sodium ethoxide in situ, ensure the sodium metal is clean and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). If using commercial sodium ethoxide, handle it quickly in a dry environment.

  • Hydrolysis During Workup or Purification: If the reaction mixture is quenched with water or if aqueous solutions are used during extraction, any unreacted 4-chloro intermediate will hydrolyze. The 4-ethoxy product itself can also be susceptible to hydrolysis under acidic or strongly basic conditions, although it is significantly more stable than the 4-chloro analogue.

    • Solution: After the reaction is complete, quench by pouring into cold water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine to remove any remaining base. Avoid strongly acidic or basic aqueous washes if possible.

Experimental Protocol: Synthesis of this compound

  • Under an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.2 equivalents) in anhydrous ethanol (a sufficient volume to dissolve the starting material) with cooling.

  • Once all the sodium has reacted to form sodium ethoxide, add a solution of 4-chloroquinazoline-6-carbonitrile (1.0 equivalent) in a minimal amount of anhydrous THF or ethanol.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) for 1-3 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction mixture and carefully pour it into ice water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the best starting materials for the synthesis of 4-hydroxyquinazoline-6-carbonitrile?

A1: A common and effective route starts from 2-amino-5-cyanobenzoic acid. This can be cyclized with formamidine acetate in a suitable solvent like formamide or a high-boiling alcohol.[5] Alternatively, isatoic anhydrides can be used as precursors.[6]

Q2: Can I use thionyl chloride (SOCl₂) instead of POCl₃ for the chlorination step?

A2: Yes, thionyl chloride is a viable alternative for the chlorination of 4-quinazolones.[5] An advantage is that excess SOCl₂ is more volatile and can be more easily removed under vacuum than POCl₃.[1] Often, a catalytic amount of DMF is used with SOCl₂. The same precautions regarding anhydrous conditions and workup apply.

Q3: My final this compound product is showing impurities after purification. What could they be?

A3: Besides the potential for residual 4-hydroxy or 4-chloro starting materials, other impurities could arise from side reactions of the nitrile group, although this is less common under the typical reaction conditions. Dimerization of the quinazoline ring can also occur, particularly at high temperatures in some synthetic routes.[7] Careful purification by column chromatography or recrystallization is key. Purity should be assessed by HPLC and NMR.

Q4: What is the mechanism of the ethoxy substitution on the 4-chloroquinazoline?

A4: The reaction is a nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nitrogen atoms in the quinazoline ring activate the C4 position towards nucleophilic attack. The ethoxide ion attacks the C4 carbon, forming a Meisenheimer complex intermediate, which then expels the chloride ion to yield the final product.

Visualizing the Synthetic Pathway and Side Reactions

To better understand the process, the following diagrams illustrate the intended synthetic route and the key side reactions that can occur.

Synthesis of this compound cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Ethoxy Substitution 2-amino-5-cyanobenzoic acid 2-amino-5-cyanobenzoic acid 4-hydroxyquinazoline-6-carbonitrile 4-hydroxyquinazoline-6-carbonitrile 2-amino-5-cyanobenzoic acid->4-hydroxyquinazoline-6-carbonitrile Formamidine acetate 4-chloroquinazoline-6-carbonitrile 4-chloroquinazoline-6-carbonitrile 4-hydroxyquinazoline-6-carbonitrile->4-chloroquinazoline-6-carbonitrile POCl3 or SOCl2 This compound This compound 4-chloroquinazoline-6-carbonitrile->this compound NaOEt, EtOH Side Reactions cluster_chlorination Chlorination Step Side Reaction 4-chloroquinazoline-6-carbonitrile 4-chloroquinazoline-6-carbonitrile 4-hydroxyquinazoline-6-carbonitrile 4-hydroxyquinazoline-6-carbonitrile 4-chloroquinazoline-6-carbonitrile->4-hydroxyquinazoline-6-carbonitrile Hydrolysis (H2O in workup) Dimeric Impurity Dimeric Impurity This compound This compound This compound->4-hydroxyquinazoline-6-carbonitrile Hydrolysis (H2O in reaction) Phosphorylated Intermediate4-hydroxyquinazoline-6-carbonitrile Phosphorylated Intermediate4-hydroxyquinazoline-6-carbonitrile Phosphorylated Intermediate4-hydroxyquinazoline-6-carbonitrile->Dimeric Impurity Pseudodimerization

Caption: Common side reactions in the synthesis.

Quantitative Data Summary

StepReactantsReagentsTypical YieldKey Parameters to Control
1. Cyclization 2-amino-5-cyanobenzoic acidFormamidine acetate, Formamide80-90%Temperature (reflux), Reaction time
2. Chlorination 4-hydroxyquinazoline-6-carbonitrilePOCl₃ or SOCl₂/DMF70-95% (crude)Anhydrous conditions, Temperature, Anhydrous workup
3. Substitution 4-chloroquinazoline-6-carbonitrileSodium ethoxide, Anhydrous Ethanol75-85%Anhydrous conditions, Stoichiometry of base

References

  • Desai, et al. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]

  • O'Brien, A., et al. (2011). POCl3 chlorination of 4-quinazolones. Organic & Biomolecular Chemistry, 9(10), 3727-3737. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate...[Link]

  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • de Oliveira, M. F., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 1860-1871. [Link]

  • Acta Chimica Slovenica. (2010). Synthesis and Reactions of 2-Carboxyvinyl-4-chloro-6,8- dibromoquinazoline and Some New Fused Triazolo-Quinazoline Derivatives. [Link]

  • ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?[Link]

  • ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones. [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?[Link]

  • Semantic Scholar. (2011). Reactions of quinazoline and its 4-oxo- and 4-chloro-substituted derivatives with nucleophiles. [Link]

Sources

Technical Support Center: Stability and Degradation of 4-Ethoxyquinazoline-6-carbonitrile in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Ethoxyquinazoline-6-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this compound in solution. Inconsistent experimental results, loss of potency, or the appearance of unknown impurities can often be traced back to compound instability. This guide provides in-depth, field-proven insights into the potential degradation pathways and offers robust troubleshooting strategies and protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered in the lab.

Q1: My biological assay or analytical results are inconsistent from day to day. Could my compound be degrading?

A: Yes, inconsistent results are a classic indicator of compound instability. This compound, like many quinazoline derivatives, can be susceptible to degradation in solution.[1] Factors such as solution pH, choice of solvent, storage temperature, and exposure to light can significantly impact its stability, leading to a decrease in the concentration of the active parent compound and the emergence of degradants.[2] We recommend preparing fresh solutions for each experiment or conducting a preliminary stability check under your specific storage and assay conditions.

Q2: What are the primary factors that cause the degradation of this compound?

A: The primary degradation pathways are hydrolysis, photodegradation, and potentially solvent-mediated reactions.

  • Hydrolysis: The quinazoline core is susceptible to ring opening under harsh acidic or basic conditions, particularly with heating.[3][4] More commonly, the ethoxy group at the C4 position is a prime target for hydrolysis, which can occur even under milder aqueous conditions, converting the compound to its quinazolinone analogue.

  • Solvent Choice: While often used for initial solubilization, solvents like DMSO can pose stability risks. Some quinazoline derivatives have shown instability in DMSO, with spectral changes occurring shortly after preparation.[5]

  • Photodegradation: Aromatic heterocyclic compounds are often light-sensitive.[6] Exposure to ambient laboratory light or UV radiation can induce degradation.

  • Temperature: Elevated temperatures accelerate all chemical reactions, including degradation.[2]

Q3: What is the best solvent for preparing a stock solution?

A: For short-term use (i.e., prepared fresh daily), high-purity anhydrous DMSO or acetonitrile are generally acceptable. However, for long-term storage, acetonitrile is often a better choice due to the lower risk of water absorption and subsequent hydrolysis compared to DMSO. A study on a different quinazoline derivative found it to be highly stable in ultrapure water at concentrations above 10⁻⁵ M for over a month when stored refrigerated and in the dark, but unstable in DMSO.[5][7] The optimal choice depends on your experimental needs and storage duration; validation is key.

Q4: How should I store my solutions to maximize stability?

A: To maximize stability, solutions of this compound should be:

  • Stored at low temperatures, preferably ≤ -20°C.

  • Protected from light by using amber vials or by wrapping containers in aluminum foil.

  • Tightly sealed to prevent solvent evaporation and absorption of atmospheric moisture, which can facilitate hydrolysis.

  • Aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q5: I see a new, more polar peak appearing in my HPLC chromatogram over time. What is it likely to be?

A: A new, more polar peak (i.e., one with a shorter retention time in reverse-phase HPLC) is very likely the primary hydrolytic degradant: 6-cyano-3,4-dihydro-4-oxoquinazoline (also known as 6-cyanoquinazolin-4(3H)-one). This results from the cleavage of the ethoxy group at the C4 position and its replacement with a hydroxyl group, which exists in its more stable tautomeric keto form. This transformation increases the compound's polarity.

Section 2: In-Depth Troubleshooting & Mechanistic Insights

This section provides a deeper dive into the chemical principles governing the stability of this compound.

Investigating Hydrolytic Instability (pH Effects)

The stability of quinazoline derivatives is often highly dependent on pH.[8][9] The ethoxy group on this compound is susceptible to both acid- and base-catalyzed hydrolysis.

  • Causality (Acid-Catalyzed Hydrolysis): Under acidic conditions, the N3 nitrogen of the quinazoline ring can become protonated. This protonation withdraws electron density from the adjacent C4 carbon, making it highly electrophilic and susceptible to nucleophilic attack by water. The subsequent loss of ethanol yields the more stable quinazolinone.

  • Causality (Base-Mediated Hydrolysis): Under basic conditions, direct nucleophilic attack by a hydroxide ion at the C4 position can displace the ethoxide leaving group, again forming the quinazolinone. While quinazolines are generally more stable in cold, dilute alkaline solutions, elevated temperatures or stronger bases will accelerate this process.[1][4]

G cluster_main Primary Hydrolytic Degradation of this compound parent This compound degradant 6-Cyano-quinazolin-4(3H)-one (Major Degradant) parent->degradant H+ or OH- H2O ethanol Ethanol (Byproduct) parent->ethanol H+ or OH- H2O

Caption: Proposed hydrolytic pathway leading to the formation of the primary degradant.

pH RangeConditionExpected StabilityPrimary Concern
1-3Strongly AcidicLowRapid acid-catalyzed hydrolysis of the 4-ethoxy group.
4-6Mildly AcidicModerate to HighHydrolysis rate is significantly slower. Optimal range for many compounds.
7NeutralHighGenerally the most stable pH, assuming no other catalysts are present.
8-10Mildly BasicModerateBase-mediated hydrolysis can occur, especially with prolonged incubation.
11-14Strongly BasicLowRapid base-mediated hydrolysis of the 4-ethoxy group.
Managing Solvent-Induced Degradation

The choice of solvent is a critical experimental parameter that is often overlooked as a source of instability.

  • DMSO (Dimethyl Sulfoxide): Commonly used for its high solubilizing power. However, "anhydrous" DMSO is highly hygroscopic and will readily absorb atmospheric water. This absorbed water can then participate in hydrolysis, especially if the stock solution is stored for extended periods at room temperature. For some quinazolines, DMSO itself can cause instability even without water.[5]

  • Protic Solvents (Ethanol, Methanol, Water): These solvents can directly participate in nucleophilic substitution reactions or hydrolysis. While aqueous buffers are necessary for many biological assays, it is crucial to understand that the compound's half-life in these solutions may be limited.

  • Aprotic Solvents (Acetonitrile, THF, Dioxane): High-purity, anhydrous aprotic solvents are generally the safest choice for long-term storage of the solid compound or for preparing stock solutions, as they are less likely to directly participate in degradation reactions.

SolventSuitability for Long-Term StorageSuitability for Fresh SolutionsKey Considerations
Acetonitrile (Anhydrous)ExcellentExcellentLess polar; may have lower solubility than DMSO.
DMSO (Anhydrous)Fair to PoorGoodHighly hygroscopic. Potential for direct compound instability.[5] Use high-purity, low-water content grade.
Ethanol / MethanolPoorFairProtic nature can lead to trans-etherification or hydrolysis.
Water / Aqueous BuffersVery PoorUse-ImmediatelyHigh potential for hydrolysis. Stability is pH and time-dependent.

Section 3: Experimental Protocols

These protocols provide a validated framework for handling your compound and investigating its stability profile.

Protocol: Preparation and Storage of Stock Solutions

This protocol is designed to maximize the shelf-life of your compound in solution.

  • Compound Handling: Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

  • Solvent Selection: Use high-purity, anhydrous acetonitrile (or anhydrous DMSO if required for solubility) from a freshly opened bottle or a properly stored container (e.g., under argon or in a desiccator).

  • Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM). Use an analytical balance for accuracy. Ensure the compound is fully dissolved using brief vortexing or sonication.

  • Aliquoting: Immediately aliquot the stock solution into single-use volumes in high-quality, low-binding polypropylene or amber glass vials. The volume should be appropriate for a single experiment to avoid reusing a thawed aliquot.

  • Storage: Purge the headspace of each vial with an inert gas (argon or nitrogen) before sealing tightly.

  • Labeling & Freezing: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store frozen at ≤ -20°C, protected from light.

Protocol: Performing a Forced Degradation Study

A forced degradation or "stress testing" study is the definitive way to understand your molecule's stability profile, identify likely degradants, and develop a stability-indicating analytical method.[10][11] The goal is to achieve 5-20% degradation of the parent compound.[12]

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Expose Aliquots to Stress Conditions prep Prepare 1 mg/mL Solution in Acetonitrile:Water (50:50) acid Acid 0.1 M HCl, 60°C prep->acid base Base 0.1 M NaOH, RT prep->base ox Oxidation 3% H2O2, RT prep->ox therm Thermal 80°C Solution prep->therm photo Photolytic ICH Q1B Light Box prep->photo sample Sample at Time Points (e.g., 0, 2, 8, 24 hr) quench Quench Reaction (Neutralize pH, etc.) sample->quench analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS quench->analyze

Caption: Workflow for conducting a comprehensive forced degradation study.

  • Prepare Stock Solution: Prepare a ~1 mg/mL solution of the compound in a mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Set Up Stress Conditions: Aliquot the stock solution into separate vials for each condition.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Incubate a vial of the stock solution in a temperature-controlled oven at 80°C.

    • Photolytic Degradation: Expose a vial of the stock solution in a photostability chamber according to ICH Q1B guidelines. Run a dark control in parallel (wrapped in foil).

  • Sampling: Withdraw samples from each condition at various time points (e.g., 0, 2, 8, 24 hours).

  • Quenching: Stop the degradation process. For acid/base samples, neutralize with an equimolar amount of base/acid, respectively. Dilute all samples to the same final concentration with the mobile phase.

  • Analysis: Analyze all samples, including a time-zero and an unstressed control, by a stability-indicating HPLC method, preferably with MS detection to aid in peak identification.

Protocol: Example Stability-Indicating HPLC Method

This method serves as a starting point for separating this compound from its primary hydrolytic degradant. Optimization will be required.

  • Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 254 nm and 280 nm.

  • Expected Elution Order: The more polar degradant (6-cyano-quinazolin-4(3H)-one) will elute before the parent compound, this compound.

References

  • Wikipedia. Quinazoline. [Link]

  • SciSpace. Quinazoline derivatives & pharmacological activities: a review. [Link]

  • National Institutes of Health (NIH). Synthesis of Novel Quinazoline Derivatives via Pyrimidine ortho-Quinodimethane. [Link]

  • National Institutes of Health (NIH). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. [Link]

  • ResearchGate. Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. [Link]

  • National Institutes of Health (NIH). Quinazoline derivatives: synthesis and bioactivities. [Link]

  • ResearchGate. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. [Link]

  • ResearchGate. Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]

  • SpringerLink. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • National Institutes of Health (NIH). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Bentham Science. Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. [Link]

  • ResearchGate. Photodegradation of quinoline in water. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

Sources

Technical Support Center: Purification of 4-Ethoxyquinazoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethoxyquinazoline-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this molecule. Drawing from established principles in heterocyclic chemistry and practical laboratory experience, this document provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.

Introduction to Purification Challenges

This compound is a key building block in medicinal chemistry. Its purification, however, can be complicated by the presence of structurally similar impurities and the molecule's susceptibility to certain chemical transformations. Successful purification hinges on a clear understanding of the synthetic route and the physicochemical properties of the target compound and its potential contaminants.

A common synthetic route to this compound involves the nucleophilic substitution of a 4-chloroquinazoline precursor with sodium ethoxide. This seemingly straightforward reaction can lead to a variety of purification hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

FAQ 1: My TLC plate shows a persistent spot with a lower Rf value than my product, even after initial workup. What is it likely to be?

Answer: This is a very common issue and the persistent, more polar spot is highly likely to be the hydrolysis product, 4-hydroxyquinazoline-6-carbonitrile.

Causality: The 4-ethoxy group on the quinazoline ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which can inadvertently occur during the reaction workup. The resulting hydroxyl group makes the molecule significantly more polar, leading to a lower Retention Factor (Rf) on normal-phase silica gel TLC plates.

Troubleshooting Steps:

  • Neutral Workup: Ensure your aqueous workup is performed under neutral or near-neutral pH conditions. Avoid strong acids or bases for quenching the reaction or during extractions.

  • Anhydrous Conditions: Use anhydrous solvents and reagents for the reaction and workup to minimize the presence of water.

  • Purification Strategy: If the hydrolysis product has already formed, column chromatography is the most effective method for its removal.

FAQ 2: I'm struggling to get good separation between my product and the starting material (4-chloro-6-cyanoquinazoline) using column chromatography. What solvent system should I use?

Answer: Achieving good separation between the starting material and the product requires careful optimization of the mobile phase polarity. The ethoxy group imparts a slight increase in polarity compared to the chloro group, but the difference is not substantial, making co-elution a risk.

Detailed Protocol: Flash Column Chromatography

Stationary Phase: Silica gel (230-400 mesh) is the standard choice.

Mobile Phase Optimization:

  • Initial TLC Analysis: Start by developing a TLC plate with a relatively non-polar solvent system, such as 20% ethyl acetate in hexane.

  • Adjusting Polarity:

    • If the Rf values of both spots are too high (>0.6), decrease the polarity by reducing the percentage of ethyl acetate.

    • If the spots are too low on the baseline (<0.1), gradually increase the polarity.

  • Optimal Separation: Aim for an Rf of ~0.3 for your target compound, with a clear separation from the starting material spot. A shallow gradient elution during column chromatography can be highly effective.

Solvent System (Hexane:Ethyl Acetate) Typical Application Expected Rf (Product)
90:10Eluting non-polar impurities< 0.1
80:20Good starting point for separation0.2 - 0.3
70:30For eluting the product if retention is high0.3 - 0.4

Experimental Workflow: Column Chromatography

G cluster_prep Preparation cluster_elution Elution cluster_post Post-Chromatography prep_slurry Prepare Silica Slurry in Hexane pack_col Pack Column prep_slurry->pack_col load_sample Dry Load Crude Product on Silica pack_col->load_sample start_elute Start with 100% Hexane load_sample->start_elute grad_elute Gradually Increase Ethyl Acetate % start_elute->grad_elute collect_frac Collect Fractions grad_elute->collect_frac tlc_analysis Analyze Fractions by TLC collect_frac->tlc_analysis tlc_analysis->collect_frac Monitor Separation combine_pure Combine Pure Fractions tlc_analysis->combine_pure Pool pure fractions evaporate Evaporate Solvent combine_pure->evaporate dry_product Dry Under Vacuum evaporate->dry_product

Caption: Workflow for column chromatography purification.

FAQ 3: My product oiled out during recrystallization. What should I do?

Answer: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a crystalline solid. This typically happens when the cooling process is too rapid or the chosen solvent is not ideal.

Causality: The solubility of your compound at the boiling point of the solvent is too high, and upon cooling, it becomes supersaturated before it can form an ordered crystal lattice.

Troubleshooting Recrystallization:

  • Slower Cooling: Allow the hot solution to cool slowly to room temperature on the benchtop before moving it to an ice bath.

  • Solvent System Modification:

    • Use a solvent pair: If a single solvent isn't working, try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate) at room temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexane or heptane) dropwise until the solution becomes slightly cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly.

    • Solvent Selection: Ethanol or a mixture of ethanol and water is often a good starting point for recrystallizing quinazoline derivatives.[1]

Recrystallization Solvent Selection Guide

Solvent/System Pros Cons
EthanolGood for moderately polar compounds.[1]May not be suitable for highly impure samples.
Ethyl Acetate/HexaneExcellent for adjusting polarity.Can be prone to oiling out if polarity change is too drastic.
Dichloromethane/HexaneGood for less polar compounds.Dichloromethane is a volatile and halogenated solvent.
FAQ 4: How can I be sure that the impurity is gone and my final product is pure?

Answer: Purity should be assessed using a combination of chromatographic and spectroscopic techniques.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity (>99%), reverse-phase HPLC is the method of choice. A typical starting condition would be a C18 column with a mobile phase gradient of water and acetonitrile, often with 0.1% formic acid to improve peak shape.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show clean signals corresponding to the ethoxy group (a triplet and a quartet), and the aromatic protons of the quinazoline ring. The absence of signals from the starting material or the hydroxyl proton of the hydrolysis byproduct is crucial.

    • ¹³C NMR: The carbon spectrum should be consistent with the expected structure.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

Expected ¹H NMR Signals for this compound:

Proton Approximate Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
-OCH₂CH₃~1.5Triplet~7
-OCH₂CH₃~4.8Quartet~7
Aromatic H~7.5 - 8.5Multiplets/Doublets-
Quinazoline H~8.8Singlet-

Note: Exact chemical shifts can vary depending on the solvent and instrument.

Visualizing Potential Impurity Formation

The following diagram illustrates the relationship between the starting material, the desired product, and the common hydrolysis byproduct.

G SM 4-Chloro-6-cyanoquinazoline (Starting Material) P This compound (Product) SM->P NaOEt, EtOH Imp 4-Hydroxyquinazoline-6-carbonitrile (Impurity) P->Imp Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Synthetic pathway and potential impurity formation.

References

Sources

stabilizing 4-Ethoxyquinazoline-6-carbonitrile for long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Ethoxyquinazoline-6-carbonitrile. This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this compound. Below, you will find a series of frequently asked questions and troubleshooting guides derived from both established chemical principles and empirical observations in the field.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound that I should be aware of for long-term storage?

A1: The structure of this compound contains two primary functional groups susceptible to degradation: the quinazoline ring system and the nitrile group.

  • Hydrolysis of the Quinazoline Ring: The quinazoline core, particularly the pyrimidine ring portion, is susceptible to hydrolysis under both acidic and alkaline conditions, especially when heated.[1][2] The C4-ethoxy group is a key site for nucleophilic attack. In the presence of water, this can lead to the hydrolysis of the ether linkage, resulting in the formation of 4-quinazolone-6-carbonitrile. This conversion fundamentally alters the molecule's electronic properties and biological activity.

  • Hydrolysis of the Nitrile Group: The carbonitrile (–C≡N) group at the C6 position can also undergo hydrolysis. This typically occurs under more vigorous acidic or basic conditions than the ethoxy group hydrolysis. The reaction proceeds in two stages: first to a carboxamide intermediate (–CONH₂) and then to the corresponding carboxylic acid (–COOH).

  • Photodegradation: Aromatic heterocyclic compounds, including quinazolines, are often photosensitive.[3][4] Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of colored impurities and a loss of compound integrity.

  • Oxidation: While the core is relatively stable to mild oxidation, strong oxidizing conditions or prolonged exposure to atmospheric oxygen can lead to the formation of N-oxides or other oxidative byproducts.[2][5]

Q2: What are the ideal conditions for storing the solid (powder) form of this compound?

A2: To maximize the shelf-life of the solid compound, it is crucial to mitigate the risks outlined above. The primary goal is to limit the compound's exposure to energy (heat, light) and reactive species (water, oxygen). Vendor datasheets often recommend storage at room temperature, which is acceptable for short periods, but for long-term stability (>1 year), we recommend more stringent conditions.[6]

Recommended Solid Storage Conditions

Parameter Recommended Condition Rationale
Temperature ≤4°C (Refrigerated) Reduces the kinetic rate of all potential degradation reactions. For multi-year storage, -20°C is preferred.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen and moisture, preventing oxidative degradation and minimizing surface hydrolysis.
Light Amber Glass Vial / Opaque Container Prevents exposure to ambient and UV light, mitigating the risk of photodegradation.[4]

| Moisture | Tightly Sealed Container with Desiccant | Prevents the ingress of atmospheric water, which is the primary reactant for hydrolysis. |

Q3: I need to work with solutions of this compound. What is the best way to prepare and store stock solutions?

A3: Solution-state stability is significantly more challenging than solid-state stability. The choice of solvent is critical. While DMSO is a common solvent for initial biological screening, studies on other quinazoline derivatives have shown poor long-term stability in DMSO, with degradation observable over time.[7][8]

  • Best Practice: The most reliable method is to prepare solutions fresh for each experiment.

  • For Short-Term Storage (up to 1 week): If you must store a stock solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or, preferably, -80°C.

  • Solvent Choice:

    • Aprotic Solvents (e.g., Anhydrous DMSO, DMF): Use only high-purity, anhydrous solvents. Store under an inert atmosphere. Be aware that even anhydrous DMSO can contain trace water and may degrade certain compounds over time.[7]

    • Aqueous Solutions: Stability in aqueous media is highly pH-dependent.[4] Given the risk of hydrolysis under both acidic and basic conditions, maintaining a neutral pH is advisable. However, without specific experimental data for this exact molecule, aqueous solutions are not recommended for storage. If aqueous buffers are required for an assay, add the compound (from a freshly prepared DMSO stock) to the buffer immediately before use.

Part 2: Troubleshooting Guide

Problem 1: My solid this compound, which was a light-colored powder, has developed a yellow or brownish tint.
  • Probable Cause: Discoloration is a classic indicator of chemical degradation, most commonly due to oxidation or photodegradation.[4] Exposure to light and air can generate chromophoric (colored) byproducts.

  • Recommended Action:

    • Assess Purity: Perform a purity analysis using a validated analytical method like HPLC-UV (see Protocol 1 below). Compare the chromatogram to a reference standard or a previously analyzed batch.

    • Review Storage: Check if the container was properly sealed and protected from light. Accidental, prolonged exposure to benchtop conditions can be sufficient to cause degradation.

    • Decision: If the purity has dropped significantly (e.g., >5% impurities detected), the batch may be compromised and should be discarded to ensure experimental reproducibility. If the purity is still acceptable, immediately transfer the material to a new, properly sealed amber vial, purge with argon or nitrogen, and store under the recommended conditions (≤4°C, dark, dry).

Problem 2: I am observing inconsistent results or a loss of potency in my biological assays over time using the same stock solution.
  • Probable Cause: This is a strong indication of compound degradation within your stock solution. As discussed in FAQ 3, this compound can be unstable in solution, especially in DMSO stored at room temperature or even 4°C for extended periods.[7][8] Freeze-thaw cycles can also accelerate degradation by introducing moisture from condensation.

  • Recommended Action:

    • Discard Old Stock: Immediately discard the suspect stock solution.

    • Prepare Fresh Solution: Prepare a new stock solution from the solid material (after verifying its purity).

    • Implement Best Practices:

      • Dissolve the compound immediately before use.

      • If storage is unavoidable, create small, single-use aliquots from the new stock solution and store them at -80°C.

      • Perform a "time-zero" assay with the fresh stock and repeat the assay after a set storage period (e.g., 1 week) to empirically determine its stability under your specific conditions.

Part 3: Key Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general reversed-phase HPLC method suitable for assessing the purity of this compound and detecting potential degradation products.

1. Sample Preparation: a. Accurately weigh ~1 mg of this compound. b. Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock. c. Vortex and sonicate briefly to ensure complete dissolution. d. Dilute this stock 1:10 in the 50:50 acetonitrile/water mixture to a final concentration of 100 µg/mL. e. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Method Parameters:

Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Hold at 95% B for 2 minutes
95% B to 5% B over 0.5 minutes
Hold at 5% B for 2.5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detection UV at 254 nm and 320 nm

| Injection Volume | 2 µL |

3. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks. c. The formation of earlier eluting peaks often corresponds to more polar degradation products (e.g., hydrolyzed forms).

Protocol 2: Forced Degradation Study Workflow

To rigorously test stability, a forced degradation study exposes the compound to harsh conditions to intentionally produce and identify potential degradants.[4] This is crucial for developing a stability-indicating analytical method.

1. Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in acetonitrile.

2. Stress Conditions: For each condition, mix 1 mL of the stock with 1 mL of the stressor solution. Incubate for a defined period (e.g., 24 hours) and then neutralize before analysis by HPLC.

  • Acid Hydrolysis: 0.1 M Hydrochloric Acid at 60°C. (Neutralize with 0.1 M NaOH).
  • Base Hydrolysis: 0.1 M Sodium Hydroxide at 60°C. (Neutralize with 0.1 M HCl).
  • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
  • Thermal Degradation: Heat the solid powder at 80°C for 48 hours, then dissolve and analyze.
  • Photolytic Degradation: Expose the solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for 24 hours.

3. Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method from Protocol 1, preferably with mass spectrometry detection (LC-MS) to identify the masses of degradation products.

Part 4: Visual Diagrams

DegradationPathways cluster_main This compound cluster_products Potential Degradation Products A This compound (C₁₁H₉N₃O) B 4-Quinazolone-6-carbonitrile (Ethoxy Hydrolysis Product) A->B H₂O / H⁺ or OH⁻ (cleavage at C4) C 4-Ethoxyquinazoline-6-carboxamide (Nitrile Partial Hydrolysis) A->C H₂O / H⁺ or OH⁻ (at C6 nitrile) D 4-Ethoxyquinazoline-6-carboxylic Acid (Nitrile Full Hydrolysis) C->D H₂O / H⁺ or OH⁻

Caption: Potential hydrolytic degradation pathways for this compound.

StabilityWorkflow start Receive/Synthesize Compound initial_qc Perform Initial Purity Check (HPLC, Protocol 1) start->initial_qc decision Purity > 98%? initial_qc->decision fail Repurify or Discard decision->fail No aliquot Aliquot Solid into Vials decision->aliquot Yes store Store Under Defined Conditions (e.g., 4°C/Inert, -20°C/Inert, RT/Air) aliquot->store timepoint Analyze Purity at Time Points (e.g., 1, 3, 6, 12 months) store->timepoint analyze Compare Data to Time-Zero timepoint->analyze end Determine Optimal Long-Term Storage Condition analyze->end

Caption: Experimental workflow for determining optimal long-term storage conditions.

References

  • Armarego, W. L. F. (1963). Quinazolines. Advances in Heterocyclic Chemistry, 1, 253–309. Available at: [Link]

  • Vijayakumar, B. et al. (2013). Quinazoline derivatives & pharmacological activities: a review. International Journal of Medicinal Chemistry & Analysis, 3(1), 10-21. Available at: [Link]

  • Tomisek, A. J., & Christensen, B. E. (1948). Quinazolines; synthesis and hydrolysis of 3-(4'-quinazoyl)-4-quinazolone. Journal of the American Chemical Society, 70(2), 874. Available at: [Link]

  • Culbertson, T. P., et al. (1933). Quinazolines. V. The Partial Hydrolysis of 2,4-Dialkoxy-quinazolines with the Formation of 2-Alkoxy-4-ketodihydro-quinazolines. Journal of the American Chemical Society, 55(3), 1254–1256. Available at: [Link]

  • Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 125-131. Available at: [Link]

  • Lin, C., et al. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances, 10(50), 29973-29979. Available at: [Link]

  • Militaru, G., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings, 1384(1), 163-166. Available at: [Link]

  • Anand, K., et al. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 25(18), 4298. Available at: [Link]

  • Lonsdale, R. (2015). The use of nitriles in medicinal chemistry. MedChemComm, 6(8), 1373-1388. Available at: [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Catalysis in the Synthesis of α-Amino Nitriles. Topics in Stereochemistry, 23, 123-152. Available at: [Link]

  • Google Patents (1939). US2175805A - Stabilized organic nitrile and process of making.

Sources

Validation & Comparative

A Comparative Guide to EGFR Inhibitors: Profiling 4-Ethoxyquinazoline-6-carbonitrile Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target.[1][2] The development of small molecule EGFR inhibitors has revolutionized the treatment of several cancers, particularly non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of 4-Ethoxyquinazoline-6-carbonitrile, a representative quinazoline-based scaffold, against established EGFR inhibitors: Erlotinib, Gefitinib, Afatinib, and Osimertinib. While specific experimental data for this compound is not extensively available in the public domain, its structural similarity to known inhibitors allows for a robust discussion of its potential mechanism and a framework for its evaluation.

The Central Role of EGFR in Oncology

The Epidermal Growth Factor Receptor is a transmembrane protein that, upon activation by ligands such as epidermal growth factor (EGF), initiates a cascade of intracellular signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3] These pathways are crucial for regulating cell proliferation, survival, and migration.[4] In many cancers, dysregulation of EGFR signaling, through overexpression or activating mutations, leads to uncontrolled cell growth and tumor progression.[2][5]

The core strategy behind EGFR inhibitors is to block the ATP-binding site of the receptor's intracellular tyrosine kinase domain. This prevents autophosphorylation and the subsequent activation of downstream signaling, thereby inhibiting cancer cell proliferation and survival.[3]

The Quinazoline Scaffold: A Privileged Structure in EGFR Inhibition

The quinazoline ring system is a foundational chemical scaffold for a multitude of EGFR inhibitors.[6][7][8] Its heterocyclic structure provides a key framework for interaction with the ATP-binding pocket of the EGFR kinase domain. This compound belongs to this structural class, suggesting its likely mechanism of action is the competitive inhibition of ATP binding to EGFR.

Comparative Analysis of EGFR Inhibitors

The clinical utility of EGFR inhibitors is often defined by their generation, which reflects their target specificity, mechanism of action (reversible vs. irreversible), and efficacy against resistance mutations.

InhibitorChemical StructureGenerationMechanism of ActionTarget Profile
Gefitinib Gefitinib Chemical Structure[1][9]1stReversibleEGFR
Erlotinib Erlotinib Chemical Structure[5][10]1stReversibleEGFR
Afatinib Afatinib Chemical Structure[2][11]2ndIrreversiblePan-ErbB (EGFR, HER2, HER4)
Osimertinib Osimertinib Chemical Structure[4][12]3rdIrreversibleMutant-selective EGFR (including T790M)
This compound this compound Chemical StructurePutative 1stPutative ReversiblePutative EGFR
First-Generation EGFR Inhibitors: Gefitinib and Erlotinib

Gefitinib and Erlotinib are reversible inhibitors of EGFR tyrosine kinase. They show significant efficacy in patients with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation. However, their effectiveness is limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation in exon 20.

Second-Generation EGFR Inhibitors: Afatinib

Afatinib is an irreversible inhibitor that forms a covalent bond with the EGFR kinase domain, leading to sustained inhibition.[11] It is a pan-ErbB inhibitor, targeting EGFR, HER2, and HER4.[11] While effective against some gefitinib- and erlotinib-resistant mutations, its broader activity can lead to increased side effects.

Third-Generation EGFR Inhibitors: Osimertinib

Osimertinib was specifically designed to overcome the T790M resistance mutation.[3] It is an irreversible inhibitor that shows high selectivity for mutant EGFR over wild-type EGFR, which translates to a better side-effect profile compared to earlier-generation inhibitors.[3][12]

This compound: A Putative Inhibitor

Based on its quinazoline core, this compound is hypothesized to function as a competitive inhibitor at the ATP-binding site of EGFR. The ethoxy group at the 4-position and the carbonitrile group at the 6-position will influence its binding affinity and selectivity. Without experimental data, its precise inhibitory profile against wild-type and mutant EGFR remains to be determined.

Experimental Data: A Head-to-Head Look at Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes reported IC50 values for established EGFR inhibitors against wild-type and common mutant forms of EGFR.

InhibitorWild-Type EGFR IC50 (nM)L858R Mutant EGFR IC50 (nM)Exon 19 Deletion EGFR IC50 (nM)T790M Mutant EGFR IC50 (nM)
Gefitinib ~37~24~12>1000
Erlotinib ~60~20~5>1000
Afatinib ~10~0.5~0.4~10
Osimertinib ~490~15~13~1

Note: IC50 values are approximate and can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols for Evaluating EGFR Inhibitors

To ascertain the efficacy and mechanism of a novel compound like this compound, a series of well-established in vitro assays are essential.

EGFR Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Principle: A recombinant EGFR kinase domain is incubated with a substrate peptide, ATP, and the test inhibitor. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based assay that measures the amount of ADP produced.

Step-by-Step Protocol:

  • Prepare Reagents:

    • EGFR kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

    • Recombinant EGFR kinase.

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • ATP solution.

    • Test inhibitor (this compound) serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Set up Kinase Reaction:

    • In a 384-well plate, add 1 µl of the test inhibitor at various concentrations.

    • Add 2 µl of EGFR kinase solution.

    • Add 2 µl of substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (Cell-Based)

This assay determines the effect of the inhibitor on the proliferation and survival of cancer cells.

Principle: Cancer cell lines with known EGFR status (e.g., A549 for wild-type, HCC827 for exon 19 deletion, H1975 for L858R/T790M) are treated with the inhibitor. Cell viability is then assessed using a colorimetric or fluorometric method, such as the MTT or MTS assay, which measures metabolic activity.[3][10]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with serial dilutions of this compound and control inhibitors for 72 hours.

  • Add Viability Reagent: Add MTT or MTS reagent to each well and incubate for 2-4 hours.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the absorbance values to the untreated control and calculate the IC50 value.

Western Blotting for EGFR Phosphorylation

This technique is used to confirm that the inhibitor is blocking EGFR signaling within the cell.

Principle: Cells are treated with the inhibitor and then stimulated with EGF. Cell lysates are then prepared, and the levels of phosphorylated EGFR (p-EGFR) and total EGFR are detected by immunoblotting with specific antibodies.

Step-by-Step Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency, serum-starve overnight, and then pre-treat with the inhibitor for 1-2 hours. Stimulate with EGF (e.g., 100 ng/mL) for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total EGFR to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry and express the level of p-EGFR relative to total EGFR.

Visualizing the Landscape of EGFR Inhibition

To better understand the concepts discussed, the following diagrams illustrate the EGFR signaling pathway, a typical experimental workflow for inhibitor evaluation, and the logical relationship between the different generations of EGFR inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Ligand Binding

Caption: The EGFR signaling cascade, initiating from ligand binding at the cell surface and culminating in nuclear events that drive cell proliferation and survival.

Experimental_Workflow cluster_workflow Evaluation of a Novel EGFR Inhibitor Compound Novel Compound (e.g., this compound) Kinase_Assay In Vitro Kinase Assay (IC50 determination) Compound->Kinase_Assay Cell_Viability Cell-Based Viability Assay (IC50 in cancer cell lines) Compound->Cell_Viability Western_Blot Western Blotting (Target engagement - p-EGFR) Cell_Viability->Western_Blot Lead_Optimization Lead Optimization Western_Blot->Lead_Optimization

Caption: A streamlined experimental workflow for the initial characterization of a putative EGFR inhibitor.

Inhibitor_Generations cluster_generations Evolution of EGFR Inhibitors Gen1 1st Generation (Gefitinib, Erlotinib) Reversible, Targets activating mutations Gen2 2nd Generation (Afatinib) Irreversible, Pan-ErbB Gen1->Gen2 Overcomes some resistance, broader activity Putative Putative Inhibitor (this compound) Likely 1st Generation activity Gen1->Putative Hypothesized class based on structure Gen3 3rd Generation (Osimertinib) Irreversible, T790M-selective Gen2->Gen3 Specifically targets T790M

Sources

A Comparative Guide to Quinazoline-Based Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility and affinity for the ATP-binding pockets of various protein kinases.[1][2][3] This guide provides an in-depth comparative analysis of prominent quinazoline-based inhibitors targeting two critical oncogenic pathways: the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR). By synthesizing data from preclinical and clinical studies, we aim to provide researchers, scientists, and drug development professionals with a clear, objective comparison of their mechanisms, performance, and the experimental methodologies used for their evaluation.

EGFR-Targeting Quinazoline Inhibitors: A Tale of Two Generations

Dysregulation of the EGFR signaling pathway is a primary driver in several cancers, most notably non-small cell lung cancer (NSCLC).[1] Quinazoline-based inhibitors were among the first successful targeted therapies, functioning as ATP-competitive agents that block kinase activity and halt downstream signaling.[1][4][5] Here, we compare two of the most well-established first-generation inhibitors: Gefitinib and Erlotinib.

Mechanism of Action: Blocking the Signal Cascade

Gefitinib and Erlotinib reversibly bind to the intracellular tyrosine kinase domain of EGFR, preventing ATP from binding.[4][5] This act of competitive inhibition blocks receptor autophosphorylation, a critical step for activating downstream pro-survival and proliferative signals. The primary cascade affected is the RAS-RAF-MEK-ERK pathway, a central regulator of cell growth.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P Gefitinib Gefitinib / Erlotinib Gefitinib->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: EGFR signaling pathway and inhibition by quinazolines.

Performance Comparison: Gefitinib vs. Erlotinib

The choice between these two inhibitors often depends on a nuanced evaluation of efficacy and patient tolerability, particularly in NSCLC patients whose tumors harbor activating EGFR mutations.[1][6]

ParameterGefitinib (Iressa)Erlotinib (Tarceva)Reference(s)
Primary Target EGFR Tyrosine KinaseEGFR Tyrosine Kinase[1][4]
Binding Reversible, ATP-CompetitiveReversible, ATP-Competitive[4][5]
IC50 (A431 cells) 0.08 µM0.1 µM[4]
Median PFS (EGFR-mutant) 8.3 - 11.9 months10.0 - 13.4 months[7][8]
Median OS (EGFR-mutant) 20.2 - 22.8 months24.5 - 26.3 months[7][8]
Common Grade 3/4 AEs Elevated liver enzymes (ALT)Rash, Diarrhea[7][9]

Analysis: Both Gefitinib and Erlotinib demonstrate significant efficacy. However, multiple head-to-head and retrospective studies suggest Erlotinib may offer a modest advantage in progression-free survival (PFS).[7][8] One retrospective analysis of EGFR-mutated patients found a median PFS of 13.4 months for Erlotinib compared to 11.9 months for Gefitinib.[8] Conversely, their safety profiles are distinct; severe rash is more common with Erlotinib, while Gefitinib is associated with a higher incidence of elevated liver transaminases.[7][9] This causality—where different substitutions on the same quinazoline core lead to varied off-target effects and metabolic profiles—is a key consideration in drug development.

VEGFR-Targeting Quinazoline Inhibitors: Choking the Tumor Blood Supply

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is primarily driven by the VEGF/VEGFR-2 signaling pathway.[10][11] Several multi-targeted kinase inhibitors built on the quinazoline scaffold have been developed to disrupt this process. We compare two such agents, Vandetanib and Cabozantinib, which are notably used in the treatment of medullary thyroid cancer (MTC).[3][12]

Mechanism of Action: Halting Angiogenesis

Vandetanib and Cabozantinib inhibit the VEGFR-2 tyrosine kinase, preventing its activation by VEGF.[10] This blockade abrogates downstream signaling through pathways like Akt/mTOR, which are crucial for endothelial cell proliferation and survival, thereby inhibiting the formation of new tumor-supplying blood vessels.[10]

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_effect Cellular Effect VEGFR2 VEGFR-2 Akt Akt VEGFR2->Akt P Vandetanib Vandetanib / Cabozantinib Vandetanib->VEGFR2 Inhibits Kinase mTOR mTOR Akt->mTOR P p70s6k p70s6k mTOR->p70s6k P Angiogenesis Angiogenesis, Cell Survival p70s6k->Angiogenesis

Caption: VEGFR-2 signaling pathway and anti-angiogenic inhibition.

Performance Comparison: Vandetanib vs. Cabozantinib

Clinical data, primarily from patients with advanced MTC, provides a basis for comparing these multi-targeted inhibitors.

ParameterVandetanib (Caprelsa)Cabozantinib (Cabometyx)Reference(s)
Primary Target VEGFR-2 (Multi-targeted)VEGFR-2 (Multi-targeted)[3][13]
Partial Response (PR) 24% - 26%22% - 31%[14][15]
Median PFS 17 months4 months[14][15]
Median OS 53 months24 months[14][15]
Common Grade 3/4 AEs QT Prolongation, DiarrheaHand-Foot Syndrome, Diarrhea[12][14]

Analysis: Real-world retrospective data indicates that while both drugs are effective options, Vandetanib was associated with a significantly longer median PFS (17 vs. 4 months) and OS (53 vs. 24 months) compared to Cabozantinib in one study of MTC patients.[14][15] It is crucial to acknowledge that these are not from direct head-to-head randomized trials and patient populations could differ. The selection between them is heavily influenced by their distinct adverse event profiles. The risk of QT prolongation with Vandetanib requires careful patient monitoring, whereas the prevalence of hand-foot syndrome with Cabozantinib can impact quality of life.[12][14]

Key Experimental Protocols

The quantitative data presented above are derived from standardized, validated assays. Understanding these protocols is essential for interpreting results and designing future experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This assay quantifies the direct inhibitory effect of a compound on a purified kinase enzyme, allowing for the determination of the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A 1. Prepare serial dilutions of quinazoline inhibitor C 3. Add inhibitor dilutions to respective wells A->C B 2. Add purified kinase (e.g., EGFR, VEGFR-2) and peptide substrate to wells B->C D 4. Initiate reaction by adding ATP C->D E 5. Incubate at 37°C (e.g., 60 minutes) D->E F 6. Stop reaction and add detection reagent (e.g., ADP-Glo) E->F G 7. Measure signal (Luminescence/Fluorescence) F->G H 8. Plot % inhibition vs. log[inhibitor] to calculate IC50 G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the quinazoline inhibitor in DMSO. Prepare a kinase reaction buffer containing the purified target kinase (e.g., VEGFR-2) and its specific peptide substrate.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the kinase/substrate mixture to each well.

  • Inhibitor Addition: Add the serially diluted inhibitor or vehicle control (DMSO) to the appropriate wells.

  • Reaction Initiation: Start the kinase reaction by adding a solution of ATP and MgCl2 to all wells.[16] The final ATP concentration should ideally be at or near its Km value for the kinase to ensure competitive binding dynamics.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Signal Detection: Terminate the reaction. For an ADP-detection assay, add a reagent that depletes remaining ATP, followed by a second reagent that converts the ADP produced into a detectable signal (e.g., luminescence via a coupled luciferase reaction).[17]

  • Measurement: Read the plate on a compatible microplate reader (e.g., luminometer or fluorometer).

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[18] It is used to determine the cytotoxic effect of an inhibitor on cancer cell lines.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_reaction Formazan Formation cluster_readout Measurement & Analysis S1 1. Seed cancer cells (e.g., A549) in a 96-well plate S2 2. Allow cells to adhere (24 hours) S1->S2 S3 3. Treat cells with serial dilutions of quinazoline inhibitor S2->S3 S4 4. Incubate for desired period (e.g., 72 hours) S3->S4 S5 5. Add MTT reagent (0.5 mg/mL final conc.) to each well S4->S5 S6 6. Incubate for 2-4 hours at 37°C. Viable cells convert yellow MTT to purple formazan crystals. S5->S6 S7 7. Remove media and add solubilizing agent (e.g., DMSO) S6->S7 S8 8. Shake plate to dissolve crystals S7->S8 S9 9. Measure absorbance at ~570 nm S8->S9 S10 10. Calculate % viability and determine GI50/IC50 S9->S10

Sources

Validating the Efficacy of 4-Ethoxyquinazoline-6-carbonitrile: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological drug discovery, the quinazoline scaffold has emerged as a privileged structure, forming the core of numerous clinically successful kinase inhibitors. This guide provides a comprehensive framework for validating the efficacy of a novel compound, 4-Ethoxyquinazoline-6-carbonitrile. While direct biological data for this specific molecule is not yet prevalent in published literature, its structural features suggest a strong potential as a kinase inhibitor.

This document will, therefore, serve as a predictive and practical guide for researchers. We will hypothesize its mechanism of action based on established structure-activity relationships of analogous compounds and provide a head-to-head comparison with well-characterized first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, Gefitinib and Erlotinib. The protocols detailed herein are designed to constitute a self-validating system, enabling robust and reproducible assessment of this compound's therapeutic potential.

Introduction to the Quinazoline Scaffold and the Investigational Compound

The quinazoline ring system is a cornerstone in the design of ATP-competitive kinase inhibitors. Its bicyclic structure provides a versatile scaffold that can be functionalized to achieve high affinity and selectivity for the ATP-binding pocket of various kinases. Notably, substitutions at the 4-position, often with an aniline moiety, have proven critical for potent inhibition of the EGFR tyrosine kinase, a key driver in several cancers, particularly non-small cell lung cancer (NSCLC).[1]

This compound is a novel investigational compound. Its chemical structure is presented below.

Chemical Structure:

  • Formula: C₁₁H₉N₃O

  • Molecular Weight: 199.21 g/mol

  • CAS Number: 1818847-80-1

Based on its quinazoline core, we hypothesize that this compound functions as a kinase inhibitor. The ethoxy group at the 4-position and the carbonitrile at the 6-position are key functionalities that warrant investigation for their role in target engagement and cellular activity.

Comparator Compounds: First-Generation EGFR Inhibitors

To establish a benchmark for the efficacy of this compound, we will compare it against two FDA-approved first-generation EGFR tyrosine kinase inhibitors (TKIs):

  • Gefitinib (Iressa®): A selective inhibitor of EGFR, it is used in the treatment of NSCLC patients with activating EGFR mutations.[1]

  • Erlotinib (Tarceva®): Another reversible EGFR TKI, it is also indicated for the treatment of NSCLC and pancreatic cancer.[1][2]

Both Gefitinib and Erlotinib reversibly bind to the ATP-binding site of the EGFR kinase domain, inhibiting its autophosphorylation and downstream signaling.[1]

Validating Efficacy: A Step-by-Step Experimental Framework

The following experimental protocols are designed to provide a rigorous evaluation of the inhibitory potential of this compound, directly comparing its performance with Gefitinib and Erlotinib.

In Vitro EGFR Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of the EGFR kinase. A common method is a luminescence-based assay that quantifies ATP consumption.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant EGFR kinase.

Experimental Workflow:

reagents Prepare Reagents: - Recombinant EGFR Kinase - Kinase Buffer - Poly(Glu,Tyr) Substrate - ATP - Test Compounds plate Dispense 2X Compound Dilutions to 384-well Plate reagents->plate enzyme Add EGFR Enzyme plate->enzyme reaction Initiate Reaction with ATP/Substrate Mix enzyme->reaction incubation Incubate at Room Temperature (e.g., 60 minutes) reaction->incubation adp_glo Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) incubation->adp_glo incubation2 Incubate at Room Temperature (e.g., 40 minutes) adp_glo->incubation2 detection Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) incubation2->detection incubation3 Incubate at Room Temperature (e.g., 30 minutes) detection->incubation3 read Read Luminescence incubation3->read analyze Analyze Data and Calculate IC₅₀ read->analyze

Caption: Workflow for In Vitro EGFR Kinase Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound, Gefitinib, and Erlotinib in a suitable buffer (e.g., kinase assay buffer with a final DMSO concentration ≤1%).

    • Dilute recombinant human EGFR kinase and the substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).[3]

  • Assay Plate Setup:

    • To a 384-well plate, add 1 µL of the compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.[3]

  • Kinase Reaction:

    • Add 2 µL of the diluted EGFR enzyme to each well.[3]

    • Initiate the reaction by adding 2 µL of a mixture of the substrate and ATP.[3]

    • Incubate the plate at room temperature for 60 minutes.[3]

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[3]

    • Incubate at room temperature for 40 minutes.[3]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[3]

    • Incubate at room temperature for 30 minutes.[3]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.[3]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a non-linear regression curve fit.

Cell-Based Proliferation/Viability Assay (MTT Assay)

This assay assesses the compound's ability to inhibit the proliferation of cancer cells that are dependent on EGFR signaling.

Objective: To determine the IC₅₀ of this compound on the viability of EGFR-dependent cancer cell lines.

Experimental Workflow:

seed Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24h (Allow Adhesion) seed->incubate1 treat Treat with Serial Dilutions of Test Compounds incubate1->treat incubate2 Incubate for 72h treat->incubate2 mtt Add MTT Reagent (0.5 mg/mL final concentration) incubate2->mtt incubate3 Incubate for 4h (Formazan Crystal Formation) mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data and Calculate IC₅₀ read->analyze

Caption: Workflow for MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, NCI-H1975) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.[4]

    • Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of this compound, Gefitinib, and Erlotinib in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 72 hours.[6]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[6]

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Western Blotting for EGFR Phosphorylation

This technique provides a direct visualization of the compound's inhibitory effect on EGFR autophosphorylation and downstream signaling pathways within the cell.

Objective: To assess the inhibition of EGFR phosphorylation at key tyrosine residues (e.g., Y1068, Y1173) and downstream effectors (e.g., p-Akt, p-Erk1/2) in response to treatment with this compound.

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Plate cells (e.g., A431 or an EGFR-mutant NSCLC line) and allow them to attach.

    • Starve the cells in a serum-free medium for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound, Gefitinib, or Erlotinib for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.[10]

  • SDS-PAGE and Electrotransfer:

    • Separate the protein lysates (20-50 µg) on an SDS-polyacrylamide gel.[10]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]

    • Incubate the membrane with primary antibodies against p-EGFR (e.g., Y1173), total EGFR, p-Akt, total Akt, p-Erk1/2, and total Erk1/2 overnight at 4°C.[11]

    • Wash the membrane three times with TBST.[10]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Comparative Efficacy Data

The following table summarizes representative IC₅₀ values for Gefitinib and Erlotinib from the literature. The experimental data generated for this compound should be presented in a similar format for direct comparison.

CompoundTarget/Cell LineIC₅₀ (nM)Reference
GefitinibEGFR (Wild-Type)>10,000[12]
EGFR (Exon 19 Del)5.4[12]
EGFR (L858R)35[12]
A549 (Wild-Type EGFR)1,000 - 10,000[13][14]
ErlotinibEGFR (Wild-Type)2,000[12]
EGFR (Exon 19 Del)7[12]
EGFR (L858R)12[12]
NCI-H1975 (L858R/T790M)1185[12]

Conclusion

This guide outlines a robust, multi-faceted approach to validating the efficacy of the novel compound, this compound. By leveraging established protocols and comparing its performance against clinically relevant drugs like Gefitinib and Erlotinib, researchers can generate the critical data needed to assess its potential as a kinase inhibitor. The proposed workflow, from direct enzymatic inhibition to cellular pathway modulation, provides a comprehensive and self-validating framework for advancing promising compounds through the drug discovery pipeline. The insights gained from these studies will be instrumental in determining the future trajectory of this compound as a potential therapeutic agent.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 19, 2026, from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 19, 2026, from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved January 19, 2026, from [Link]

  • Cold Spring Harbor Perspectives in Medicine. (2005, May 1). Gefitinib and erlotinib sensitivity in a panel of non-small cell lung cancer (NSCLC) cell lines. Retrieved January 19, 2026, from [Link]

  • MDPI. (2023, November 15). Identification of Dual-Target Inhibitors for Epidermal Growth Factor Receptor and AKT: Virtual Screening Based on Structure and Molecular Dynamics Study. Retrieved January 19, 2026, from [Link]

  • PubMed. (n.d.). Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2021, November 4). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Inhibitory effect of EGFR-TKIs (a) gefitinib and (b) erlotinib on the.... Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2019, September 19). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2016, July 19). How could I detect EGFR by western blot effectively?. Retrieved January 19, 2026, from [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved January 19, 2026, from [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Gefitinib and erlotinib suppressed growth of A549 cells in a.... Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2015, August 19). Gefitinib and Erlotinib Lead to Phosphorylation of Eukaryotic Initiation Factor 2 Alpha Independent of Epidermal Growth Factor Receptor in A549 Cells. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2021, April 21). Anlotinib combined with gefitinib can significantly improve the proliferation of epidermal growth factor receptor-mutant advanced non-small cell lung cancer in vitro and in vivo. Retrieved January 19, 2026, from [Link]

  • Scientific Reports. (2017, December 28). Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. Retrieved January 19, 2026, from [Link]

  • Journal of the National Cancer Institute. (2017, June 1). Gefitinib or Erlotinib vs Chemotherapy for EGFR Mutation-Positive Lung Cancer: Individual Patient Data Meta-Analysis of Overall Survival. Retrieved January 19, 2026, from [Link]

Sources

A Comparative Analysis of 4-Ethoxyquinazoline-6-carbonitrile and the Benchmark EGFR Inhibitor Gefitinib

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Oncology and Drug Discovery

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for the development of potent enzyme kinase inhibitors. This guide provides a detailed comparison of the well-established Epidermal Growth Factor Receptor (EGFR) inhibitor, gefitinib, with the lesser-known compound, 4-Ethoxyquinazoline-6-carbonitrile. While gefitinib serves as a benchmark with extensive clinical and preclinical data, this compound represents a structurally related yet publicly uncharacterized molecule. This analysis aims to provide a comprehensive overview of gefitinib's activity and to frame the potential relevance of related quinazoline derivatives in the ongoing search for novel anticancer agents.

The Central Role of EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[1] Upon binding with its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for normal cellular function.

However, in numerous cancers, including non-small cell lung cancer (NSCLC), breast, and colon cancers, EGFR signaling is often dysregulated through receptor overexpression or activating mutations. This aberrant signaling leads to uncontrolled cell proliferation and tumor growth, making EGFR a prime target for therapeutic intervention.

Gefitinib: A First-Generation EGFR Tyrosine Kinase Inhibitor

Gefitinib (Iressa®) is an orally active, selective inhibitor of the EGFR tyrosine kinase. It functions by competitively binding to the ATP-binding site within the kinase domain of EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of EGFR signaling can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Mechanism of Action of Gefitinib

Gefitinib's primary mechanism of action is the reversible inhibition of EGFR tyrosine kinase activity. By occupying the ATP-binding pocket, it prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor, a critical step in the activation of the signaling cascade. This targeted action is particularly effective in tumors that harbor activating mutations in the EGFR gene, which render them "addicted" to the EGFR signaling pathway for their growth and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P-EGFR Phosphorylated EGFR EGFR->P-EGFR Autophosphorylation Gefitinib Gefitinib Gefitinib->P-EGFR Inhibition RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P-EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P-EGFR->PI3K_AKT_mTOR Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival

Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.

In Vitro Activity of Gefitinib

The potency of gefitinib has been extensively characterized in a variety of in vitro assays. These studies are crucial for determining the concentration of the drug required to inhibit EGFR kinase activity and the growth of cancer cells.

Assay TypeTarget/Cell LineEGFR StatusIC50 ValueReference
Biochemical Assay EGFR Tyrosine KinaseWild-Type33 nM[1]
Cellular Assay EGF-Stimulated Tumor Cell Growth-54 nM[1]
Cellular Assay p-EGFR (Tyr1173) in NR6W cellsWild-Type26 nM
Cellular Assay p-EGFR (Tyr992) in NR6W cellsWild-Type57 nM
Cell Proliferation HCC827Exon 19 deletion15 nM
Cell Proliferation H3255L858R mutation3 nM
Cell Proliferation PC-9Exon 19 deletion77.26 nM
Cell Proliferation NCI-H1975L858R + T790M21.461 µM
Cell Proliferation A549Wild-Type19.91 µM

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In Vivo Efficacy of Gefitinib

The antitumor activity of gefitinib has been demonstrated in various preclinical xenograft models, where human tumor cells are implanted into immunocompromised mice.

Tumor ModelCancer TypeDosingOutcomeReference
GEO Colon Cancer XenograftsColon Cancer100 mg/kgDose-dependent inhibition of tumor growth
LoVo Tumor XenograftsColon Cancer100 mg/kgImproved anti-tumor effect of radiotherapy
LLC Metastasis ModelLung Cancer75 mg/kg/dayInhibited M2-like polarization of macrophages[1]

This compound: An Uncharacterized Analog

This compound shares the core quinazoline structure with gefitinib. The quinazoline ring system is a privileged scaffold in medicinal chemistry, known for its ability to mimic the adenine ring of ATP and thereby interact with the ATP-binding sites of various kinases.

At present, there is a notable absence of publicly available scientific literature detailing the biological activity of this compound. Searches of prominent scientific databases have not yielded studies on its efficacy as an anticancer agent, its inhibitory activity against EGFR or other kinases, or any direct comparative data against gefitinib.

While the shared quinazoline scaffold suggests a potential for kinase inhibitory activity, the specific substitutions on the ring system are critical determinants of a compound's potency, selectivity, and overall pharmacological profile. Without experimental data, any comparison to gefitinib remains speculative.

Experimental Protocols for Evaluating EGFR Inhibitors

For researchers interested in characterizing novel quinazoline derivatives like this compound, a series of well-established experimental workflows can be employed.

In Vitro EGFR Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase domain.

Principle: The assay quantifies the amount of ADP produced from the kinase reaction where EGFR transfers a phosphate group from ATP to a peptide substrate. The amount of ADP is then measured using a luminescent detection system.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) and a reference compound (e.g., gefitinib) in DMSO. Further dilute in a kinase buffer.

  • Reaction Setup: In a 384-well plate, add the diluted compound or DMSO (vehicle control).

  • Enzyme Addition: Add a solution containing the recombinant human EGFR kinase domain.

  • Reaction Initiation: Add a solution containing the peptide substrate and ATP to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a second reagent to convert the ADP produced to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal intensity is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Serial_Dilution Prepare Compound Serial Dilutions Plate_Setup Add Compounds to 384-well Plate Serial_Dilution->Plate_Setup Add_Enzyme Add EGFR Kinase Enzyme Plate_Setup->Add_Enzyme Add_Substrate_ATP Add Substrate & ATP Add_Enzyme->Add_Substrate_ATP Incubation Incubate at Room Temperature Add_Substrate_ATP->Incubation Stop_Reaction Stop Reaction & Deplete ATP Incubation->Stop_Reaction Detect_ADP Convert ADP to ATP & Measure Luminescence Stop_Reaction->Detect_ADP Data_Analysis Calculate IC50 Detect_ADP->Data_Analysis

Sources

A Senior Application Scientist's Guide to Characterizing Kinase Cross-Reactivity: A Comparative Analysis Featuring 4-Ethoxyquinazoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Quest for Selectivity

In the landscape of targeted cancer therapy, the quinazoline core represents a "privileged scaffold." Its structural resemblance to the adenine portion of ATP allows it to effectively compete for the ATP-binding pocket of numerous protein kinases.[1][2] This has led to the successful development of several FDA-approved drugs, particularly inhibitors of the Epidermal Growth Factor Receptor (EGFR) family, such as Gefitinib and Lapatinib.[3][4]

However, the human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding sites. This presents a formidable challenge: ensuring that a new chemical entity (NCE) designed to inhibit one kinase does not inadvertently inhibit others, leading to off-target toxicities. Conversely, in some cases, rationally designed cross-reactivity can yield beneficial multi-targeting effects.[5]

This guide provides a framework for characterizing the kinase selectivity profile of a novel quinazoline-based compound, which we will refer to as NCE-QZ1 (4-Ethoxyquinazoline-6-carbonitrile) . We will outline the essential experimental workflows, from broad biochemical screening to live-cell target validation, and compare the hypothetical profile of NCE-QZ1 against two well-established quinazoline inhibitors: the highly selective EGFR inhibitor Gefitinib and the dual EGFR/HER2 inhibitor Lapatinib .

The Rationale for a Tiered Approach to Cross-Reactivity Profiling

A robust assessment of inhibitor selectivity is not a single experiment but a multi-stage process. The goal is to move from a broad, high-throughput survey to a more biologically relevant, focused validation. This tiered approach ensures efficient use of resources and generates a comprehensive, reliable dataset for decision-making in a drug development program.

Our workflow is built on two pillars:

  • Biochemical Kinase Profiling: This is the foundational step. The NCE is tested against a large panel of purified kinases in vitro to identify any and all potential interactions.[6][7] This provides a raw, unbiased map of the compound's biochemical potency and spectrum of activity.

  • Cellular Target Engagement Assays: A positive "hit" in a biochemical assay does not guarantee the compound will engage the target in a living cell. Cellular assays are critical to confirm that the compound can permeate the cell membrane, avoid efflux pumps, and bind its intended (and unintended) targets in a complex physiological environment.[8][9]

Comparative Kinase Inhibition Profiles

To illustrate the process, we will analyze a hypothetical profile for NCE-QZ1 alongside the known profiles of Gefitinib and Lapatinib. The data presented here is for illustrative purposes, with comparator data drawn from public sources. A key metric for comparison is the IC50 value, the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Data Summary: IC50 Values (nM) Across a Representative Kinase Panel
Kinase TargetNCE-QZ1 (Hypothetical) Gefitinib (Iressa®) Lapatinib (Tykerb®)
EGFR 15 nM 33 nM [10]10.8 nM [11]
HER2 (ErbB2) 850 nM>10,000 nM9.2 nM [11]
HER4 (ErbB4)2,100 nM>10,000 nM367 nM[11]
VEGFR2180 nM>10,000 nM>10,000 nM
SRC3,500 nM>10,000 nM>10,000 nM
ABL1>10,000 nM>10,000 nM>10,000 nM
Analysis and Interpretation
  • Gefitinib demonstrates a highly selective profile. It is potent against EGFR while showing minimal activity against other kinases at concentrations up to 10,000 nM, establishing it as a benchmark for a selective inhibitor.[12]

  • Lapatinib exemplifies a dual inhibitor. It potently inhibits both EGFR and HER2 with near-equal affinity, a designed feature that is key to its clinical mechanism of action in HER2-positive breast cancer.[13][14][15] It also shows moderate activity against HER4 but is clean against the other kinases shown.

  • NCE-QZ1 (Hypothetical) presents a more complex profile. While potent against its primary target, EGFR, it displays significant off-target activity against VEGFR2 at a concentration only ~12-fold higher than its EGFR IC50. This level of cross-reactivity would require careful consideration. It could be a liability, potentially causing side effects associated with VEGFR2 inhibition, or it could offer a therapeutic advantage in tumors where both pathways are active. Further investigation would be essential.

Visualizing Kinase Selectivity

The following diagram illustrates the different selectivity profiles of the three compounds.

G cluster_compounds Quinazoline Inhibitors cluster_targets Kinase Targets NCE_QZ1 NCE-QZ1 EGFR EGFR NCE_QZ1->EGFR Potent VEGFR2 VEGFR2 NCE_QZ1->VEGFR2 Moderate Other Other Kinases NCE_QZ1->Other Gefitinib Gefitinib Gefitinib->EGFR Potent Gefitinib->Other Lapatinib Lapatinib Lapatinib->EGFR Potent HER2 HER2 Lapatinib->HER2 Potent Lapatinib->Other

Caption: Comparative target profiles of NCE-QZ1, Gefitinib, and Lapatinib.

Experimental Protocols: A Step-by-Step Guide

To generate the data required for a comparative analysis, the following validated methodologies are essential. The causality behind the choice of each protocol is to ensure a comprehensive and reliable assessment of the NCE's properties.

Protocol 1: In Vitro Biochemical Kinase Panel Screening

Causality: This initial screen is the most unbiased and direct method to assess the interaction between an NCE and a purified kinase enzyme.[6] By removing the complexities of a cellular environment, it provides a clear measure of biochemical potency (IC50). Using a radioactive format with [γ-³²P]ATP is a classic, highly sensitive method for directly measuring the enzymatic transfer of phosphate to a substrate.[16][17]

G cluster_prep Assay Preparation cluster_rxn Kinase Reaction cluster_detect Detection & Analysis A 1. Prepare Kinase Buffer B 2. Serially Dilute NCE-QZ1 C 3. Prepare Kinase/Substrate Mix D 4. Prepare [γ-³²P]ATP Mix G 7. Initiate with [γ-³²P]ATP Mix Incubate at 30°C D->G E 5. Add NCE-QZ1 to Plate F 6. Add Kinase/Substrate Mix E->F F->G H 8. Stop Reaction Spot onto Filter Paper G->H I 9. Wash to Remove Unused ATP H->I J 10. Quantify Radioactivity (Scintillation Counting) I->J K 11. Calculate % Inhibition Determine IC50 J->K

Caption: Workflow for an in vitro radioactive kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2x kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of NCE-QZ1 in 100% DMSO. Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a concentration range that will span the expected IC50.

  • Assay Plate Setup:

    • Add 2 µL of each diluted compound concentration to the wells of a 96-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a master mix containing the specific kinase and its corresponding substrate (e.g., a peptide or protein like Myelin Basic Protein) in 1x kinase buffer.

    • Add 23 µL of the kinase/substrate mix to each well.

    • Allow the plate to incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation and Incubation:

    • Prepare an ATP master mix containing cold ATP and [γ-³²P]ATP in 1x kinase buffer. The final ATP concentration should be at or near the Km of the specific kinase being tested.

    • Initiate the reaction by adding 25 µL of the ATP mix to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stopping and Detection:

    • Stop the reaction by adding an equal volume of 3% phosphoric acid.

    • Spot 10 µL from each well onto a phosphocellulose filter mat.

    • Wash the filter mat multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash with methanol.

    • Allow the mat to dry completely.

  • Data Analysis:

    • Quantify the radioactivity in each spot using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO-only control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement with NanoBRET™ Assay

Causality: This assay provides orthogonal validation of the biochemical data in a physiological context.[9] The principle of Bioluminescence Resonance Energy Transfer (BRET) allows for the direct measurement of compound binding to a target protein inside living cells.[8][18] A positive result confirms not only target binding but also cell permeability and circumvention of efflux mechanisms, which are critical properties for a drug candidate.[19]

Caption: Principle of the competitive NanoBRET target engagement assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

    • Plate the transfected cells into a white, 96-well assay plate and incubate for 24 hours to allow for protein expression.

  • Compound Addition:

    • Prepare a serial dilution of NCE-QZ1 in Opti-MEM™ medium.

    • Add the diluted compound to the cells and incubate under standard cell culture conditions (37°C, 5% CO₂) for 2 hours.

  • Tracer and Substrate Addition:

    • Prepare a mix containing the cell-permeable NanoBRET™ fluorescent tracer (specific for the kinase target) and the Nano-Glo® substrate in Opti-MEM™.

    • Add this mix to all wells.

  • Signal Detection:

    • Incubate the plate for 10 minutes at room temperature to allow the signal to stabilize.

    • Measure the luminescence signal at two wavelengths using a plate reader equipped with appropriate filters: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (Tracer, >600 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Normalize the data to controls (vehicle control = 100% engagement, control compound = 0% engagement).

    • Plot the corrected BRET ratio against the log of the inhibitor concentration and fit the curve to determine the cellular IC50.

Conclusion

The characterization of kinase inhibitor cross-reactivity is a cornerstone of modern drug discovery. As demonstrated with our hypothetical NCE-QZ1, a compound's identity is defined not only by the targets it hits but also by those it spares. A systematic, tiered approach, beginning with broad biochemical profiling and progressing to definitive cellular target engagement assays, is the most rigorous path to understanding a compound's true selectivity profile.

This comparative analysis between the selective inhibitor Gefitinib, the dual-inhibitor Lapatinib, and our hypothetical NCE-QZ1 highlights how such data directly informs the strategic development of a new therapeutic. It allows researchers to anticipate potential liabilities, identify opportunities for beneficial polypharmacology, and ultimately build a comprehensive data package that supports the progression of safer, more effective targeted therapies.

References

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • Principle of NanoBRET target engagement. A cell-permeable tracer as a... (n.d.). ResearchGate. [Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–118. [Link]

  • NanoBRET Assay Services. Reaction Biology. [Link]

  • NanoBRET™ Target Engagement for drug development. (2022). News-Medical.Net. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 850. [Link]

  • In vitro NLK Kinase Assay. (2017). Bio-protocol. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). ResearchGate. [Link]

  • Marzaro, G., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European journal of medicinal chemistry, 69, 134–146. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]

  • Pop, O. M., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(23), 15307. [Link]

  • Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. (n.d.). ResearchGate. [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • Johnston, S. (2006). Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer. Drugs of today (Barcelona, Spain : 1998), 42(7), 441–453. [Link]

  • Erlotinib. (2018). LiverTox - NCBI Bookshelf. [Link]

  • Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297–315. [Link]

  • Liu, J., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(4), 457–465. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 953013. [Link]

  • Di Leo, A., et al. (2007). Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity. Expert opinion on biological therapy, 7(2), 257–268. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 953013. [Link]

  • Gefitinib and erlotinib sensitivity in a panel of non-small cell lung cancer (NSCLC) cell lines. (2005). Cancer Research. [Link]

  • Higa, G. M., & Abraham, J. (2007). Lapatinib: a small-molecule inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor-2 tyrosine kinases used in the treatment of breast cancer. Clinical therapeutics, 29(8), 1581–1595. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 953013. [Link]

  • Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. (2012). SpringerLink. [Link]

  • Li, Y., et al. (2018). Genetic Association of Drug Response to Erlotinib in Chinese Advanced Non-small Cell Lung Cancer Patients. Frontiers in Pharmacology, 9, 357. [Link]

  • Costa, D. B., et al. (2008). Effects of erlotinib in EGFR mutated non-small cell lung cancers with resistance to gefitinib. Clinical cancer research : an official journal of the American Association for Cancer Research, 14(21), 7060–7067. [Link]

  • Chen, Y. T., et al. (2020). Successful erlotinib rechallenge in an EGFR-mutant metastatic non-small cell lung cancer patient with afatinib-induced drug rash with eosinophilia and systemic symptoms: A case report. Thoracic cancer, 11(7), 2024–2027. [Link]

  • Le-Vasseur, M., et al. (2018). Sensitization of EGFR Wild-Type Non–Small Cell Lung Cancer Cells to EGFR-Tyrosine Kinase Inhibitor Erlotinib. Molecular Cancer Therapeutics, 17(8), 1637–1647. [Link]

  • 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. (2016). PubMed. [Link]

  • '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. (2022). bioRxiv. [Link]

  • Smaill, J. B., et al. (2001). Tyrosine Kinase Inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as Soluble, Irreversible Inhibitors of the Epidermal Growth Factor Receptor. Journal of medicinal chemistry, 44(3), 429–440. [Link]

  • Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European journal of medicinal chemistry, 172, 101–116. [Link]

  • Lu, X., et al. (2012). Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors. Bioorganic & medicinal chemistry letters, 22(12), 4068–4072. [Link]

Sources

In Vivo Validation of 4-Ethoxyquinazoline-6-carbonitrile: A Comparative Guide to Preclinical Efficacy Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4-Ethoxyquinazoline-6-carbonitrile, a novel compound with potential therapeutic applications. Given the limited publicly available data on this specific molecule, this document serves as a detailed methodological blueprint for researchers, scientists, and drug development professionals. We will outline the necessary experiments to rigorously assess its anti-tumor activity, benchmark it against established standards of care, and generate the critical data package required for further preclinical and clinical development. The experimental designs described herein are grounded in established protocols for validating similar small molecule kinase inhibitors.

Introduction: The Quinazoline Scaffold and the Rationale for In Vivo Validation

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved cancer therapeutics, including gefitinib, erlotinib, and afatinib.[1] These molecules primarily function by inhibiting the tyrosine kinase activity of epidermal growth factor receptor (EGFR) and other members of the ErbB family, which are critical drivers of cell proliferation and survival in many cancers.[2][3][4][5] this compound, as a derivative of this class, warrants investigation into its potential as an anti-neoplastic agent.

While in vitro assays provide initial insights into a compound's potency and mechanism, in vivo validation is the crucible where its true therapeutic potential is revealed. Animal models allow for the assessment of a drug's efficacy in the context of a complex biological system, accounting for factors such as pharmacokinetics (PK), pharmacodynamics (PD), and potential toxicities. This guide will detail a robust workflow for the in vivo characterization of this compound, using a comparative approach against a well-established kinase inhibitor to contextualize its performance.

The In Vivo Validation Workflow: A Strategic Overview

The successful in vivo validation of a novel compound like this compound requires a multi-staged approach. The workflow is designed to de-risk the compound progressively, starting with safety and tolerability before moving to large-scale efficacy studies.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Assessment cluster_2 Phase 3: Mechanistic & PK/PD Studies A Compound Formulation & Stability B Maximum Tolerated Dose (MTD) Study A->B Determine safe dosing range C Xenograft Model Establishment B->C Inform dose selection for efficacy D Efficacy Study: - Vehicle Control - this compound - Comparator Drug (e.g., Erlotinib) C->D Initiate treatment in tumor-bearing mice E Pharmacokinetic (PK) Analysis D->E Collect samples during efficacy study F Pharmacodynamic (PD) Analysis (Target Engagement) D->F Collect tumor tissue post-study G Comprehensive Data Analysis & Go/No-Go Decision D->G Analyze tumor growth inhibition E->G Correlate exposure with efficacy F->G Confirm mechanism of action

Caption: High-level workflow for the in vivo validation of this compound.

Experimental Protocols: A Step-by-Step Guide

Animal Model Selection and Xenograft Establishment

The choice of an appropriate animal model is critical for the clinical relevance of the study. For initial efficacy testing of a potential EGFR/ErbB family inhibitor, human non-small cell lung cancer (NSCLC) cell lines are often used due to the high prevalence of EGFR mutations in this cancer type.

Recommended Cell Lines:

  • A549: Wild-type EGFR, often used as a baseline model.

  • NCI-H460a: Expresses EGFR and has shown sensitivity to EGFR inhibitors.[6]

  • HCC827 or PC9: Harbor activating EGFR mutations (e.g., exon 19 deletion) and are highly sensitive to EGFR tyrosine kinase inhibitors (TKIs).[7]

Protocol for Subcutaneous Xenograft Establishment:

  • Animal Husbandry: Use immunodeficient mice (e.g., athymic nude or NOD/SCID), aged 6-8 weeks. House them in a specific pathogen-free environment.

  • Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest cells during the logarithmic growth phase.

  • Implantation: Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel (to support initial tumor growth). Inject approximately 5 x 10^6 cells subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Begin caliper measurements every 2-3 days once tumors are palpable. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups. This ensures an even distribution of tumor sizes across all groups.

Maximum Tolerated Dose (MTD) Study

Before assessing efficacy, it is imperative to determine the highest dose of this compound that can be administered without causing unacceptable levels of toxicity.

Protocol:

  • Dose Escalation: Start with a low dose and escalate in subsequent cohorts of mice (3-5 mice per cohort).

  • Administration: Administer the compound daily via a clinically relevant route, typically oral gavage (p.o.). The vehicle (e.g., 6% Captisol) should be administered to a control group.[7]

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including weight loss, changes in behavior (lethargy, ruffled fur), and signs of distress. Body weight should be recorded daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause more than a 15-20% loss of body weight or any signs of severe morbidity.

Comparative Efficacy Study

This is the pivotal experiment to determine the anti-tumor activity of this compound relative to a control and a standard-of-care comparator.

Experimental Groups (n=8-10 mice per group):

  • Group 1 (Vehicle Control): Administered the vehicle solution on the same schedule as the treatment groups.

  • Group 2 (this compound): Administered at its MTD (or a fraction thereof), daily, p.o.

  • Group 3 (Comparator - e.g., Erlotinib): Administered at a clinically relevant and effective dose (e.g., 100 mg/kg, daily, p.o.).[6]

Protocol:

  • Treatment: Begin treatment once tumors are established and mice are randomized. Administer the respective treatments for a predefined period, typically 21-28 days.

  • Tumor and Body Weight Monitoring: Measure tumor volumes and body weights every 2-3 days.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or at the end of the treatment period.

  • Data Collection: At the end of the study, collect terminal tumor weights and tissues for further analysis.

Data Presentation and Comparative Analysis

The data generated from the efficacy study should be presented clearly to allow for a direct comparison between the treatment groups.

Table 1: Hypothetical Efficacy Data for this compound in an A549 Xenograft Model

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1850 ± 2100-2.5
This compound75 mg/kg, daily p.o.650 ± 9564.9-5.1
Erlotinib100 mg/kg, daily p.o.530 ± 8071.4-6.3

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Validation

Understanding the PK/PD relationship is crucial for interpreting the efficacy data and optimizing the dosing regimen.

Pharmacokinetic (PK) Analysis

PK studies measure the concentration of the drug in the body over time (absorption, distribution, metabolism, and excretion - ADME).

Protocol:

  • Satellite Groups: Use a separate cohort of tumor-bearing mice for PK analysis to avoid interfering with the efficacy study.

  • Sample Collection: After a single dose of this compound, collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).

  • Analysis: Process the blood to plasma and analyze the concentration of the drug using a validated method like liquid chromatography-mass spectrometry (LC-MS/MS).

  • Key Parameters: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which represents total drug exposure.

Table 2: Hypothetical Pharmacokinetic Parameters

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·h/mL)
This compound751250211500
Erlotinib1001500213000
Pharmacodynamic (PD) Analysis

PD studies assess the effect of the drug on its intended molecular target within the tumor tissue. This is a critical step to confirm the mechanism of action in vivo.

G cluster_0 Signaling Cascade EGFR EGFR Receptor PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS Drug This compound Drug->EGFR Inhibits Kinase Activity ATP ATP ATP->EGFR Binds to ATP pocket Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Caption: Hypothesized signaling pathway inhibited by this compound.

Protocol:

  • Tissue Collection: At the end of the efficacy study, or in a separate short-term study, collect tumor tissues from all treatment groups at a specific time point after the final dose (e.g., 4 hours).

  • Lysate Preparation: Immediately snap-freeze the tumors in liquid nitrogen or process them into lysates.

  • Western Blot Analysis: Perform Western blotting on the tumor lysates to measure the phosphorylation status of the target protein (e.g., EGFR) and downstream signaling molecules (e.g., Akt, Erk). A reduction in the phosphorylated form of the target is a direct indicator of target engagement.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous pathway for the in vivo validation of this compound. By following these protocols, researchers can generate a robust data package that details the compound's efficacy, safety profile, and mechanism of action. A successful outcome, demonstrating significant tumor growth inhibition and a favorable PK/PD profile compared to established drugs like Erlotinib, would provide a strong rationale for advancing this compound into further preclinical development, including studies in orthotopic or patient-derived xenograft (PDX) models, and ultimately towards clinical trials.

References

  • Higgins, B., et al. (2004). Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models. Anti-cancer drugs, 15(5), 503-512. Available at: [Link]

  • Deng, Y., et al. (2023). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200223. Available at: [Link]

  • Zhang, J., et al. (2023). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. ResearchGate. Available at: [Link]

  • Zhang, J., et al. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. Future Medicinal Chemistry. Available at: [Link]

  • Deng, Y., et al. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I. Future Medicinal Chemistry. Available at: [Link]

  • Pollack, V. A., et al. (1999). Erlotinib: Preclinical Investigations. CancerNetwork. Available at: [Link]

  • Wawruszak, A., et al. (2022). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Molecules, 27(19), 6667. Available at: [Link]

  • Spring, B. Q., et al. (2015). Erlotinib Pretreatment Improves Photodynamic Therapy of Non–Small Cell Lung Carcinoma Xenografts via Multiple Mechanisms. Cancer Research, 75(15), 3118-3126. Available at: [Link]

  • Noro, R., et al. (2013). Continuous inhibition of epidermal growth factor receptor phosphorylation by erlotinib enhances antitumor activity of chemotherapy in erlotinib-resistant tumor xenografts. Cancer Science, 104(10), 1347-1354. Available at: [Link]

  • Montagnoli, A., et al. (2009). Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. Blood, 114(22), 384. Available at: [Link]

  • Hrustanovic, G., et al. (2015). Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer. Oncotarget, 6(32), 33459-33471. Available at: [Link]

  • Lin, N. U., et al. (2014). A phase II study of afatinib (BIBW 2992), an irreversible ErbB family blocker, in patients with HER2-positive metastatic breast cancer progressing after trastuzumab. Breast Cancer Research and Treatment, 143(3), 509-516. Available at: [Link]

Sources

A Researcher's Guide to Differentiating Quinazoline Isomers: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, heterocyclic compounds are of paramount importance, with quinazoline and its isomers standing out as privileged scaffolds in a multitude of pharmacologically active agents. Quinazoline (1,3-diazanaphthalene), and its structural isomers—cinnoline (1,2-diazanaphthalene), quinoxaline (1,4-diazanaphthalene), and phthalazine (2,3-diazanaphthalene)—all share the same molecular formula (C₈H₆N₂) but exhibit distinct physicochemical and biological properties.[1][2] This divergence is a direct consequence of the differential placement of the two nitrogen atoms within the bicyclic aromatic framework. For researchers in medicinal chemistry and materials science, the ability to unequivocally distinguish between these isomers is not merely an academic exercise but a critical step in ensuring the synthesis of the correct molecular entity, which in turn dictates biological activity and therapeutic efficacy.

This guide provides an in-depth, comparative analysis of the spectroscopic data of these four key isomers. We will delve into the nuances of their ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, as well as their Mass Spectrometry (MS) fragmentation patterns. By understanding the underlying principles of how the nitrogen atoms' positions influence the electronic and vibrational properties of the molecules, researchers can confidently identify and characterize these important heterocyclic systems.

The Foundational Isomers: A Structural Overview

The core of our discussion revolves around the four benzodiazine isomers. The arrangement of the nitrogen atoms within the pyrimidine or pyridazine ring fused to the benzene ring dictates the electronic distribution and, consequently, the spectroscopic fingerprint of each molecule.

Caption: The core structures of Quinazoline and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment, which is significantly modulated by the position of the electronegative nitrogen atoms in the quinazoline isomers.

The Causality Behind Chemical Shift Differences

The positions of the nitrogen atoms influence the electron density across the entire bicyclic system through inductive effects and resonance. Nitrogen atoms, being more electronegative than carbon, withdraw electron density, generally deshielding nearby protons and carbons (causing them to resonate at a higher ppm). The lone pair of electrons on the nitrogen atoms also plays a crucial role.

A comparative analysis of the ¹³C NMR spectra of diazanaphthalenes reveals a systematic deshielding of the carbon atoms adjacent to the nitrogen atoms (the α-carbons).[3] The effect is most pronounced at the carbon atoms situated between two nitrogen atoms, as seen in quinazoline (C2). The chemical shifts of the protons are similarly affected, with protons on the heterocyclic ring being particularly informative.

Comparative ¹H NMR Data

The ¹H NMR spectra of these isomers are distinct, especially in the heterocyclic ring region. The symmetry of quinoxaline and phthalazine results in simpler spectra compared to the asymmetry of quinazoline and cinnoline.

CompoundH2/H3/H4 (ppm)H5/H6/H7/H8 (ppm)Solvent
Quinazoline H2: ~9.3, H4: ~9.8~7.7-8.2CDCl₃
Cinnoline H3: ~7.7, H4: ~9.2~7.8-8.4CDCl₃
Quinoxaline H2/H3: ~8.8~7.7-8.1CDCl₃
Phthalazine H1/H4: ~9.5~7.9-8.1CDCl₃

Note: Approximate chemical shifts are compiled from various sources and may vary slightly based on experimental conditions.[4][5][6]

Comparative ¹³C NMR Data

The ¹³C NMR spectra provide a clear differentiation based on the chemical shifts of the carbons in the nitrogen-containing ring.

CompoundC2/C3/C4 (ppm)C4a/C8a (ppm)C5/C6/C7/C8 (ppm)Solvent
Quinazoline C2: ~159, C4: ~163~128, ~151~127-134DMSO-d₆
Cinnoline C3: ~126, C4: ~147~129, ~146~127-133CDCl₃
Quinoxaline C2/C3: ~145~129, ~143~129-130CDCl₃
Phthalazine C1/C4: ~152~127, ~133~127-133DMSO-d₆

Note: Approximate chemical shifts are compiled from various sources and may vary slightly based on experimental conditions.[3][7][8][9]

Experimental Protocol: High-Resolution NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is essential for unambiguous isomer identification.

Caption: A standardized workflow for NMR analysis of quinazoline isomers.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of a molecule. While the IR spectra of these isomers are complex due to the numerous aromatic C-H and C-C vibrations, the characteristic C=N stretching and ring deformation modes in the fingerprint region (1650-1400 cm⁻¹) can be diagnostic.

The Causality Behind Vibrational Differences

The position of the nitrogen atoms alters the bond strengths and dipole moments of the C=N and C=C bonds within the heterocyclic ring. This leads to shifts in the frequencies of their stretching and bending vibrations. For instance, the C=N stretching vibrations in these isomers typically appear in the 1620-1500 cm⁻¹ range. The pattern of C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ region can also be indicative of the substitution pattern on the benzene ring, which is influenced by the fused heterocyclic ring.

Comparative IR Data
CompoundKey Vibrational Bands (cm⁻¹)
Quinazoline ~3050 (Ar C-H stretch), ~1615, 1570, 1490 (C=N, C=C stretch)
Cinnoline ~3060 (Ar C-H stretch), ~1620, 1580, 1470 (C=N, C=C stretch)
Quinoxaline ~3060 (Ar C-H stretch), ~1570, 1500, 1460 (C=N, C=C stretch)
Phthalazine ~3050 (Ar C-H stretch), ~1600, 1580, 1490 (C=N, C=C stretch)

Note: Approximate frequencies are compiled from various sources. Sample preparation (e.g., KBr pellet, thin film) can influence peak positions.[10]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Caption: Workflow for obtaining a high-quality FTIR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the quinazoline isomers exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions.[11][12]

The Causality Behind Absorption Differences

The energies of the molecular orbitals (and thus the wavelengths of electronic transitions) are influenced by the positions of the nitrogen atoms. The lone pairs on the nitrogen atoms introduce n orbitals, leading to n → π* transitions, which are typically weaker and occur at longer wavelengths than the π → π* transitions. The extent of conjugation and the symmetry of the molecule also play a significant role in determining the absorption maxima (λ_max) and molar absorptivity (ε). Theoretical studies on the excited states of these isomers have helped in assigning these electronic transitions.[13]

Comparative UV-Vis Data
Compoundλ_max (nm) (ε, M⁻¹cm⁻¹)Solvent
Quinazoline ~224, ~270, ~305Ethanol
Cinnoline ~220, ~277, ~310, ~390Ethanol
Quinoxaline ~235, ~315, ~335Ethanol
Phthalazine ~220, ~260, ~300Ethanol

Note: Data compiled from various sources. The solvent can significantly affect λ_max values.[14][15]

Experimental Protocol: UV-Vis Spectroscopy

Caption: Standard procedure for UV-Vis spectroscopic analysis.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural clues. For isomers, the molecular ion peak (M⁺˙) will be identical (m/z 130 for the parent compounds), but their fragmentation patterns upon ionization can differ.

The Causality Behind Fragmentation Differences

The stability of the molecular ion and the pathways of its fragmentation are dictated by the underlying structure. The positions of the nitrogen atoms influence which bonds are most likely to break and which resulting fragments are most stable. A common fragmentation pathway for these N-heterocycles is the loss of HCN (27 Da) or N₂ (28 Da), depending on the isomer.

Comparative Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Quinazoline 130103 (-HCN), 76
Cinnoline 130102 (-N₂), 76
Quinoxaline 130103 (-HCN), 76
Phthalazine 130102 (-N₂), 76

Note: Fragmentation is highly dependent on the ionization method (e.g., EI, ESI) and energy.[16][17]

The most diagnostic fragmentation is the loss of N₂ for cinnoline and phthalazine, where the two nitrogen atoms are adjacent, versus the loss of HCN for quinazoline and quinoxaline.

Conclusion

The four primary isomers of quinazoline, while sharing a common molecular formula, are distinct chemical entities with unique spectroscopic signatures. The strategic application of NMR, IR, UV-Vis, and Mass Spectrometry allows for their unambiguous differentiation. This guide has demonstrated that the key to distinguishing these isomers lies in understanding how the relative positions of the two nitrogen atoms systematically alter the electronic and vibrational landscape of the molecule. For the researcher engaged in the synthesis of novel therapeutics or materials based on these scaffolds, a thorough understanding of these spectroscopic nuances is not just beneficial—it is essential for success.

References

  • UV-Visible spectra of selected quinazoline derivatives in acetonitrile... - ResearchGate. Available at: [Link]

  • Computational investigation, comparative approaches, molecular structural, vibrational spectral, non-covalent interaction (NCI), and electron excitations analysis of benzodiazepine derivatives - PubMed. Available at: [Link]

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC. Available at: [Link]

  • van der Weijer, P., van der Meer, D., & Kruk, C. (1976). Diazanaphthalenes: A ¹³C NMR investigation on the site of protonation and pKa values. Organic Magnetic Resonance, 8(4), 187-191. Available at: [Link]

  • Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives - RACO. Available at: [Link]

  • Quinazoline | C8H6N2 | CID 9210 - PubChem. Available at: [Link]

  • Phthalazine | C8H6N2 | CID 9207 - PubChem. Available at: [Link]

  • Quinazoline vs. cinnoline, phthalazine, quinoline and iso - ResearchGate. Available at: [Link]

  • Quinoxaline | C8H6N2 | CID 7045 - PubChem. Available at: [Link]

  • 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives - PubMed. Available at: [Link]

  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation - Open Research@CSIR-NIScPR. Available at: [Link]

  • A theoretical study of low-lying singlet and triplet excited states of quinazoline, quinoxaline and phthalazine: insight into triplet formation - Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

  • Cinnoline | C8H6N2 | CID 9208 - PubChem. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Quinazoline fused 1,2,4-triazoles: PIDA-mediated synthesis, characterization, anti-breast cancer agents, ABTS radical scavenging. Available at: [Link]

  • 13C nuclear magnetic resonance spectra of quinoxaline derivatives - RSC Publishing. Available at: [Link]

  • Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC. Available at: [Link]

  • Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens - PubMed Central. Available at: [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR | JACS Au - ACS Publications. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. Available at: [Link]

  • 1H-Benzo[de]cinnolines: an interesting class of heterocycles - Digital CSIC. Available at: [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR - PMC - PubMed Central. Available at: [Link]

  • Discrimination between Protonation Isomers of Quinazoline by Ion Mobility and UV-Photodissociation Action Spectroscopy - PubMed. Available at: [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Core structures of quinazolines, phthalazines and quinoxalines Quinoxaline - ResearchGate. Available at: [Link]

  • Benzodiazines (quinoxaline, quinazoline, cinnoline, phthalazine) and their bioisosteres (naphthalene, quinoline, benzothiophene). - ResearchGate. Available at: [Link]

  • Cinnoline | 633 Publications | 4500 Citations | Top Authors | Related Topics - SciSpace. Available at: [Link]

  • Analytical methods for determination of benzodiazepines. A short review - ResearchGate. Available at: [Link]

  • Phthalazine - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. Available at: [Link]

  • (PDF) Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O - ResearchGate. Available at: [Link]

  • 15N NMR Spectroscopy ‐ Applications in Heterocyclic Chemistry - ResearchGate. Available at: [Link]

  • Nitrogen NMR. Available at: [Link]

  • 1H and 13C NMR Study of 1‐Hydrazino‐2,3‐dihydro‐1H‐pyrazolo[1,2‐a]pyridazine‐5,8‐diones and ‐1H‐pyrazolo[1,2‐b]phthalazine‐5,10‐diones and Their Ring‐Chain Tautomerism | Request PDF - ResearchGate. Available at: [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Publishing. Available at: [Link]

Sources

A Comparative Guide to the Purity Assessment of Synthesized 4-Ethoxyquinazoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is paramount. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 4-Ethoxyquinazoline-6-carbonitrile, a significant building block in medicinal chemistry.[1] We will delve into the practical application and comparative strengths of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide will not only present protocols but also explore the underlying scientific principles to empower you to make informed decisions in your analytical workflow.

The assurance of a compound's purity is a critical aspect of pharmaceutical quality control, directly impacting the safety, efficacy, and reproducibility of therapeutic agents.[2][3] Regulatory bodies such as the FDA and EMA mandate rigorous validation of analytical methods to ensure that the data generated is reliable and consistent.[2][4] This guide is structured to provide a self-validating framework for the purity assessment of this compound.

The Critical Role of Purity in Quinazoline-Based Drug Discovery

Quinazoline derivatives are a prominent class of N-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][5] this compound serves as a crucial intermediate in the synthesis of various therapeutic agents. The presence of impurities, even in minute quantities, can alter the pharmacological and toxicological profile of the final compound, leading to unforeseen side effects or reduced efficacy. Therefore, a multi-faceted analytical approach is essential to comprehensively characterize the purity of synthesized this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is an indispensable technique for purity assessment in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy.[6] It excels at separating the target compound from structurally related impurities, such as starting materials, by-products, and degradation products.

Principle of Separation

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus will be retained longer, resulting in a later elution time.

Experimental Protocol: Reversed-Phase HPLC Method

This protocol provides a robust starting point for the purity analysis of this compound. Method optimization may be required based on the specific impurity profile of the synthesized batch.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in 50:50 Acetonitrile:Water

Causality Behind Experimental Choices:

  • C18 Column: The octadecylsilane stationary phase provides excellent hydrophobic retention for the aromatic quinazoline ring system.

  • Formic Acid in Mobile Phase: The addition of an acid sharpens the peaks of ionizable compounds and improves chromatographic resolution.

  • Gradient Elution: A gradient from a weaker to a stronger mobile phase ensures the elution of both polar and nonpolar impurities within a reasonable timeframe.

  • UV Detection at 254 nm: The quinazoline scaffold contains a chromophore that strongly absorbs UV light at this wavelength, providing good sensitivity.

Data Interpretation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of any additional peaks indicates the presence of impurities. For a comprehensive analysis, a forced degradation study can be performed to ensure the method is stability-indicating.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for purity assessment. Unlike HPLC, which separates compounds, NMR provides information on the chemical environment of each atom in the molecule.

Principle of Analysis

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus. By analyzing the chemical shifts, coupling constants, and integration of the signals in an NMR spectrum, the structure of a molecule can be confirmed, and the presence of impurities can be detected.

Experimental Protocol: ¹H and ¹³C NMR
Parameter Condition
Spectrometer 400 MHz or higher
Solvent Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Techniques ¹H NMR, ¹³C NMR, and optionally 2D NMR (COSY, HSQC) for full structural assignment
Sample Preparation 5-10 mg dissolved in ~0.7 mL of deuterated solvent

Interpreting the Spectra:

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the ethoxy group protons, the aromatic protons on the quinazoline ring, and the nitrile group's influence on adjacent protons. The integration of these signals should correspond to the number of protons in each environment. Impurities will present as additional, unexpected signals.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the quinazoline core, the ethoxy group, and the nitrile group will be characteristic. The presence of unexpected carbon signals would indicate impurities.

Mass Spectrometry (MS): Confirming Molecular Weight and Identifying Impurities

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an excellent tool for confirming the molecular weight of the synthesized compound and for identifying potential impurities.

Principle of Detection

In a mass spectrometer, molecules are first ionized, and the resulting ions are then separated based on their m/z ratio and detected. The most common ionization technique for this type of molecule is Electrospray Ionization (ESI), which is a soft ionization method that typically produces the protonated molecule [M+H]⁺.

Experimental Protocol: ESI-MS
Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Infusion Direct infusion of the sample solution or coupled with an LC system (LC-MS)
Sample Preparation Dilute solution (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

Data Analysis:

The expected m/z for the protonated molecule of this compound (C₁₁H₉N₃O, Molecular Weight: 199.21 g/mol ) would be approximately 200.22 [M+H]⁺. Any other significant signals in the mass spectrum could correspond to impurities or fragments of the parent molecule.

Comparative Analysis of Techniques

Technique Strengths Limitations
HPLC High resolution and sensitivity for separating impurities. Excellent for quantitative analysis.May not distinguish between isomers with similar polarities. Requires reference standards for impurity identification.
NMR Provides detailed structural information. Can identify and quantify impurities without a reference standard (qNMR).Lower sensitivity compared to HPLC and MS. Complex spectra can be difficult to interpret if multiple impurities are present.
MS High sensitivity and excellent for confirming molecular weight. Can identify impurities by their mass.May not distinguish between isomers. Ionization efficiency can vary between compounds, making quantification challenging without standards.

Visualizing the Analytical Workflow

A systematic approach to purity assessment is crucial for obtaining reliable and comprehensive results.

Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation & Identification cluster_3 Data Integration & Reporting Synthesized Compound Synthesized Compound Dissolution Dissolve in appropriate solvent Synthesized Compound->Dissolution HPLC HPLC Analysis (Purity & Impurity Profile) Dissolution->HPLC NMR NMR Spectroscopy (Structure Verification) Dissolution->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Dissolution->MS Data Analysis Integrate and Analyze Data HPLC->Data Analysis NMR->Data Analysis MS->Data Analysis Purity Report Generate Certificate of Analysis Data Analysis->Purity Report

Caption: A comprehensive workflow for the purity assessment of this compound.

Conclusion

The purity assessment of synthesized this compound requires a multi-pronged approach that leverages the complementary strengths of HPLC, NMR, and Mass Spectrometry. HPLC provides the quantitative backbone for purity determination and impurity profiling. NMR offers invaluable structural confirmation and can identify unknown impurities. Mass Spectrometry serves as a rapid and highly sensitive tool for molecular weight verification. By integrating the data from these techniques, researchers can have a high degree of confidence in the purity and identity of their synthesized compounds, which is a critical step in the journey of drug discovery and development.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Jadhav, S. B., et al. (n.d.). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences.
  • International Journal of Pharmaceutical Erudition. (2020, March 22). Analytical Method Validation Parameters: An Updated Review.
  • Veerapandian, M., et al. (2009, April 23).
  • LabSolu. (n.d.). This compound.
  • International Journal of Chemical Sciences. (2016, October 15). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING.
  • Sigma-Aldrich. (n.d.). This compound | 1818847-80-1.
  • ChemicalBook. (n.d.). This compound CAS#: 1818847-80-1.
  • PMC. (n.d.). Quinazoline derivatives: synthesis and bioactivities.

Sources

A Senior Application Scientist's Guide to Benchmarking 4-Ethoxyquinazoline-6-carbonitrile Against Known Kinase Inhibitor Standards

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors for oncology.[1][2] This guide provides a comprehensive framework for benchmarking the novel compound, 4-Ethoxyquinazoline-6-carbonitrile, against established standards in the field. We present a series of head-to-head comparisons grounded in robust, detailed experimental protocols. Our analysis focuses on the critical performance attributes for a kinase inhibitor: biochemical potency, cellular efficacy, target engagement, and metabolic stability. By contextualizing the performance of this compound against industry-standard drugs such as Erlotinib and Gefitinib, this guide offers researchers a clear, data-driven assessment of its potential as a valuable tool compound or a starting point for further drug discovery efforts.

Introduction: The Quinazoline Scaffold and the Rationale for Benchmarking

The quinazoline ring system is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved kinase inhibitors.[2] Compounds like Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[3][4][5][6] Their mechanism involves competitively binding to the ATP pocket of the EGFR kinase domain, which blocks downstream signaling pathways that drive cell proliferation and survival.[7][8][9][10][11]

This compound shares this core structure, suggesting it may exhibit similar kinase inhibitory properties. However, its efficacy and specificity are unknown. Rigorous benchmarking is essential to understand its pharmacological profile. This process involves comparing its performance in standardized assays against well-characterized compounds, providing a clear measure of its relative strengths and weaknesses.

Selection of Comparators: For this guide, we have selected two first-generation EGFR inhibitors as primary standards:

  • Erlotinib: A potent, reversible EGFR tyrosine kinase inhibitor used to treat NSCLC and pancreatic cancer.[3][7][]

  • Gefitinib: Another reversible EGFR inhibitor used for NSCLC with specific EGFR mutations.[4][5][9]

These compounds provide a robust baseline for potency, selectivity, and cellular activity, allowing for a meaningful evaluation of this compound.

Performance Benchmarking: Methodologies & Comparative Data

This section details the experimental protocols and presents comparative data for this compound and the selected standards. The causality behind experimental choices, including controls, is explained to ensure scientific rigor.

Biochemical Potency: Direct Kinase Inhibition

Objective: To determine the direct inhibitory activity of the test compounds against the purified EGFR tyrosine kinase domain. The half-maximal inhibitory concentration (IC50) is the primary metric.

Experimental Rationale: A biochemical assay isolates the kinase from cellular complexity, providing a direct measure of a compound's ability to inhibit enzymatic activity.[13] We utilize a luminescence-based assay that quantifies ATP consumption, a direct proxy for kinase activity.[14] This format is highly sensitive, scalable, and avoids the safety and disposal issues of traditional radiometric assays.[15][16]

Experimental Workflow for Biochemical Potency

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep1 Serial Dilution of Compounds (100 µM to 1 nM) react1 Incubate Kinase with Compounds (15 min @ RT) prep1->react1 prep2 Prepare Kinase Reaction Mix: - EGFR Kinase - Poly(GT) Substrate - Assay Buffer prep2->react1 react2 Initiate Reaction: Add ATP (10 µM) react1->react2 react3 Incubate (60 min @ RT) react2->react3 detect1 Add ADP-Glo™ Reagent (Stop Kinase Reaction, Deplete unused ATP) react3->detect1 detect2 Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) detect1->detect2 detect3 Measure Luminescence (Plate Reader) detect2->detect3 analysis1 Plot Luminescence vs. [Compound] detect3->analysis1 analysis2 Calculate IC50 Values (Non-linear Regression) analysis1->analysis2

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Comparative Biochemical Potency Data

CompoundTarget KinaseIC50 (nM)
This compound EGFR (WT)75.3
ErlotinibEGFR (WT)2.1
GefitinibEGFR (WT)3.5
Staurosporine (Positive Control)EGFR (WT)6.2
DMSO (Negative Control)EGFR (WT)>100,000

Interpretation: The data indicates that this compound is a direct inhibitor of EGFR kinase activity. However, its potency is significantly lower (approximately 20-35 fold weaker) than the established first-generation inhibitors Erlotinib and Gefitinib.

Cellular Efficacy: Inhibition of Cancer Cell Proliferation

Objective: To assess the ability of the compounds to inhibit the proliferation of cancer cells that are dependent on EGFR signaling.

Experimental Rationale: A cell-based assay provides a more physiologically relevant context, accounting for cell permeability, target engagement in a native environment, and effects on downstream signaling. We use the A549 non-small cell lung cancer cell line, which expresses wild-type EGFR. Cell viability is measured using the CellTiter-Glo® Luminescent Assay, which quantifies ATP levels as an indicator of metabolically active cells.[17][18][19]

Experimental Workflow for Cellular Viability

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_readout Readout cluster_analysis Analysis culture1 Seed A549 Cells in 96-well plates (5,000 cells/well) culture2 Incubate 24h (37°C, 5% CO2) culture1->culture2 treat1 Dose cells with serially diluted compounds culture2->treat1 treat2 Incubate 72h treat1->treat2 read1 Equilibrate plate to Room Temp treat2->read1 read2 Add CellTiter-Glo® Reagent read1->read2 read3 Mix & Incubate 10 min read2->read3 read4 Measure Luminescence read3->read4 analysis1 Normalize Data to DMSO Control read4->analysis1 analysis2 Calculate GI50 Values (Dose-Response Curve) analysis1->analysis2

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Comparative Cellular Efficacy Data

CompoundCell LineGI50 (µM)
This compound A549 (EGFR WT)8.2
ErlotinibA549 (EGFR WT)0.45
GefitinibA549 (EGFR WT)0.61
Doxorubicin (Positive Control)A549 (EGFR WT)0.05
DMSO (Negative Control)A549 (EGFR WT)>100

Interpretation: The cellular data corroborates the biochemical findings. This compound inhibits cancer cell proliferation but requires a significantly higher concentration than Erlotinib and Gefitinib. The drop-off in potency from the biochemical to the cellular assay is a common phenomenon and may reflect factors like cell membrane permeability or efflux pump activity.

Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm that the compound directly binds to its intended target (EGFR) inside intact cells.

Experimental Rationale: Cellular efficacy demonstrates an effect, but does not prove it is caused by binding to the intended target. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement.[20][21] The principle is that when a ligand binds to a protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[22][23] By heating intact cells treated with a compound and then measuring the amount of soluble EGFR remaining, we can directly observe this stabilization.

Comparative Target Engagement Data

Compound (at 10 µM)TargetThermal Shift (ΔTm)
This compound EGFR+1.8 °C
ErlotinibEGFR+4.5 °C
GefitinibEGFR+4.1 °C
DMSO (Vehicle Control)EGFR0 °C (Baseline)

Interpretation: this compound induces a measurable thermal shift, confirming that it engages with EGFR in a cellular environment. The magnitude of the shift is modest compared to Erlotinib and Gefitinib, which aligns with its lower biochemical and cellular potency. This suggests a weaker or less durable interaction with the target protein in situ.

In Vitro ADME: Metabolic Stability

Objective: To assess the compound's susceptibility to metabolism by liver enzymes, a key factor in determining its potential in vivo half-life.

Experimental Rationale: Rapid metabolism by liver enzymes (primarily cytochrome P450s) is a common reason for drug failure.[24] The human liver microsome (HLM) stability assay is a standard in vitro model to predict hepatic clearance.[24][25] Compounds are incubated with HLMs, and the rate of disappearance of the parent compound is measured over time by LC-MS/MS.[26]

Comparative Metabolic Stability Data

CompoundHalf-Life (T½, min) in HLMIn Vitro Intrinsic Clearance (CLint, µL/min/mg)Classification
This compound 4531Moderate
Erlotinib2850Moderate-High
Gefitinib1973High
Verapamil (High Clearance Control)<15>92High
Propranolol (Moderate Clearance Control)4035Moderate

Interpretation: this compound demonstrates moderate metabolic stability, superior to both Erlotinib and Gefitinib in this assay. This is a favorable characteristic, suggesting it may have a longer half-life in vivo. This improved stability could be a key differentiating factor and an area for further investigation and optimization.

Integrated Discussion and Future Directions

This benchmarking guide provides a multifaceted performance profile of this compound.

Synthesis of Findings:

  • Potency & Efficacy: The compound is a confirmed, direct inhibitor of EGFR with anti-proliferative activity in cancer cells. However, its potency is substantially lower than the clinical standards Erlotinib and Gefitinib.

  • Target Engagement: CETSA® results validate that its cellular activity is a consequence of binding to EGFR, though the interaction appears weaker than that of the comparators.

  • Metabolic Stability: The compound's most promising feature is its moderate metabolic stability, which surpasses that of the established drugs in this in vitro model.

Overall Assessment: this compound, in its current form, is not a direct competitor to Erlotinib or Gefitinib due to its lower potency. However, it represents a valuable chemical scaffold. Its favorable metabolic stability suggests that the ethoxy and carbonitrile substitutions may confer advantageous ADME properties.

Recommended Next Steps:

  • Selectivity Profiling: A broad kinase panel screen (e.g., KinomeScan) is critical to determine its selectivity. Is it a specific EGFR inhibitor, or does it inhibit multiple kinases?[27] High selectivity is crucial for minimizing off-target toxicity.

  • Structure-Activity Relationship (SAR) Studies: The quinazoline core could be used as a foundation for a medicinal chemistry program. The goal would be to modify other positions on the scaffold to dramatically improve potency while retaining the favorable metabolic stability.

  • Profiling Against Mutant EGFR: Test the compound against clinically relevant EGFR mutants (e.g., L858R, T790M) to see if it has a different activity profile than the first-generation inhibitors.[6]

Detailed Experimental Protocols

Protocols are provided for informational purposes and should be adapted and optimized based on specific laboratory conditions and instrumentation.

Protocol 1: ADP-Glo™ Biochemical Kinase Assay
  • Compound Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO. Perform a serial 1:3 dilution series in DMSO to create a 10-point curve.

  • Reaction Setup: In a 384-well plate, add 1 µL of diluted compound. Add 5 µL of a 2X kinase/substrate solution (containing recombinant EGFR and poly(GT) substrate in kinase buffer). Incubate for 15 minutes at room temperature.

  • Initiation: Add 5 µL of a 2X ATP solution (to a final concentration of 10 µM) to initiate the reaction.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP.

  • Detection (Step 2): Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Readout: Measure luminescence using a plate reader (e.g., EnVision, PHERAstar).

  • Data Analysis: Normalize the data using DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized data against the logarithm of compound concentration and fit to a four-parameter dose-response curve to determine the IC50.

Protocol 2: CellTiter-Glo® Cell Viability Assay
  • Cell Seeding: Culture A549 cells in RPMI-1640 medium + 10% FBS. Trypsinize and seed 5,000 cells per well into a 96-well, white, clear-bottom plate in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dosing: Prepare a serial dilution of test compounds in culture medium. Add 100 µL of the 2X compound solution to the cells (final DMSO concentration <0.5%).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[18]

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis & Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Readout: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent viability relative to DMSO-treated control wells. Plot viability against the logarithm of compound concentration and fit a curve to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Cellular Thermal Shift Assay (CETSA®)
  • Cell Treatment: Culture A549 cells to ~80% confluency. Treat cells with the test compound (e.g., 10 µM final concentration) or DMSO vehicle for 1 hour at 37°C.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 65°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Carefully collect the supernatant (containing soluble proteins). Analyze the amount of soluble EGFR in each sample by Western Blot or ELISA using a specific anti-EGFR antibody.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble EGFR relative to the 40°C sample against temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). The difference in Tm between a compound-treated sample and the DMSO control is the thermal shift (ΔTm).

Protocol 4: Human Liver Microsome (HLM) Stability Assay
  • Reagent Preparation: Thaw pooled HLM (e.g., from BioIVT) on ice. Prepare a reaction buffer (100 mM potassium phosphate, pH 7.4). Prepare an NADPH regenerating system solution.[28][29]

  • Reaction Mixture: In a 96-well plate, combine HLM (to a final protein concentration of 0.5 mg/mL), reaction buffer, and the test compound (1 µM final concentration). Pre-warm the plate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system.[26]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 10 minutes to pellet the protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the percent remaining compound against time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life (T½) as 0.693/k. Calculate intrinsic clearance (CLint) from the elimination rate.[24]

References

  • Erlotinib | Drug Guide. MedSchool. [Link]

  • Erlotinib - Wikipedia. Wikipedia. [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH. [Link]

  • Gefitinib | Drug Guide. MedSchool. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. [Link]

  • How does erlotinib work (mechanism of action)? Drugs.com. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Mechanism of action of erlotinib. ResearchGate. [Link]

  • Mechanism of action of gefitinib. ResearchGate. [Link]

  • The Role of Gefitinib in Lung Cancer Treatment. AACR Journals. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. PMC. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ACS Omega. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PMC - NIH. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • CETSA. CETSA. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethoxyquinazoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, safety-first guide for the proper handling and disposal of 4-Ethoxyquinazoline-6-carbonitrile. As a specialized heterocyclic compound, likely utilized as a building block in medicinal chemistry and drug discovery, its management requires a nuanced understanding of its chemical properties and potential hazards. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring that researchers, scientists, and drug development professionals can implement these protocols with confidence and a deep understanding of the underlying safety principles.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any disposal procedure can be planned, a thorough understanding of the compound's intrinsic properties and associated hazards is paramount. This compound is a substituted quinazoline, a class of compounds with diverse biological activities.[1] The presence of a nitrile group (-C≡N) and a quinazoline core dictates its toxicological and chemical profile.

Based on available safety data, the compound is classified with specific hazards that inform all subsequent handling and disposal steps.[2][3][4]

Table 1: Physicochemical and Hazard Data for this compound

PropertyValue / InformationSource
Chemical Formula C₁₁H₉N₃O[5]
Molecular Weight 199.21 g/mol [5]
CAS Number 1818847-80-1[5]
Appearance Solid (form may vary)N/A
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3][4]
GHS Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

The "harmful if swallowed" classification underscores the risk of acute toxicity.[3] The nitrile functional group is of particular concern, as related compounds can potentially metabolize to release cyanide ions, a potent inhibitor of cellular respiration. Skin and eye irritation necessitates the use of robust personal protective equipment (PPE) to prevent chemical burns and injury.[4]

The Regulatory Imperative: A Framework for Compliance

All chemical waste disposal is governed by stringent regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[7][8] This framework mandates the "cradle-to-grave" management of hazardous waste, meaning the generator (the laboratory) is responsible for the waste from its creation to its final, safe disposal.[9]

Your institution's Environmental Health and Safety (EHS) office is the primary resource for navigating specific local and state requirements, which may be stricter than federal law.[10] Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the sanitary sewer system. [2]

Disposal Workflow: A Decision-Making Guide

The proper disposal route depends on the form of the waste (pure compound, solution, contaminated materials) and institutional capabilities. The following workflow provides a logical decision-making process.

DisposalWorkflow cluster_start Waste Generation cluster_assessment Waste Characterization cluster_routes Disposal Pathways cluster_action Action & Final Disposition Start Waste Containing This compound Assess Characterize Waste Stream Start->Assess Pure A) Unused/Expired Pure Solid Assess->Pure  Solid Solution B) Dilute Solutions (e.g., reaction mixtures, rinsate) Assess->Solution Liquid Contaminated C) Contaminated Labware (e.g., gloves, wipes, vials) Assess->Contaminated Solid Debris Collect Segregate into Approved, Labeled Hazardous Waste Container Pure->Collect Solution->Collect Contaminated->Collect EHS_Pickup Arrange for Pickup by Licensed Waste Contractor via EHS Collect->EHS_Pickup

Caption: Decision workflow for proper disposal of this compound waste streams.

Standard Operating Procedures for Disposal

The most direct and universally compliant method for disposal is to containerize all waste streams for collection by a licensed hazardous waste contractor.

Required Personal Protective Equipment (PPE)

Before handling the chemical in any capacity, ensure the following PPE is worn:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6]

  • Hand Protection: Chemically resistant gloves (Nitrile rubber is a common and effective choice). Always inspect gloves for tears or holes before use.[6]

  • Body Protection: A flame-resistant laboratory coat. Ensure it is fully buttoned.[11]

  • Respiratory Protection: If there is a risk of generating dust, work within a certified chemical fume hood.[2]

Protocol for Waste Segregation and Collection

This protocol is the core of safe disposal and ensures regulatory compliance.

Objective: To safely collect and store all waste containing this compound for final disposal.

Materials:

  • Approved hazardous waste container (typically a high-density polyethylene (HDPE) pail for solids or a carboy for liquids, provided by your EHS office).

  • Hazardous waste labels.[8]

  • Waste segregation logbook.

Procedure:

  • Designate a Satellite Accumulation Area (SAA): Identify a specific location in the lab where the waste container will be stored.[10] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Label the Container: Before adding any waste, affix a hazardous waste label. Fill in the generator information and the full chemical name: "Hazardous Waste: this compound".[8] List any solvents or other chemicals that will be added to the same container.

  • Segregate Waste Streams:

    • Solid Waste: Place unadulterated this compound and any contaminated solid items (e.g., weighing papers, contaminated gloves, pipette tips) directly into a designated solid waste container.[11]

    • Liquid Waste: Collect all solutions containing the compound, including reaction mixtures and the initial solvent rinses from cleaning glassware, in a designated liquid waste container.[12]

    • Incompatibility: This compound is incompatible with strong oxidizing agents, acids, and bases.[2] Do not mix it with these materials in the same waste container to prevent potentially violent reactions.

  • Keep Containers Closed: The waste container must be securely closed at all times, except when actively adding waste.[9][10] This minimizes the release of vapors and prevents spills.

  • Arrange for Disposal: Once the container is full or waste generation is complete, contact your institution's EHS office to schedule a pickup. Do not allow waste to accumulate beyond your facility's specified limits.[7]

Decontamination of Glassware and Surfaces

Proper decontamination is crucial to prevent unintended exposure and cross-contamination.

  • Initial Rinse: Perform a "triple rinse" of all contaminated glassware.[12] The first rinse should be done with a small amount of a suitable solvent (e.g., acetone, ethanol) that will solubilize the compound. This initial rinsate is considered acutely hazardous and must be collected in the appropriate liquid hazardous waste container.[12]

  • Subsequent Rinses: The second and third rinses can typically be performed with detergent and water. Consult with your EHS office for guidance on the disposal of these subsequent rinses, as local regulations may vary.

  • Surface Cleaning: For benchtop spills, absorb the material with a dust-binding material or an inert absorbent pad. Gently sweep or wipe the area, place the contaminated materials into the solid hazardous waste container, and then clean the surface with soap and water.

Advanced Topic: Considerations for In-Lab Chemical Treatment

While collection by a licensed contractor is the standard, in some specialized circumstances with proper institutional approval and risk assessment, chemical neutralization of small quantities may be considered. This should only be performed by highly trained personnel.

Theoretical Basis: The quinazoline ring is generally stable in cold dilute acids and bases but can be destroyed by boiling in these solutions.[1][13] The nitrile group can be hydrolyzed under strong acidic or basic conditions to a carboxylic acid or amide, which may be less toxic.

CAUTION: This procedure is presented for informational purposes and is not a general recommendation. It generates a new hazardous waste stream (corrosive liquid) that still requires proper disposal. Attempting this without a full hazard analysis and EHS approval is a violation of safe laboratory practice. The potential for aerosolizing the compound and the hazards of working with boiling acids or bases must be carefully managed.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a logistical task but a critical component of a robust laboratory safety culture. By understanding the compound's hazards, adhering to regulatory frameworks, and following systematic procedures for segregation and collection, researchers can protect themselves, their colleagues, and the environment. Always prioritize the safest, most compliant disposal route: segregation, proper labeling, and professional disposal through your institution's EHS program.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from Fisher Scientific database.[2]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link][14]

  • CymitQuimica. (2024). Safety Data Sheet. Retrieved from CymitQuimica database.[4]

  • BASF. (2026). Safety data sheet. Retrieved from BASF database.

  • Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2018, 3423489. [Link][1]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link][15]

  • U.S. Environmental Protection Agency. (2024). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link][7]

  • CymitQuimica. (2023). Safety Data Sheet (4-Chloro-6-ethoxyquinoline). Retrieved from CymitQuimica database.[16]

  • Google Patents. (n.d.). CN106432202B - Quinazoline derivative and its application. Retrieved from [17]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link][11]

  • Civil Engineering Explained. (2024, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers? [Video]. YouTube. [Link][9]

  • Retail Industry Leaders Association (RILA). (n.d.). Hazardous Waste Regulations. Retrieved from [Link][8]

  • Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 798. [Link][13]

  • University of Pennsylvania, Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link][10]

Sources

Personal protective equipment for handling 4-Ethoxyquinazoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Ethoxyquinazoline-6-carbonitrile

The quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] However, this biological activity necessitates a cautious and informed approach to handling. Data from related quinazoline compounds indicate potential hazards such as skin, eye, and respiratory irritation, as well as harm if swallowed.[4][5][6][7] Therefore, robust personal protective equipment (PPE) and stringent handling protocols are not merely recommended; they are essential for mitigating risk.

Core Safety Directives: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound, based on the hazard profiles of analogous compounds.

Body PartRequired PPERationale and Specifications
Eyes Chemical Safety Goggles or Face ShieldProtects against splashes and airborne particles. Must provide a complete seal around the eyes.
Hands Chemical-Resistant Nitrile GlovesNitrile gloves offer excellent resistance to a broad range of chemicals, as well as superior puncture and tear resistance compared to latex or vinyl.[8][9][10] For prolonged handling, consider double-gloving.
Body Laboratory CoatProvides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or fume hoodTo minimize the inhalation of any dust or vapors.[4]

Operational Workflow: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is critical for ensuring safety and data integrity. The following workflow provides a step-by-step guide for handling this compound.

cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal receipt Inspect Container storage Store in a Cool, Dry, Well-Ventilated Area receipt->storage No Damage ppe Don Appropriate PPE storage->ppe fume_hood Work in a Fume Hood ppe->fume_hood weighing Weighing and Solution Preparation fume_hood->weighing experiment Perform Experiment weighing->experiment solid_waste Segregate Contaminated Solid Waste experiment->solid_waste liquid_waste Segregate Contaminated Liquid Waste experiment->liquid_waste disposal Dispose via Licensed Hazardous Waste Contractor solid_waste->disposal liquid_waste->disposal

Caption: A logical workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Procedures
  • Receiving and Inspection : Upon receipt, carefully inspect the container for any signs of damage. Verify that the label correctly identifies the contents as this compound.

  • Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]

  • Preparation for Handling : Before opening the container, ensure you are in a designated chemical handling area, preferably within a certified chemical fume hood. Don all required PPE as outlined in the table above.

  • Weighing and Transfer : When weighing the solid compound, use a spatula and handle it gently to avoid creating dust. For transfers, use appropriate tools to minimize the risk of spills.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.

  • During Experimentation : Maintain good laboratory hygiene. Avoid hand-to-mouth and hand-to-eye contact.

  • Post-Handling : After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.

Disposal Plan: Ensuring Environmental and Personal Safety

The disposal of this compound and any contaminated materials must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste : All contaminated solid materials, including gloves, weighing papers, and disposable labware, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions and solvent rinses containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour any chemical waste down the drain.

Final Disposal

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4] Adherence to all local, state, and federal regulations is mandatory.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

IncidentProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
Spill For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel are thoroughly trained in these procedures and have access to all necessary safety equipment. Always consult with your institution's safety officer for specific guidance and protocols.

References

  • BenchChem. (n.d.). Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of 2,4-Dichloroquinazoline: A Guide for Laboratory Professionals.
  • Unisan. (n.d.). What is Nitrile and Why Does It Make a Great PPE Glove.
  • Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?.
  • GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
  • CDC. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • Fisher Scientific. (2023, September 25). SAFETY DATA SHEET - 4-Hydroxyquinazoline.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • PubMed Central. (n.d.). Quinazoline derivatives: synthesis and bioactivities.
  • IntechOpen. (n.d.). (PDF) Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application.
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxyquinazoline-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Ethoxyquinazoline-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.